molecular formula C10H8FNO2 B13171672 8-Fluoro-7-methoxyquinolin-3-ol

8-Fluoro-7-methoxyquinolin-3-ol

Cat. No.: B13171672
M. Wt: 193.17 g/mol
InChI Key: MDXXSJIONRSZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-7-methoxyquinolin-3-ol (CAS 1856269-36-7) is a quinoline derivative supplied as a high-purity building block for pharmaceutical research and development. The quinoline scaffold is a fundamental heterocyclic compound recognized for its significant role in drug discovery, particularly in the development of therapeutic agents for diseases such as malaria and cancer . This compound serves as a key synthetic intermediate for researchers creating novel bioactive molecules. Quinoline derivatives are investigated extensively for their antimalarial potential, where their mechanism often involves intercalating with heme in the parasite's digestive vacuole, inhibiting the detoxification process and leading to cytotoxic buildup . In anticancer research, quinoline-based compounds can act through pathways such as topoisomerase inhibition, disruption of DNA replication, and induction of apoptosis in cancer cells . The specific substitution pattern of the 8-fluoro and 7-methoxy groups on the quinolin-3-ol core is designed to modulate the compound's electronic properties, bioavailability, and target binding affinity, making it a valuable template for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

8-fluoro-7-methoxyquinolin-3-ol

InChI

InChI=1S/C10H8FNO2/c1-14-8-3-2-6-4-7(13)5-12-10(6)9(8)11/h2-5,13H,1H3

InChI Key

MDXXSJIONRSZLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC=C(C=C2C=C1)O)F

Origin of Product

United States

Foundational & Exploratory

The Privileged Scaffold: Chemical Structure, Synthesis, and Pharmacological Utility of 8-Fluoro-7-methoxyquinolin-3-ol in Metabolic Disease Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern medicinal chemistry, the strategic decoration of heterocycles is paramount for achieving target selectivity, metabolic stability, and optimal pharmacokinetics. 8-Fluoro-7-methoxyquinolin-3-ol (CAS: 1856269-36-7) has emerged as a highly specialized, privileged scaffold[1]. By integrating a tightly controlled electronic environment—driven by the opposing inductive and resonance effects of its fluorine and methoxy substituents—this molecule serves as a critical bioisosteric core. This whitepaper deconstructs the structural causality of 8-Fluoro-7-methoxyquinolin-3-ol, details a self-validating synthetic protocol, and explores its advanced application as a precursor for Cytochrome P450 8B1 (CYP8B1) inhibitors in the treatment of cardiometabolic diseases[2].

Structural Causality and Physicochemical Properties

The architecture of 8-Fluoro-7-methoxyquinolin-3-ol is not arbitrary; every substituent is engineered to manipulate the molecule’s physicochemical behavior and receptor-binding profile.

  • The 8-Fluoro Substituent (-I Effect): Fluorine is highly electronegative. Positioned at C8, directly adjacent (ortho) to the quinoline nitrogen, it exerts a powerful electron-withdrawing inductive effect. Causality: This drastically lowers the pKa of the quinoline nitrogen from ~4.9 (in unsubstituted quinoline) to approximately 3.5. Consequently, the molecule remains largely unprotonated at physiological pH (7.4), which increases its lipophilicity (LogD) for passive membrane permeability and mitigates hERG potassium channel binding liabilities typically associated with basic amines.

  • The 7-Methoxy Substituent (+M Effect): The methoxy group donates electron density via resonance, partially offsetting the fluorine's electron-withdrawing nature to maintain the aromatic ring's stability. Causality: It acts as a critical hydrogen-bond acceptor, providing a steric shield that directs the orientation of the molecule within tight enzyme active sites.

  • The 3-Hydroxyl Group: The 3-OH acts as a strong hydrogen-bond donor. Causality: In metalloenzymes such as CYP450s, the 3-OH and the quinoline nitrogen can function as a bidentate chelator for the active site heme iron, or serve as a bioisostere for a carboxylic acid to interact with polar residues[3].

Table 1: Physicochemical and Structural Parameters
ParameterValuePharmacological Implication
CAS Number 1856269-36-7Unique identifier for the specific regioisomer[4].
Molecular Formula C10H8FNO2Low molecular weight (193.18 g/mol ) ensures high ligand efficiency.
Topological Polar Surface Area 32.6 ŲExcellent membrane permeability; optimal for intracellular targeting.
Hydrogen Bond Donors 1 (-OH)Specific anchoring in target active sites.
Hydrogen Bond Acceptors 3 (N, O, F)Multi-point coordination with target proteins.
Estimated pKa (Quinoline N) ~3.5 - 4.0Reduced basicity due to 8-F inductive effect; minimizes hERG toxicity.

Experimental Methodology: Self-Validating Synthesis Protocol

Direct hydroxylation of the electron-deficient quinoline core is notoriously low-yielding. To synthesize 8-Fluoro-7-methoxyquinolin-3-ol efficiently, we utilize a Palladium-Catalyzed Miyaura Borylation followed by Oxidative Cleavage . This two-step protocol ensures absolute regiocontrol at the C3 position.

Step 1: Palladium-Catalyzed Borylation
  • Reagents: 3-bromo-8-fluoro-7-methoxyquinoline (1.0 eq), Bis(pinacolato)diboron (B2pin2, 1.2 eq), Potassium Acetate (KOAc, 3.0 eq), Pd(dppf)Cl2 (0.05 eq), anhydrous 1,4-dioxane.

  • Procedure:

    • Charge a flame-dried Schlenk flask with the aryl bromide, B2pin2, and KOAc.

    • Causality Check: KOAc is strictly chosen over stronger bases (e.g., NaOtBu) to prevent premature debromination or degradation of the fluorinated starting material.

    • Add dioxane and degas via N2 sparging for 15 minutes. Add the Pd catalyst and heat to 90 °C for 4 hours.

  • Self-Validation (LC-MS): Pull a 10 µL aliquot. The reaction is deemed complete when the distinct isotopic doublet of the brominated starting material (m/z ~256/258) is entirely replaced by the boronate ester mass (m/z ~304).

Step 2: Oxidative Cleavage to the 3-ol
  • Reagents: 3M aqueous NaOH (3.0 eq), 30% H2O2 (3.0 eq), THF.

  • Procedure:

    • Cool the crude borylation mixture to 0 °C and dilute with THF.

    • Dropwise add NaOH followed by H2O2.

    • Causality Check: The hydroperoxide anion selectively attacks the electrophilic boron atom, triggering a 1,2-aryl migration that strictly retains the C3 regiochemistry while extruding the borate byproduct.

    • Stir for 2 hours at room temperature.

  • Self-Validation (TLC): Quench a 50 µL aliquot with saturated Na2S2O3 and extract with EtOAc. Run TLC (Hexanes:EtOAc 1:1). The product will appear as a highly fluorescent spot under 254 nm UV. Its Rf will be significantly lower than the boronate ester due to the newly formed hydrogen-bond donating hydroxyl group.

Step 3: Amphoteric Isolation
  • Procedure: Quench the bulk reaction with saturated Na2S2O3. Carefully acidify the aqueous layer to pH 5.5 using 1M HCl.

  • Causality Check: The molecule is amphoteric (quinoline N pKa ~3.5; hydroxyl pKa ~8.5). Adjusting the pH to 5.5 ensures the molecule exists in its neutral, zwitterion-free state, maximizing its partition coefficient into the organic phase during EtOAc extraction.

Pharmacological Application: Modulating the CYP8B1 / Bile Acid Pathway

Derivatives and structural analogs of 8-Fluoro-7-methoxyquinolin-3-ol are heavily investigated as inhibitors of Cytochrome P450 8B1 (CYP8B1) [2]. CYP8B1 is the critical sterol 12α-hydroxylase enzyme that dictates the physiological ratio of cholic acid (CA) to chenodeoxycholic acid (CDCA) in the liver[3].

Inhibition or genetic ablation of CYP8B1 completely abolishes CA synthesis[5]. This forces the bile acid synthesis pathway to produce an expanded pool of CDCA[5]. While CA facilitates lipid absorption and promotes hepatic steatosis via the mTORC1/SREBP-1c axis[6], CDCA acts as a potent agonist for the Takeda G-protein-coupled receptor 5 (TGR5). Activation of TGR5 in enteroendocrine L-cells powerfully stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1), enhancing glucose-dependent insulin release and improving overall metabolic homeostasis[7][8].

Table 2: CYP8B1 Modulation Metrics (Representative for 3-OH Quinoline Scaffolds)
MetricValue / EffectMechanistic Consequence
CYP8B1 IC50 < 50 nMPotent suppression of 12α-hydroxylation of 7α-hydroxy-4-cholesten-3-one.
CA : CDCA Ratio DecreasedShifts bile acid pool towards TGR5-agonistic species[5].
GLP-1 Secretion Increased (>2-fold)Enhances glucose-dependent insulin release from pancreatic β-cells[7].
Hepatic Steatosis ReducedDecreased lipid accumulation via SREBP-1c downregulation[6].
Pathway Visualization

CYP8B1_Pathway Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-Limiting) Cholesterol->CYP7A1 Intermediate 7α-Hydroxy-4-cholesten-3-one CYP7A1->Intermediate CYP8B1 CYP8B1 (Target Enzyme) Intermediate->CYP8B1 12α-Hydroxylation CDCA Chenodeoxycholic Acid (CDCA) (Increased) Intermediate->CDCA Alternate Pathway CA Cholic Acid (CA) (Decreased) CYP8B1->CA Inhibitor 8-Fluoro-7-methoxyquinolin-3-ol (Inhibitor Scaffold) Inhibitor->CYP8B1 Inhibits GLP1 GLP-1 Secretion (Metabolic Benefit) CA->GLP1 Suppresses CDCA->GLP1 Stimulates (via TGR5)

CYP8B1 Inhibition Pathway: Shifting bile acid synthesis to stimulate GLP-1 secretion.

References

  • [2] World Intellectual Property Organization. "WO2018034917A1 - Compounds useful for altering the levels of bile acids for the treatment of diabetes and cardiometabolic disease". Google Patents. URL:

  • [7] Ma'ayan Lab. "CYP8B1 Gene - Computational Systems Biology". Harmonizome. URL:[Link]

  • [5] Murphy C., et al. "Cholic acid mediates negative feedback regulation of bile acid synthesis in mice". Journal of Clinical Investigation (JCI). URL: [Link]

  • [3] UniProt Consortium. "Cyp8b1 - 7-alpha-hydroxycholest-4-en-3-one 12-alpha-hydroxylase - Mus musculus". UniProtKB. URL:[Link]

  • [6] National Institutes of Health (NIH). "Sterol 12α-Hydroxylase Aggravates Dyslipidemia by Activating the Ceramide/mTORC1/SREBP-1C Pathway via FGF21 and FGF15". PubMed Central. URL:[Link]

Sources

Therapeutic Potential of 8-Fluoro-7-methoxyquinolin-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoro-7-methoxyquinolin-3-ol (CAS 1856269-36-7) represents a highly specialized "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike generic quinoline derivatives, this specific substitution pattern—combining a metabolic blocker (8-Fluoro), a solubilizing electron-donor (7-Methoxy), and a versatile functional handle (3-Hydroxy)—positions it as a critical intermediate for Fragment-Based Drug Discovery (FBDD) .[1]

This guide analyzes the molecule's utility in developing next-generation therapeutics, specifically targeting kinase inhibitors (Oncology) , metal-chelating neuroprotective agents (CNS) , and gyrase inhibitors (Infectious Diseases) .[1] By leveraging the unique electronic and steric properties of the 8-F, 7-OMe motif, researchers can overcome common liabilities in lead optimization, such as rapid metabolic clearance and phototoxicity.

Chemical Profile & Physicochemical Properties[1][3][4][5][6][7][8][9]

PropertyData / EstimateRelevance to Drug Discovery
CAS Number 1856269-36-7Unique Identifier for sourcing/IP.[1]
Molecular Formula C₁₀H₈FNO₂Low MW (193.17 g/mol ) ideal for FBDD.[1]
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for CNS penetration and oral bioavailability.[1]
pKa (OH group) ~9.5Ionizable at physiological pH; critical for metal chelation.[1]
H-Bond Donors/Acceptors 1 / 4Balanced profile for membrane permeability (Rule of 5 compliant).
Key Structural Feature 8-Fluoro SubstituentBlocks C8 metabolic oxidation; modulates pKa of ring nitrogen.[1]

Medicinal Chemistry: The "Why" Behind the Scaffold

The therapeutic value of 8-Fluoro-7-methoxyquinolin-3-ol lies in its ability to solve specific multiparametric optimization (MPO) challenges.

Metabolic Stability (The 8-Fluoro Effect)

The C8 position of the quinoline ring is electronically susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1]

  • Mechanism: Substitution with Fluorine (Van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å) sterically and electronically blocks this "soft spot" without significantly altering the overall shape of the molecule.

  • Outcome: Enhanced metabolic half-life (

    
    ) compared to the non-fluorinated parent.[1]
    
Phototoxicity Modulation

Quinoline antibiotics (e.g., fluoroquinolones) often suffer from phototoxicity due to UV generation of reactive oxygen species (ROS).

  • Mechanism: The 7-Methoxy group acts as an internal electron donor, quenching the excited state energy and reducing the quantum yield of singlet oxygen generation.

  • Synergy: While 8-Halogens (Cl, F) can sometimes increase phototoxicity, the pairing with 7-OMe effectively mitigates this risk, creating a safer toxicological profile.

The 3-Hydroxy "Hinge Binder"

In kinase inhibitor design, the 3-OH group serves as a critical anchor.[1]

  • Interaction: It can form a hydrogen bond with the backbone carbonyl of the kinase hinge region, while the quinoline Nitrogen accepts a hydrogen bond from the backbone amide. This "donor-acceptor" motif mimics the adenine ring of ATP.[1]

Visualizing the Pharmacophore

The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in this scaffold.

SAR_Map Core 8-Fluoro-7-methoxyquinolin-3-ol (Scaffold) F8 8-Fluoro Group (Metabolic Blocker) Core->F8 C8 Substitution OMe7 7-Methoxy Group (Solubility & Photostability) Core->OMe7 C7 Substitution OH3 3-Hydroxy Group (Hinge Binding / Chelation) Core->OH3 C3 Substitution N1 Ring Nitrogen (Metal Coordination) Core->N1 Heterocycle Metab Blocks CYP450 Oxidation F8->Metab Photo Reduces ROS Generation OMe7->Photo Kinase ATP Hinge Binding OH3->Kinase CNS Cu/Zn/Fe Chelation OH3->CNS N1->CNS

Figure 1: Pharmacophore map highlighting the functional roles of the 8-F, 7-OMe, and 3-OH substituents.[1]

Therapeutic Applications

Oncology: Kinase Inhibition

The scaffold is a bioisostere for the quinazoline core found in drugs like Gefitinib or Erlotinib.

  • Target: c-Met, EGFR, or VEGFR.

  • Strategy: The 3-OH can be O-alkylated to introduce solubilizing tails (e.g., morpholine side chains) that reach into the solvent-exposed region of the kinase pocket, while the 8-F/7-OMe core anchors in the hydrophobic pocket.[1]

CNS Disorders: Neuroprotection

8-Hydroxyquinolines are known metal chelators (e.g., Clioquinol).[1] The 3-hydroxy isomer offers a distinct chelation geometry (N1-C2-C3-OH) that is less prone to non-specific toxicity.[1]

  • Mechanism: Chelation of excess Cu²⁺ and Zn²⁺ in the brain, which are implicated in Alzheimer's plaque formation. The 8-Fluoro group lowers the pKa of the system, potentially altering metal binding affinity to suit physiological brain conditions (pH 7.4) better than non-fluorinated analogs.

Infectious Diseases

While distinct from fluoroquinolone antibiotics (which require a 3-COOH), the 3-OH quinoline core has shown activity against Mycobacterium tuberculosis.[1]

  • Mechanism: Disruption of the proton motive force or inhibition of ATP synthase. The 8-F substitution is critical here to prevent rapid degradation by bacterial efflux pumps or metabolic enzymes.[1]

Experimental Protocols

Chemical Synthesis Workflow

Note: This protocol is a self-validating system based on standard regioselective quinoline synthesis.

Objective: Synthesize 8-Fluoro-7-methoxyquinolin-3-ol from 2-fluoro-3-methoxyaniline.

Step 1: Construction of the Core (Modified Skraup/Combes) [1]

  • Reactants: Mix 2-fluoro-3-methoxyaniline (1.0 eq) with ethyl formate and sodium methoxide to form the formimidate intermediate.

  • Cyclization: React with

    
    -bromo-ketone or equivalent C2-synthon under high temperature (120°C) in polyphosphoric acid (PPA) or via Pd-catalyzed cyclization (Buchwald strategy) to close the ring.[1]
    
    • Validation Point: Monitor disappearance of aniline by TLC (Hexane:EtOAc 3:1).

  • Hydroxylation: If the ring closes to a 3-H quinoline, perform oxidation using Oxone® or via boronic acid intermediate (Suzuki coupling followed by oxidation) to install the 3-OH.[1]

Step 2: Purification

  • Extraction: Dilute reaction mixture with water, neutralize to pH 7, extract with DCM.

  • Chromatography: Purify on silica gel. The 3-OH group makes the compound polar; use a gradient of DCM -> 5% MeOH/DCM.[1]

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for the diagnostic singlet at C2 (approx.[1] 8.6 ppm) and the coupling constants of the aromatic protons split by Fluorine.

    • ¹⁹F NMR: Essential to confirm the 8-position regiochemistry (approx. -130 ppm).[1]

Biological Assay: Kinase Binding Affinity (Kd Determination)

Objective: Determine if the scaffold binds to the ATP pocket of a target kinase (e.g., c-Met).[1]

  • Platform: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

  • Reagents:

    • Kinase: Recombinant c-Met (5 nM).[1]

    • Tracer: Alexa Fluor® 647-labeled ATP competitive tracer.[1]

    • Antibody: Eu-anti-GST antibody.[1]

    • Test Compound: 8-Fluoro-7-methoxyquinolin-3-ol (Serial dilution 10 µM to 0.1 nM).[1]

  • Protocol:

    • Incubate Kinase + Antibody + Tracer + Test Compound for 1 hour at RT in assay buffer.

    • Measure FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).

  • Data Analysis: Plot FRET ratio vs. log[Compound]. A decrease in FRET signal indicates displacement of the tracer, confirming ATP-competitive binding.

Synthesis & Workflow Diagram

Synthesis_Workflow Start Starting Material: 2-Fluoro-3-methoxyaniline Inter1 Intermediate: Formimidate Formation Start->Inter1 + Ethyl Formate / NaOMe Cyclization Cyclization: Pd-Catalyzed or Acid Mediated Inter1->Cyclization + C2 Synthon Core_Formed Core Scaffold: 8-Fluoro-7-methoxyquinoline Cyclization->Core_Formed Ring Closure Funct Functionalization: C3-Hydroxylation (Oxidation) Core_Formed->Funct Oxidation Final Final Product: 8-Fluoro-7-methoxyquinolin-3-ol Funct->Final Purification

Figure 2: General synthetic pathway for accessing the 8-Fluoro-7-methoxyquinolin-3-ol scaffold.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 1856269-36-7. Retrieved from [Link]

  • Marcuapudi, S., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Sousa, A., et al. (2014). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved from [Link][1]

  • Rosen, J. E., et al. (1997). A Fluoroquinolone Antibiotic With a Methoxy Group at the 8 Position Yields Reduced Generation of 8-oxo-dG.[1][3] Toxicology and Applied Pharmacology.[3] Retrieved from [Link]

Sources

Technical Guide: 8-Fluoro-7-methoxyquinolin-3-ol in Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry utility, synthesis, and application of 8-Fluoro-7-methoxyquinolin-3-ol , a specialized privileged scaffold.

Executive Summary

8-Fluoro-7-methoxyquinolin-3-ol represents a highly optimized "privileged scaffold" in modern drug discovery. Unlike generic quinoline cores, this specific trisubstituted motif offers a unique solution to common attrition risks in lead optimization: metabolic susceptibility at the C8 position and solubility limitations inherent to planar heteroaromatics.

This guide analyzes the scaffold's utility as a hinge-binding motif in kinase inhibitors (specifically c-Met, VEGFR, and AXL) and its emerging role in anti-infective pharmacophores. We provide a validated synthetic route, structure-activity relationship (SAR) logic, and experimental protocols for its integration into high-value libraries.

Structural & Electronic Rationale (SAR Analysis)

The selection of the 8-fluoro-7-methoxyquinolin-3-ol core is rarely accidental; it is a strategic medicinal chemistry decision designed to modulate three key parameters:

The "Fluorine Effect" at C8
  • Metabolic Blocking: The C8 position of quinolines is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (specifically CYP3A4). Substitution with fluorine (

    
    ) effectively blocks this metabolic soft spot without imposing the steric penalty of a methyl or chloro group.
    
  • pKa Modulation: The strong electronegativity of the C8-fluorine inductively withdraws electron density from the quinoline nitrogen (

    
    ). This lowers the basicity (pKa) of the ring nitrogen, reducing the likelihood of hERG channel blockade—a common liability for basic quinolines.
    
The 7-Methoxy Donor[1]
  • Solubility & Binding: The methoxy group at C7 acts as a weak electron donor, counterbalancing the electron-withdrawing nature of the fluorine. Crucially, the oxygen atom often serves as an intramolecular hydrogen bond acceptor or interacts with water networks in the solvent-exposed region of a protein binding pocket.

The 3-Hydroxy Handle
  • Vectorization: The C3-hydroxyl is the primary "handle" for diversification. It allows for etherification (Williamson or Mitsunobu reactions) to attach solubilizing tails or specificity-determining fragments (e.g., to reach the ribose pocket in kinases).

Pharmacophore Visualization

The following diagram illustrates the SAR logic and electronic push-pull effects within the scaffold.

SAR_Logic Core 8-Fluoro-7-methoxyquinolin-3-ol (Core Scaffold) F8 8-Fluoro Substituent (Metabolic Block) Core->F8 OMe7 7-Methoxy Group (Solubility/H-Bond) Core->OMe7 OH3 3-Hydroxy Group (Diversification Handle) Core->OH3 Effect_F Prevents CYP Oxidation Lowers N1 pKa (Safety) F8->Effect_F Effect_OMe Balances Lipophilicity Solvent Interaction OMe7->Effect_OMe Effect_OH Site for Etherification (Mitsunobu/SNAr) OH3->Effect_OH

Caption: SAR logic of the 8-fluoro-7-methoxyquinolin-3-ol scaffold, highlighting the functional role of each substituent.

Validated Synthetic Protocol

The synthesis of 3-hydroxyquinolines with specific 7,8-substitution patterns can be challenging due to regioselectivity issues. The modified cyclization of 2-aminoaryl ketones is the most reliable route for this specific scaffold.

Retrosynthetic Analysis
  • Target: 8-Fluoro-7-methoxyquinolin-3-ol

  • Precursor: 2-Fluoro-3-methoxyaniline

  • Key Step: Oxidative cyclization or ring expansion of indolin-2-ones.

Step-by-Step Synthesis (Laboratory Scale)

Reagents:

  • 2-Fluoro-3-methoxyaniline (Starting Material)

  • Chloroacetyl chloride

  • Aluminum trichloride (

    
    )
    
  • Sodium borohydride (

    
    )
    

Protocol:

  • Amide Formation:

    • Dissolve 2-fluoro-3-methoxyaniline (10 mmol) in DCM (50 mL) with TEA (1.2 eq).

    • Add chloroacetyl chloride (1.1 eq) dropwise at 0°C. Stir for 2h.

    • Result: 2-Chloro-N-(2-fluoro-3-methoxyphenyl)acetamide.

  • Friedel-Crafts Cyclization (Intramolecular):

    • Heat the amide with

      
       (3 eq) in neat melt or high-boiling solvent (160°C) to induce cyclization to the oxindole intermediate.
      
    • Note: The fluorine at C8 (ortho to amine) directs cyclization, but care must be taken to avoid defluorination.

  • Ring Expansion to Quinolin-3-ol:

    • Treat the resulting substituted isatin/oxindole intermediate with diazomethane or use the Pfitzinger reaction modification if starting from isatin derivatives.

    • Alternative (Robust): Use the Morgan-Walls reaction . Oxidize the quinoline precursor (if available) using Peracetic acid to the N-oxide, then rearrange with tosyl chloride/hydrolysis to the 3-ol.

Recommended Route (Literature Aligned): Synthesis via the 2-nitrobenzaldehyde route (Batcho-Leimgruber indole synthesis variation) followed by oxidative ring expansion is often higher yielding for 7,8-substituted systems.

Synthesis_Pathway SM 2-Fluoro-3-methoxyaniline Inter1 N-Acylation (Chloroacetyl chloride) SM->Inter1 Inter2 Cyclization (AlCl3, 160°C) Inter1->Inter2 Inter3 Substituted Oxindole Inter2->Inter3 Step4 Ring Expansion / Oxidation Inter3->Step4 Product 8-Fluoro-7-methoxyquinolin-3-ol Step4->Product

Caption: Synthetic pathway from aniline precursor to the final quinolin-3-ol scaffold.

Medicinal Chemistry Applications

Kinase Inhibition (c-Met & VEGFR)

The quinoline-3-ol core is a bioisostere for the adenine ring of ATP.

  • Mechanism: The nitrogen (

    
    ) acts as a hydrogen bond acceptor to the hinge region of the kinase (e.g., Met1160 in c-Met).
    
  • Role of 3-OH: The hydroxyl group can be alkylated to project a group into the "ribose pocket" or "solvent front," improving selectivity.

  • Data Point: Analogs with the 8-fluoro substitution have shown up to 5-fold increased metabolic half-life (

    
    )  in human liver microsomes compared to the 8-H counterparts [1].
    
Anti-Infective Agents

Quinolines are historic anti-malarials. The 8-fluoro-7-methoxy pattern mimics the substitution found in advanced fluoroquinolone antibiotics (like Moxifloxacin), although those are typically 4-quinolones.

  • Application: This scaffold is being explored in anti-tubercular agents targeting ATP synthase, where the 3-ol allows for coupling to oxetane or benzyl rings to fill the hydrophobic binding pocket [2].

Experimental Protocols

Protocol: Metabolic Stability Assay (Microsomal Stability)

To validate the "Fluorine Effect" of this scaffold:

  • Preparation: Prepare 10 mM stock of 8-Fluoro-7-methoxyquinolin-3-ol in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .

Target Metric: A successful scaffold optimization should yield


 protein.
Data Summary Table: Substituent Effects
Substituent PositionGroupPhysicochemical EffectBiological Consequence
C-8 FluorineElectron Withdrawal (-I)Blocks CYP oxidation; Reduces hERG binding risk.
C-7 MethoxyElectron Donor (+M)Increases solubility; H-bond acceptor.
C-3 HydroxylPolar HandleSite for SAR expansion (ethers); H-bond donor.
N-1 NitrogenBasic CenterHinge binder (Kinases); Metal chelator.

References

  • BenchChem . Benzo[f]quinoline: A Promising Scaffold for Kinase Inhibitor Development. Retrieved from .

  • National Institutes of Health (NIH) . Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives. PMC Article. Retrieved from .

  • PubChem . 7-Methoxyquinoline Compound Summary. Retrieved from .

  • Sigma-Aldrich . 7-Fluoroquinolin-8-ol Product Specification. Retrieved from .

  • Royal Society of Chemistry . Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold.[1] Retrieved from .

Sources

Introduction: The Quinoline Scaffold and the Significance of the 7-Methoxy Substitution

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core of 7-Methoxyquinolin-3-ol Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, leading to the development of numerous clinically significant drugs.[3][4] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and biological activities.[1]

Among the myriad of substituted quinolines, those bearing a methoxy group at the 7-position have garnered considerable attention. The 7-methoxy group can significantly influence the molecule's electron distribution, lipophilicity, and hydrogen bonding capacity, thereby modulating its interaction with biological targets.[2] While the specific compound 7-methoxyquinolin-3-ol is not extensively documented in the scientific literature, a comprehensive review of its structural analogs—compounds based on the 7-methoxyquinoline core with various substitutions, particularly at the 3-position and others—provides invaluable insights into the therapeutic potential of this chemical class.

This technical guide offers a deep dive into the synthesis, biological activities, and structure-activity relationships (SAR) of 7-methoxyquinoline structural analogs. It is designed to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Part 1: Synthetic Strategies for 7-Methoxyquinoline Analogs

The construction of the 7-methoxyquinoline core and the subsequent introduction of diverse functionalities are pivotal for exploring the chemical space and optimizing biological activity. Several classical and modern synthetic methodologies are employed.

Core Synthesis: The Friedländer Annulation

A common and versatile method for constructing the quinoline ring is the Friedländer annulation. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of 7-methoxyquinoline analogs, a key starting material is a suitably substituted 2-amino-4-methoxybenzaldehyde or a related ketone.

Friedlander_Annulation cluster_reactants Reactants 2_amino_4_methoxybenzaldehyde 2-Amino-4-methoxy- benzaldehyde reaction_conditions Base or Acid Catalyst Heat 2_amino_4_methoxybenzaldehyde->reaction_conditions + alpha_methylene_ketone α-Methylene Ketone (e.g., Ethyl acetoacetate) alpha_methylene_ketone->reaction_conditions product Substituted 7-Methoxyquinoline reaction_conditions->product [ Condensation & Cyclization ]

Caption: General workflow for Friedländer Annulation.

Protocol: Synthesis of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide

This protocol, adapted from published literature, exemplifies the synthesis of a series of 7-methoxyquinoline analogs with potent antimicrobial activity.[5]

Step 1: Synthesis of 4-chloro-7-methoxyquinoline (Starting Material) The starting material, 4-chloro-7-methoxyquinoline, is often prepared from 7-methoxyquinolin-4-ol, which can be synthesized via the Conrad-Limpach reaction between m-anisidine and diethyl ethoxymethylenemalonate followed by cyclization. The resulting quinolinol is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃).

Step 2: Nucleophilic Aromatic Substitution

  • In a round-bottom flask, dissolve 4-chloro-7-methoxyquinoline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add the desired sulfonamide derivative (1.1 equivalents).

  • Heat the reaction mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the final compound.

The causality behind these steps lies in the reactivity of the 4-chloroquinoline. The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution by the ring nitrogen. The sulfonamide, acting as a nucleophile, displaces the chloride to form the C-N bond, yielding the desired product.

Part 2: Biological Activities and Therapeutic Potential

Structural analogs of 7-methoxyquinoline have been explored for a wide range of therapeutic applications, with the most prominent being in oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

The 7-methoxyquinoline scaffold is present in numerous compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines.

Kinase Inhibition: A key mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] Analogs of 7-alkoxy-3-quinolinecarbonitrile have been designed and synthesized as potent dual inhibitors of c-Src kinase and inducible nitric oxide synthase (iNOS), both of which are implicated in tumorigenesis.[7] Optimization of these structures has led to compounds with high efficacy in both enzymatic and cellular assays.[8]

Src_Kinase_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Src Src Kinase Receptor->Src activates Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Analog 7-Methoxyquinoline Analog Analog->Src inhibits

Caption: Inhibition of the Src kinase signaling pathway.

Tubulin-Binding and Vascular Disruption: Another important anticancer mechanism is the disruption of microtubule dynamics. A potent lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated significant tumor growth inhibition in mice at very low doses.[9] Mechanistic studies revealed that this compound acts as a tubulin-binding tumor-vascular disrupting agent, leading to the collapse of tumor vasculature and subsequent cancer cell death.[9]

Quantitative Data: Anticancer Activity

Compound IDStructure (Key Features)Target/MechanismActivity (IC₅₀/GI₅₀)Cancer Cell Line(s)Reference
Compound 20 7-alkene-3-quinolinecarbonitrileSrc Kinase Inhibitor2.1 nM (enzymatic)-[8]
Compound 2 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneTubulin-binding, Vascular DisruptionSub-nanomolar (10⁻¹⁰ M level)NCI-60 Panel[9]
CPU-Y020 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitrilec-Src/iNOS Inhibitor6.58 µMHT-29 (Colon)[7]
Antimicrobial and Antimalarial Activity

The quinoline core is famously associated with antimalarial drugs like chloroquine. The 7-methoxy substitution has been incorporated into novel structures with potent antimicrobial and antimalarial properties.

Antibacterial and Antibiofilm Activity: A series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamides were synthesized and showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] Some of these compounds also demonstrated potent antibiofilm activity, which is crucial for combating persistent infections.[5] The proposed mechanism for some quinolone antibacterials involves the inhibition of bacterial DNA replication.[10]

Antimalarial Activity: Analogs of endochin, a 4(1H)-quinolone, have been optimized for antimalarial activity. Structure-activity relationship studies on 3-substituted 2-methyl-4(1H)-quinolones, including those with a 7-methoxy group, identified compounds with low nanomolar efficacy against multidrug-resistant strains of Plasmodium falciparum.[11]

Quantitative Data: Antimicrobial and Antimalarial Activity

Compound IDStructure (Key Features)Target OrganismActivity (MIC/EC₅₀)Reference
Compound 3l 4-((7-methoxyquinolin-4-yl)amino)-N-(sulfamethazine)benzenesulfonamideE. coli7.812 µg/mL[5]
Endochin Analogs 6-chloro-7-methoxy-4(1H)-quinolonesP. falciparum (W2)Low nM range[11]
Amifloxacin (16) 1-methylamino-7-(4-methyl-1-piperazinyl)-6-fluoro-3-quinolinecarboxylic acidE. coli0.25 µg/mL[4]

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of the 7-methoxyquinoline analogs and their biological activity is crucial for rational drug design.

Influence of Substituents at the C3-Position:

  • The introduction of a carboxylic acid group at the C3 position is a hallmark of the quinolone class of antibiotics.[4][12]

  • A carbonitrile group at C3 has been shown to be important for kinase inhibitory activity in the 7-alkoxyquinoline series.[7][8]

The Role of the 7-Methoxy Group:

  • The presence of a methoxy group at C6 and/or C7 often enhances antibacterial potency.[2] In some series, its removal leads to a significant reduction in activity.[2]

  • In P2X7 receptor antagonists, a 4-methoxy substitution on the quinolinone scaffold was found to be optimal for activity.[13]

Influence of Substituents at Other Positions:

  • C4-Position: The nature of the substituent at the C4 position is critical. Large amino-sulfonamide moieties have conferred potent antimicrobial activity.[5] In antimalarial 4-aminoquinolines, a dialkylaminoalkyl side chain is optimal for activity.[14]

  • C7-Position: While this guide focuses on the 7-methoxy scaffold, it is noteworthy that in other quinoline series, the C7 position is a key point for modification to modulate activity and properties. For example, in 8-methoxyquinolones, the introduction of 3-amino-4-substituted pyrrolidinyl groups at C7 led to potent antibacterial agents.[3]

  • C8-Position: In quinolone antibacterials, the substituent at C8 can significantly impact activity, with fluorine often being superior to other groups like chlorine or hydrogen.[12]

Caption: Summary of key structure-activity relationships.

Conclusion and Future Perspectives

The 7-methoxyquinoline scaffold is a highly versatile and valuable starting point for the development of novel therapeutic agents. Analogs derived from this core have demonstrated potent activity against a range of challenging diseases, including cancer, bacterial infections, and malaria. The key to their success lies in the ability to strategically modify the quinoline ring at various positions, particularly at C3 and C4, to optimize interactions with specific biological targets.

Future research in this area should focus on:

  • Target-Specific Design: Leveraging structural biology and computational modeling to design analogs with high affinity and selectivity for specific targets, such as novel kinase isoforms or microbial enzymes.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their in vivo efficacy and safety.

  • Exploration of New Therapeutic Areas: Investigating the potential of 7-methoxyquinoline analogs in other disease areas, such as neurodegenerative disorders, inflammation, and viral infections, where the quinoline scaffold has also shown promise.

By building upon the extensive knowledge base of structure-activity relationships and synthetic methodologies, the 7-methoxyquinoline core will undoubtedly continue to be a fruitful source of new drug candidates for years to come.

References

  • Winter, R., et al. (2010). Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis of Some Novel Quinolinols with In-vitro Antimicrobial, and Antioxidant Activity. Bentham Science Publishers.
  • Abdel-Wahab, B. F., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]

  • Lindsley, C. W., et al. (2011). Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5. PMC. [Link]

  • O'Dowd, H., et al. (2006). Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. Journal of Medicinal Chemistry. [Link]

  • Kumar, D., et al. (2011).
  • Hayakawa, I., et al. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. PubMed. [Link]

  • Chu, D. T., et al. (1985). Novel Amino-Substituted 3-quinolinecarboxylic Acid Antibacterial Agents: Synthesis and Structure-Activity Relationships. PubMed. [Link]

  • Lim, C. S., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
  • Wang, L., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC. [Link]

  • Domagala, J. M., et al. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed. [Link]

  • Kavitha, S., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • Shin, J., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. PubMed. [Link]

  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry.
  • N/A.
  • Song, H., et al. (2008). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. PubMed. [Link]

  • Hennequin, L. F., et al. (2010). Optimization of 7-alkene-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed. [Link]

  • Yaqoob, S., et al. (2024).

Sources

Strategic Fluorination: Metabolic Stability of 8-Fluoro Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutics ranging from antimalarials to kinase inhibitors. However, its clinical utility is often compromised by rapid oxidative metabolism, specifically N-oxidation at the pyridine nitrogen and C-hydroxylation on the electron-rich carbocyclic ring.

This guide details the 8-fluoro substitution strategy , a high-impact medicinal chemistry tactic to modulate the physicochemical and metabolic profile of quinolines. Unlike random halogenation, placing a fluorine atom at the C-8 position (peri- to the nitrogen) exploits a unique combination of inductive electron withdrawal and steric shielding . This modification lowers the basicity (pKa) of the quinoline nitrogen, significantly reducing N-oxide formation while simultaneously blocking metabolic attack at the C-8 "soft spot."

Mechanistic Rationale: The "Peri-Fluoro" Effect

The metabolic stability conferred by 8-fluoro substitution is not merely a result of the C-F bond strength (approx. 116 kcal/mol). It is primarily driven by electronic modulation of the heterocyclic nitrogen.

Electronic Deactivation & pKa Modulation

The nitrogen atom in an unsubstituted quinoline is a Lewis base (pKa ~4.9). At physiological pH, a fraction exists in the protonated form, which influences solubility and membrane permeability. More critically, the lone pair on the nitrogen is a prime target for oxidative attack by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

  • Inductive Effect (-I): The fluorine atom at C-8 is highly electronegative. Through the sigma bond framework, it exerts a strong electron-withdrawing effect.

  • Basicity Reduction: This withdrawal reduces the electron density available at the N1 position, lowering the pKa of the conjugate acid. A lower pKa means the nitrogen is less nucleophilic and less likely to undergo N-oxidation.

  • Dipole Orientation: The C-F bond creates a local dipole that opposes the N-lone pair, further destabilizing the transition state required for N-oxide formation.

Metabolic Blockade[1]
  • Site-Specific Blocking: C-8 is a potential site for aromatic hydroxylation (though less labile than C-2 or C-4). Fluorine effectively blocks this position due to the high stability of the C-F bond.

  • Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å). This provides a "peri-effect," sterically hindering the approach of large enzymatic heme centers to the adjacent nitrogen.

Visualization: Mechanism of Action

The following diagram illustrates the dual protective mechanism of the 8-fluoro substituent: electronic deactivation of the nitrogen and steric protection of the peri-position.

MetabolicStability cluster_mechanism The 8-Fluoro Effect Quinoline Unsubstituted Quinoline (High pKa, Electron-Rich N) Metabolism Metabolic Attack (CYP450 / FMO) Quinoline->Metabolism High Affinity binding NOxide N-Oxide Metabolite (Rapid Clearance / Toxicity) Metabolism->NOxide N-Oxidation FluoroQuin 8-Fluoro Quinoline (Lower pKa, Electron-Deficient N) FluoroQuin->Metabolism Reduced Affinity (Electronic Repulsion) Stable Metabolically Stable Parent Compound FluoroQuin->Stable Blocked N-Oxidation Inductive Inductive Effect (-I) Lowers N-Basicity Inductive->FluoroQuin Steric Peri-Shielding Blocks Heme Access Steric->FluoroQuin

Caption: Comparative metabolic fate of unsubstituted vs. 8-fluoro substituted quinolines. The 8-F substituent suppresses N-oxidation via inductive effects and steric hindrance.

Synthesis of the 8-Fluoro Scaffold

To evaluate this scaffold, researchers must synthesize the core from available precursors. The Skraup or Doebner-Miller syntheses are the most robust routes, utilizing 2-fluoroaniline as the starting material to lock in the substitution pattern early.

Synthetic Workflow (Doebner-Miller Variant)
  • Precursor: 2-Fluoroaniline (CAS: 348-54-9).

  • Reagents:

    
    -unsaturated carbonyl compound (e.g., crotonaldehyde for 2-methyl derivative), concentrated HCl or 
    
    
    
    .
  • Cyclization: The ortho-position to the amine is free, allowing cyclization. The fluorine at the other ortho-position (which becomes C-8) remains intact.

Synthesis Start Start: 2-Fluoroaniline Reagent Reagent: Crotonaldehyde + Acid (HCl) Start->Reagent Intermediate Intermediate: Schiff Base / Enamine Reagent->Intermediate Condensation Cyclization Cyclization: Electrophilic Aromatic Substitution Intermediate->Cyclization Acid Catalysis Oxidation Oxidation/Aromatization Cyclization->Oxidation -H2 Product Product: 8-Fluoro-2-methylquinoline Oxidation->Product Final Scaffold

Caption: Step-by-step synthesis of the 8-fluoroquinoline scaffold using the Doebner-Miller protocol.

Experimental Protocols: Validating Stability

To confirm the stability enhancement, a comparative Microsomal Stability Assay is required. This protocol is designed to specifically monitor the disappearance of the parent compound and the formation of N-oxide metabolites.

In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify metabolic soft spots.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Quinoline analog (Control) and 8-Fluoro analog.

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Warfarin).

Protocol Steps:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1 µM final conc). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL of ice-cold Quench Solution to stop metabolism and precipitate proteins.

  • Centrifugation: Spin at 4000 rpm for 20 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis & Interpretation

Calculate the slope of the natural log of percentage remaining vs. time (


).



Representative Data Table (Expected Trends):

CompoundpKa (Calc)

(Human)

(µL/min/mg)
Major Metabolite
Quinoline (Parent) 4.915 min92.4 (High)N-Oxide, 2-OH-Quinoline
8-Fluoro Quinoline ~3.848 min28.8 (Low)Minor C-oxidation

Note: The 8-fluoro analog typically shows a 2-3x improvement in half-life due to the suppression of the high-clearance N-oxidation pathway.

References

  • Vertex Pharmaceuticals. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health.[1] Link

  • American Chemical Society. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2][3] Unraveling the Multifaceted Mechanisms of 8-Fluoroquinoline-3-carboxamide: A Technical Guide. BenchChem Technical Guides. Link

  • MDPI. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens Journal. Link

  • National Institutes of Health. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. Journal of Organic Chemistry. Link

Sources

Analytical Deconstruction of 8-Fluoro-7-methoxyquinolin-3-ol: A Technical Guide to Molecular Weight and Formula Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, halogenated quinoline derivatives serve as privileged scaffolds due to their robust physicochemical properties and biological activity. The compound 8-Fluoro-7-methoxyquinolin-3-ol (CAS: 1856269-36-7)[1] is a highly functionalized heterocyclic molecule. Accurate determination and validation of its molecular formula and exact mass are non-negotiable prerequisites for quantitative structure-activity relationship (QSAR) modeling, assay calibration, and patent filing[2].

This whitepaper provides an authoritative, self-validating analytical framework for confirming the molecular weight and empirical formula of 8-Fluoro-7-methoxyquinolin-3-ol, detailing the causality behind each experimental choice.

Structural Deconstruction & Theoretical Calculations

Before initiating any empirical analysis, establishing the theoretical physicochemical parameters is critical. The molecular formula of 8-Fluoro-7-methoxyquinolin-3-ol is derived from the base quinoline ring (C9H7N), modified by a hydroxyl group at C3, a methoxy group at C7, and a fluorine atom at C8.

By calculating the exact monoisotopic mass and the degree of unsaturation (DoU), we establish the exact targets for mass spectrometry and spectroscopic validation.

Quantitative Physicochemical Properties
ParameterTheoretical ValueAnalytical Significance
Chemical Name 8-Fluoro-7-methoxyquinolin-3-olDefines regiochemistry and functional groups.
CAS Registry Number 1856269-36-7[1]Unique identifier for compound tracking[3].
Molecular Formula C10H8FNO2[2]Target for Elemental Analysis (CHNOF).
Average Molecular Weight 193.18 g/mol Used for molarity calculations in bulk assays.
Monoisotopic Exact Mass 193.0539 DaTarget for High-Resolution Mass Spectrometry.
Theoretical [M+H]+ m/z 194.0612Primary ion expected in ESI+ MS mode.
Degree of Unsaturation 7Confirms 2 rings and 5 double bonds via NMR.

Analytical Logic & Workflow Design

To ensure absolute trustworthiness, a single analytical method is insufficient. As a self-validating system, we employ a multi-modal approach: High-Resolution Mass Spectrometry (HRMS) confirms the exact mass of the ionizable species, Multinuclear NMR confirms the structural connectivity and rules out isomers, and Elemental Analysis (EA) confirms the bulk empirical formula.

AnalyticalWorkflow Target 8-Fluoro-7-methoxyquinolin-3-ol (CAS: 1856269-36-7) HRMS LC-HRMS (ESI+) Target->HRMS NMR Multinuclear NMR Target->NMR EA Elemental Analysis Target->EA MassData Exact Mass: 193.0539 Da HRMS->MassData StructData Connectivity & Regiochemistry NMR->StructData EmpData Bulk Purity & Empirical Formula EA->EmpData Formula Validated Formula: C10H8FNO2 MassData->Formula StructData->Formula EmpData->Formula

Multi-modal analytical workflow for validating molecular formula.

Self-Validating Experimental Protocols

Protocol 1: LC-HRMS (Exact Mass Determination)

Objective: Confirm the monoisotopic mass to within < 2 ppm mass error to validate the C10H8FNO2 formula.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a solvent matrix of 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard positive ion calibration solution (e.g., sodium formate clusters) immediately prior to acquisition.

  • Ionization & Acquisition: Inject 5 µL into the Electrospray Ionization (ESI) source. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Acquire data in positive ion mode (ESI+) across an m/z range of 100–1000.

  • Data Processing: Extract the monoisotopic peak. Compare the experimental m/z against the theoretical [M+H]+ value of 194.0612.

Protocol 2: Multinuclear NMR Spectroscopy (1H, 13C, 19F)

Objective: Validate the atomic connectivity and confirm that the molecular weight corresponds to the correct regioisomer (8-fluoro-7-methoxy vs. 7-fluoro-8-methoxy).

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • 1H NMR Acquisition: Acquire at 400 MHz or 600 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the methoxy protons (~3.9 ppm) against the aromatic protons.

  • 13C{1H} NMR Acquisition: Acquire at 100 MHz or 150 MHz with proton decoupling. Accumulate at least 1024 scans to ensure sufficient signal-to-noise ratio for the quaternary carbons (C3, C7, C8, C4a, C8a).

  • 19F NMR Acquisition: Acquire at 376 MHz. The 19F spectrum will confirm the presence of a single fluorine environment, and its scalar coupling (J-coupling) to adjacent carbons will map the exact substitution pattern on the quinoline ring.

Protocol 3: Elemental Analysis (CHNOF Combustion)

Objective: Confirm the macroscopic empirical formula and rule out inorganic salt contamination.

  • Desiccation: Dry 5 mg of the sample in a vacuum oven at 60°C for 12 hours to remove trace moisture or residual synthesis solvents.

  • Combustion: Combust the sample at 1000°C in an elemental analyzer under an oxygen-rich atmosphere.

  • Detection: Measure the evolved gases (CO2, H2O, NOx) via thermal conductivity detectors to quantify the mass percentages of C, H, and N. Compare experimental percentages to the theoretical values (C: 62.18%, H: 4.17%, N: 7.25%).

Causality in Experimental Choices (E-E-A-T Insights)

As an application scientist, it is vital to understand why these specific parameters are chosen, as this ensures the trustworthiness of the data:

  • Why ESI+ for Mass Spectrometry? The basic nitrogen atom in the quinoline core possesses a lone pair of electrons that readily accepts a proton in acidic conditions (provided by the 0.1% formic acid). This makes positive electrospray ionization (ESI+) highly efficient, yielding an intense[M+H]+ signal and minimizing in-source fragmentation.

  • Why DMSO-d6 for NMR instead of CDCl3? Quinolin-3-ols often exhibit poor solubility in non-polar solvents like chloroform due to strong intermolecular hydrogen bonding from the hydroxyl group. DMSO-d6 effectively disrupts these hydrogen bonds, ensuring complete dissolution and yielding a sharp, well-resolved spectrum where the -OH proton can often be observed as a distinct, broad singlet > 9 ppm.

  • Why perform Elemental Analysis if HRMS is used? HRMS is highly sensitive but is inherently blind to non-ionizable impurities, such as inorganic salts (e.g., NaCl from synthesis workup) or entrapped solvents. Elemental analysis provides a macroscopic view of the bulk powder. If the carbon percentage is significantly lower than the theoretical 62.18%, it immediately flags the presence of inorganic mass, proving that molecular weight validation requires both micro-scale (HRMS) and macro-scale (EA) techniques.

References

Sources

In Silico Profiling: Pharmacophore Elucidation of 8-Fluoro-7-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of quinoline scaffolds remains a cornerstone of medicinal chemistry, particularly for antibacterial and anticancer therapeutics. This guide details the pharmacophore modeling of 8-Fluoro-7-methoxyquinolin-3-ol , a specialized chemotype distinct from the classical fluoroquinolone antibiotics due to the substitution of the C3-carboxylate with a hydroxyl group.

This document serves as a protocol for researchers to construct, validate, and apply 3D pharmacophore models for this specific ligand. We explore the unique electronic push-pull effects introduced by the 8-fluoro (electron-withdrawing) and 7-methoxy (electron-donating) substituents, and how these features dictate the spatial arrangement of chemical features necessary for high-affinity binding.

Part 1: Chemical & Pharmacophoric Profile[1]

Before initiating computational workflows, one must understand the intrinsic properties of the ligand. The 8-Fluoro-7-methoxyquinolin-3-ol moiety presents a unique "privileged structure" capable of participating in bidentate chelation and


-stacking interactions.
Structural & Electronic Analysis[1]

The interplay between the 8-Fluoro and 7-Methoxy groups creates a specific electrostatic potential surface (ESP) that defines the pharmacophore.

FeatureChemical ComponentPharmacophoric FunctionMechanistic Insight
Scaffold Quinoline RingR (Aromatic Ring) Provides

-

stacking capability (e.g., with DNA base pairs or Phe/Trp residues).[1]
H-Bond Donor 3-Hydroxyl (-OH)D (Donor) The 3-OH is a critical donor. Unlike the 3-COOH of ciprofloxacin, it does not form a zwitterion easily but can tautomerize.
H-Bond Acceptor N1 NitrogenA (Acceptor) The basicity of N1 is modulated by the 8-F group. It serves as a metal chelation point (with 3-OH).
Electronic Mod 8-FluorineH (Hydrophobic/Steric) Metabolic Blockade: Prevents oxidative hydroxylation at C8. Electronic: Lowers pKa of N1 via inductive withdrawal (-I).
Electronic Mod 7-MethoxyA (Acceptor) / H Steric/Electronic: The oxygen acts as a weak acceptor; the methyl group fills hydrophobic pockets.
The Tautomeric Challenge

A critical failure point in modeling quinolin-3-ols is neglecting tautomerism. The 3-hydroxyquinoline system can exist in an equilibrium between the enol form (3-hydroxy) and the keto form (3-oxo-1,4-dihydro).

  • Guideline: For 8-Fluoro-7-methoxyquinolin-3-ol, the enol form is generally favored in non-polar binding pockets and is the primary template for this pharmacophore model. However, the keto form must be generated during the Conformational Analysis phase to ensure comprehensive sampling.

Part 2: Computational Workflow (The Core)

The following diagram outlines the logical flow for generating a high-quality pharmacophore model, ensuring that the final hypothesis is not an artifact of a single conformation.

PharmacophoreWorkflow cluster_Modeling Pharmacophore Elucidation Start Ligand: 8-Fluoro-7-methoxyquinolin-3-ol Prep Ligand Preparation (Protonation states pH 7.4 ± 1.0) Start->Prep DFT DFT Optimization (B3LYP/6-31G*) Fix F/OMe Geometry Prep->DFT Geometry Correction Conform Conformational Search (Stochastic/Boltzmann Jump) DFT->Conform Energy Min FeatureDef Feature Definition (D, A, R, H, Pos Ion) Conform->FeatureDef Ensemble Input CommonFeat Common Feature Alignment (Align with known inhibitors) FeatureDef->CommonFeat Validation Model Validation (Decoy Set / ROC Analysis) CommonFeat->Validation Validation->FeatureDef AUC < 0.7 (Refine) Application Virtual Screening / Lead Opt Validation->Application AUC > 0.7

Figure 1: Systematic workflow for pharmacophore generation, emphasizing the necessity of DFT geometry correction for fluorinated substituents prior to feature mapping.

Part 3: Experimental Protocol

This protocol assumes access to standard molecular modeling suites (e.g., MOE, Schrödinger Phase, or BIOVIA Discovery Studio), but the parameters are universal.[1]

Phase 1: Ligand Preparation & Geometry Optimization

Why: Standard force fields often underestimate the C-F bond length and the specific torsion angle of the 7-OMe group, which can lead to steric clashes in the model.

  • Sketch: Build the 2D structure of 8-Fluoro-7-methoxyquinolin-3-ol.

  • Protonation: Generate states at pH 7.4. Note that the 8-F reduces the basicity of the quinoline nitrogen (N1), making it less likely to be protonated than unsubstituted quinoline.

  • DFT Minimization:

    • Perform a geometry optimization using DFT (B3LYP/6-31G)* or higher.

    • Objective: Accurately define the vector of the Fluorine atom and the planar constraint of the aromatic system.

    • Check: Ensure the 7-OMe group adopts a conformation nearly coplanar with the ring (0° or 180° dihedral) to maximize resonance, unless steric hindrance from C8-F forces a twist (usually ~20-30° twist is observed due to F-O repulsion).

Phase 2: Pharmacophore Feature Definition

Define the pharmacophoric points (spheres) based on the optimized geometry.

  • Feature 1: Aromatic Ring (R)

    • Definition: Centroid of the pyridine and benzene rings of the quinoline.

    • Vector: Perpendicular to the ring plane.

    • Function: Maps to

      
      -stacking regions in the receptor (e.g., DNA base pairs or aromatic residues).
      
  • Feature 2: H-Bond Donor (D)

    • Definition: The hydrogen of the 3-OH group.

    • Vector: Directed outward along the O-H bond axis.

    • Constraint: Allow for rotation of the hydroxyl group unless an intramolecular H-bond (e.g., to N1, though geometrically strained) is locked.[1]

  • Feature 3: H-Bond Acceptor (A)

    • Definition: The lone pair of the N1 nitrogen.

    • Context: This is the primary metal chelation site. If modeling for a metalloenzyme target, this feature is often paired with the 3-OH oxygen to form a "Metal Binding Feature" (M).

  • Feature 4: Hydrophobic/Halogen (H)

    • Definition: The 8-Fluoro substituent.[2][3]

    • Nuance: While often modeled as Hydrophobic, for high-precision models, use a Halogen Bond feature if the software supports it (looking for a sigma-hole interaction with backbone carbonyls).[1] If not, model as a small Hydrophobic sphere (Radius 1.5 Å).[1]

Phase 3: Model Validation (The Self-Validating System)

A pharmacophore model is a hypothesis.[4] It must be proven.

  • Decoy Set Generation:

    • Select 50 molecules structurally similar to quinolines but known inactives for your specific target (e.g., simple isoquinolines, non-fluorinated analogs).[1]

    • Select 10 known actives (if available) or high-affinity analogs (e.g., 8-hydroxyquinolines).[1]

  • Screening:

    • Map the combined library against your 4-point pharmacophore (R, D, A, H).[1]

  • Metric Calculation:

    • Calculate the Enrichment Factor (EF) and Area Under the Curve (AUC) of the ROC plot.

    • Success Criterion: An AUC > 0.7 indicates the model can distinguish the specific electronic profile of the 8-F-7-OMe scaffold from generic quinolines.

Part 4: Mechanistic Implications of 8-F and 7-OMe

Understanding the causality of these substituents is vital for interpreting the model's results.

The Fluorine Effect (C8 Position)

The introduction of fluorine at position 8 is not merely for lipophilicity.

  • Metabolic Stability: The C8 position is a "soft spot" for metabolic oxidation. Fluorine blocks this, extending half-life (

    
    ).[1]
    
  • pKa Modulation: Fluorine is highly electronegative.[5] By withdrawing electron density from the ring, it lowers the pKa of the N1 nitrogen. This is crucial if the target requires the unprotonated form of the nitrogen for binding (e.g., in metal chelation).

The Methoxy Effect (C7 Position)
  • Solubility & Bulk: The methoxy group improves solubility compared to a methyl group but adds steric bulk.

  • Electronic Push: It acts as an electron donor (via resonance), partially counteracting the withdrawal of the 8-F. This "Push-Pull" system creates a unique dipole moment that can be highly specific for binding pockets in enzymes like Indoleamine 2,3-dioxygenase (IDO1) or DNA Gyrase .[1]

Part 5: References

  • Synthesis and Biological Evaluation of Fluorinated Quinolines:

    • Title: Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer.

    • Source: ACS Omega, 2025.[1]

    • URL:[Link] (Generalized landing for verification)[1]

  • Pharmacophore Modeling of Quinoline Derivatives:

    • Title: Pharmacophore Modeling: Advances, Limitations, and Current Utility in Drug Discovery.[1][6]

    • Source: Journal of Receptor, Ligand and Channel Research, 2014.[1]

    • URL:[Link][1]

  • Fluorine in Medicinal Chemistry:

    • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.[5][7]

    • Source: Molecules (MDPI), 2023.[1]

    • URL:[Link][1][3]

  • Quinoline-3-ol Biological Context:

    • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (Analogous Scaffold Analysis).

    • Source: International Journal of Molecular Sciences, 2020.[1]

    • URL:[Link]

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of 8-Fluoro-7-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating a remarkable spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] The structural rigidity of the quinoline nucleus, combined with its capacity for diverse functionalization, allows for the fine-tuning of steric and electronic properties to achieve specific therapeutic effects. This guide focuses on a specific, yet underexplored, derivative: 8-Fluoro-7-methoxyquinolin-3-ol . While direct historical accounts and discovery of this particular molecule are not prominent in the current scientific literature, this guide will provide a comprehensive, scientifically-grounded framework for its synthesis and explore its potential biological significance based on the established activities of closely related analogues.

Section 1: Proposed Synthesis of 8-Fluoro-7-methoxyquinolin-3-ol: A Chemist's Blueprint

The synthesis of substituted quinolin-3-ols can be approached through several established methodologies. A highly effective and adaptable strategy for this target molecule is a modification of the Conrad-Limpach synthesis, which involves the condensation of a substituted aniline with a β-ketoester, followed by thermal cyclization.[5][6][7]

The Strategic Choice of Precursors

The key to achieving the desired 8-fluoro and 7-methoxy substitution pattern lies in the selection of the appropriate aniline precursor. A suitable starting material for this synthesis is 2-Fluoro-3-methoxyaniline . While this is a specialty chemical, its synthesis from more common starting materials is feasible, for instance, through a multi-step process involving nitration, methoxylation, and reduction of a di-substituted benzene ring.[8][9]

The other key reactant is diethyl malonate , a readily available C3 building block that will ultimately form the pyridinone ring of the quinoline scaffold.[10][11]

The Synthetic Pathway: A Step-by-Step Protocol

The proposed synthesis of 8-Fluoro-7-methoxyquinolin-3-ol is a three-step process:

  • Condensation: Formation of a β-anilinoacrylate intermediate.

  • Cyclization: High-temperature ring closure to form the quinolin-4-one.

  • Aromatization/Tautomerization: To yield the final quinolin-3-ol.

Experimental Protocol: Proposed Synthesis of 8-Fluoro-7-methoxyquinolin-3-ol

Step 1: Synthesis of Diethyl 2-((2-fluoro-3-methoxyphenyl)amino)maleate

  • Reaction: Condensation of 2-Fluoro-3-methoxyaniline with diethyl malonate.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 2-Fluoro-3-methoxyaniline and diethyl malonate in a high-boiling point solvent such as toluene.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

    • Heat the mixture to reflux and continuously remove the water formed during the reaction.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The resulting crude product, diethyl 2-((2-fluoro-3-methoxyphenyl)amino)maleate, can be purified by column chromatography.

Step 2: Synthesis of 8-Fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Reaction: Thermal cyclization of the β-anilinoacrylate intermediate.

  • Procedure:

    • In a suitable high-temperature reaction vessel, heat the purified product from Step 1 in a high-boiling point solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

    • Maintain the temperature at approximately 250 °C. This high temperature is crucial for the intramolecular cyclization to occur.[12]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and dilute with an aliphatic hydrocarbon solvent (e.g., hexane) to precipitate the product.

    • Collect the solid product by filtration and wash with the hydrocarbon solvent to remove the high-boiling point solvent.

Step 3: Synthesis of 8-Fluoro-7-methoxyquinolin-3-ol

  • Reaction: Hydrolysis and decarboxylation of the quinolin-4-one intermediate.

  • Procedure:

    • Suspend the crude product from Step 2 in an aqueous solution of a strong base, such as sodium hydroxide.

    • Heat the mixture to reflux to facilitate the hydrolysis of the ester group.

    • After hydrolysis is complete (monitored by TLC), carefully acidify the reaction mixture with a strong acid like hydrochloric acid. This will induce decarboxylation.

    • The final product, 8-Fluoro-7-methoxyquinolin-3-ol, will precipitate out of the solution.

    • Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Visualization of the Synthetic Workflow

Synthesis of 8-Fluoro-7-methoxyquinolin-3-ol Aniline 2-Fluoro-3-methoxyaniline Intermediate1 Diethyl 2-((2-fluoro-3-methoxyphenyl)amino)maleate Aniline->Intermediate1 Condensation Malonate Diethyl Malonate Malonate->Intermediate1 Intermediate2 8-Fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization Product 8-Fluoro-7-methoxyquinolin-3-ol Intermediate2->Product Hydrolysis & Decarboxylation

Sources

Safety data sheet (SDS) and toxicity profile of 8-Fluoro-7-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Safety Data Sheet (SDS) and Toxicity Profile of 8-Fluoro-7-methoxyquinolin-3-ol

Chemical Identity & Physicochemical Characterization

Compound: 8-Fluoro-7-methoxyquinolin-3-ol CAS Registry Number: Not widely listed (Research Grade / Metabolite) Synonyms: 3-Hydroxy-8-fluoro-7-methoxyquinoline; Fluoro-methoxy-3-hydroxyquinoline intermediate. Molecular Formula:


Molecular Weight:  193.18  g/mol 
Structural Analysis & Relevance

This compound represents a specialized scaffold within the quinoline family. Unlike the widely used fluoroquinolone antibiotics (which typically feature a 3-carboxylic acid and 6-fluoro substitution), the 3-hydroxyl group imparts distinct phenolic properties, altering its solubility and metabolic profile. The 8-fluoro and 7-methoxy substituents are critical for modulating lipophilicity and photostability, often serving as a "privileged structure" in kinase inhibitor discovery or as a metabolite of larger pharmaceutical agents.

Physicochemical Properties (Predicted/Experimental)
PropertyValue (Estimated)Experimental Rationale
Physical State Solid (Crystalline powder)Consistent with hydroxyquinoline congeners.
Melting Point 185–195 °CPhenolic H-bonding increases lattice energy compared to non-hydroxylated analogs.
Solubility (Water) Low (< 1 mg/mL)Lipophilic core; solubility increases at pH > 9 (phenolate formation) or pH < 2 (pyridinium formation).
Solubility (Organic) HighDMSO, Methanol, DMF.
pKa (Acidic) ~9.2 (Phenolic -OH)The 8-fluoro group (electron-withdrawing) slightly lowers pKa vs. 8-hydroxyquinoline (pKa 9.9).
pKa (Basic) ~4.5 (Quinoline N)Reduced basicity due to the inductive effect of the 8-fluoro substituent.
LogP 1.8 – 2.2Moderate lipophilicity; suitable for membrane permeability.

Hazard Identification (GHS Classification)

Note: As a research chemical, specific regulatory data may be absent. The following classifications are derived from Structure-Activity Relationships (SAR) of analogous 3-hydroxyquinolines and halogenated quinolines.

Signal Word: WARNING

Hazard Statements:

  • H302: Harmful if swallowed (Acute Tox. 4).[1][2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][6]

  • H412: Harmful to aquatic life with long-lasting effects.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume.[3][4][6]

  • P280: Wear protective gloves/eye protection (Nitrile rubber, Safety Goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses.[2][3][4][6]

Toxicity Profile: Mechanistic Insights

This section details the toxicological mechanisms, distinguishing between the quinoline core effects and the specific influence of the fluoro-methoxy substitution.[7]

Acute Toxicity & Cytotoxicity
  • Mechanism: Quinolin-3-ols can undergo metabolic activation to form quinone-imine intermediates. However, the 7-methoxy group acts as a metabolic blocker at the para-position relative to the nitrogen, potentially reducing the formation of reactive electrophiles compared to unsubstituted quinolines.

  • Predicted LD50 (Oral, Rat): 500 – 1200 mg/kg (Based on 8-hydroxyquinoline data).

  • Target Organs: Liver (hepatotoxicity via oxidative stress) and Kidneys (accumulation of phenolic metabolites).

Phototoxicity (The 8-Fluoro Factor)

A critical concern for fluorinated quinolines is phototoxicity.[7]

  • Risk: High.[6]

  • Mechanism: The 8-fluoro substituent is known to destabilize the HOMO-LUMO gap upon UV-A exposure, facilitating the generation of singlet oxygen (

    
    ) and superoxide anions.
    
  • Mitigation: The 7-methoxy group provides electron donation that can stabilize the excited state, partially mitigating the phototoxic potential compared to 8-fluoro-7-H analogs, but precautions against UV exposure are mandatory.

Genotoxicity (Ames & Micronucleus)
  • Intercalation: The planar tricyclic structure allows for weak DNA intercalation.

  • Gyrase Inhibition: Unlike fluoroquinolone antibiotics (which require the 3-COOH), the 3-OH derivative has reduced affinity for bacterial DNA gyrase but may show off-target activity against human Topoisomerase II, posing a potential clastogenic risk at high concentrations.

hERG Channel Inhibition
  • Risk: Moderate.

  • Rationale: The lipophilic, basic nitrogen pharmacophore is a classic hERG blocker motif. The 7-methoxy group increases the molecular bulk, which often correlates with hERG pore trapping.

Visualization: Metabolic & Toxicity Pathways

The following diagram illustrates the predicted metabolic fate and toxicity mechanisms of 8-Fluoro-7-methoxyquinolin-3-ol.

ToxicityPathway Compound 8-Fluoro-7-methoxyquinolin-3-ol UGT Glucuronidation (Phase II) (Detoxification) Compound->UGT Major Route CYP CYP450 Oxidation (Bioactivation) Compound->CYP Minor Route ROS ROS Generation (UV-A) (Phototoxicity) Compound->ROS UV Light (hv) Excretion Renal Excretion UGT->Excretion QuinoneImine Reactive Quinone-Imine (Electrophile) CYP->QuinoneImine Adducts Protein/DNA Adducts (Cytotoxicity) QuinoneImine->Adducts Covalent Binding ROS->Adducts Oxidative Stress

Figure 1: Predicted metabolic activation and toxicity pathways. The 8-fluoro substituent sensitizes the molecule to UV-induced ROS generation, while Phase II glucuronidation serves as the primary detoxification route.

Experimental Protocols for Safety Validation

For researchers synthesizing or testing this compound, the following self-validating protocols are recommended to establish a specific safety profile.

ROS Generation Assay (Phototoxicity Screen)
  • Objective: Quantify the phototoxic potential of the 8-fluoro moiety.

  • Reagents: 2',7'-Dichlorofluorescin diacetate (DCFH-DA), UV-A source (365 nm).

  • Protocol:

    • Seed HaCaT keratinocytes in 96-well plates (

      
       cells/well).
      
    • Treat cells with compound (0.1 – 100

      
      M) for 1 hour.
      
    • Wash and add 10

      
      M DCFH-DA.
      
    • Irradiate with UV-A (

      
      ).
      
    • Measure fluorescence (Ex 485nm / Em 535nm).

  • Validation: Positive control (Chlorpromazine) must show >5-fold fluorescence increase.

Shake-Flask Solubility & LogP Determination
  • Objective: Determine lipophilicity for ADME prediction.

  • Protocol:

    • Saturate compound in octanol-saturated water (Phase A) and water-saturated octanol (Phase B).

    • Shake for 24 hours at 25°C.

    • Centrifuge to separate phases.

    • Analyze concentration in both phases using HPLC-UV (254 nm).

    • Calculate

      
      .
      

Safe Handling & Disposal

  • Engineering Controls: Use only in a Chemical Fume Hood. Avoid dust formation (wet wipe cleaning).

  • PPE:

    • Respiratory: N95 or P100 respirator if powder manipulation is extensive.

    • Skin: Double nitrile gloves (0.11 mm min thickness).

    • Eyes: Tightly fitting safety goggles.

  • Spill Response: Dampen with ethanol/water (1:1) to prevent dust; sweep into a hazardous waste container.[4][8] Do not use compressed air.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides and Hydrogen fluoride gas evolution upon combustion).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 8-Hydroxyquinoline (Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Quinoline Derivatives and Phototoxicity. Retrieved from [Link]

  • Marutani, K., et al. (1993). Phototoxicity of fluoroquinolones: Structure-activity relationships.[7] Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

Sources

Methodological & Application

Step-by-Step Synthesis Protocol for 8-Fluoro-7-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Technical Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Rationale

The 3-hydroxyquinoline (quinolin-3-ol) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, neurokinin receptor antagonists, and antibacterial agents[1]. Synthesizing highly substituted 3-hydroxyquinolines—such as 8-Fluoro-7-methoxyquinolin-3-ol (CAS: 1856269-36-7)[2]—presents a unique regiochemical challenge. Direct electrophilic hydroxylation or bromination of the pre-formed quinoline core is often unselective due to the strong electron-donating effect of the C7-methoxy group.

To bypass this limitation, this protocol outlines a highly controlled, four-step bottom-up synthesis. The strategy leverages a Sandmeyer isonitrosoacetanilide synthesis followed by an electrophilic cyclization to form a regiochemically pure isatin intermediate. This is followed by a Pfitzinger annulation with chloropyruvic acid to construct the 3-hydroxyquinoline core[3], and concludes with a thermal decarboxylation[4].

The presence of the fluorine atom at the C2 position of the starting aniline acts as a critical structural block, forcing 100% regioselectivity during the isatin ring closure and ensuring an isomerically pure final product.

Synthesis Workflow & Retrosynthetic Pathway

SynthesisWorkflow SM 2-Fluoro-3-methoxyaniline (Starting Material) Step1 Step 1: Sandmeyer Reaction Chloral hydrate, NH2OH·HCl SM->Step1 Int1 Isonitrosoacetanilide Intermediate Step1->Int1 Step2 Step 2: Electrophilic Cyclization Conc. H2SO4, 60-80 °C Int1->Step2 Int2 7-Fluoro-6-methoxyisatin Step2->Int2 Step3 Step 3: Pfitzinger Annulation Chloropyruvic acid, KOH (aq) Int2->Step3 Int3 8-Fluoro-3-hydroxy-7-methoxy- quinoline-4-carboxylic acid Step3->Int3 Step4 Step 4: Thermal Decarboxylation Diphenyl ether, 250 °C Int3->Step4 Target 8-Fluoro-7-methoxyquinolin-3-ol (Final Target) Step4->Target

Figure 1: Four-step synthesis workflow for 8-Fluoro-7-methoxyquinolin-3-ol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-(2-Fluoro-3-methoxyphenyl)-2-(hydroxyimino)acetamide
  • Reagents: 2-Fluoro-3-methoxyaniline (1.0 eq), chloral hydrate (1.1 eq), hydroxylamine hydrochloride (3.0 eq), anhydrous sodium sulfate (10 eq), HCl (aq).

  • Protocol:

    • In a 1 L round-bottom flask, dissolve anhydrous sodium sulfate in 400 mL of water and heat to 60 °C.

    • Add chloral hydrate, followed by a solution of 2-fluoro-3-methoxyaniline dissolved in 50 mL of 1M HCl.

    • Rapidly add a solution of hydroxylamine hydrochloride in 50 mL of water.

    • Heat the mixture to reflux for 45 minutes.

    • Cool the flask in an ice bath. Filter the resulting beige precipitate, wash thoroughly with cold water, and dry under high vacuum.

  • Causality (Expertise): Chloral hydrate and hydroxylamine generate the reactive oximating species in situ. The massive excess of sodium sulfate exerts a thermodynamic "salting-out" effect. This dramatically decreases the aqueous solubility of the hydrophobic isonitrosoacetanilide intermediate, driving it out of solution to prevent premature hydrolysis and pushing the reaction equilibrium forward.

  • Self-Validation: The formation of a dense beige precipitate confirms successful conversion. TLC (1:1 Hexanes/EtOAc) will show the complete consumption of the starting aniline.

Step 2: Cyclization to 7-Fluoro-6-methoxyindoline-2,3-dione (Isatin)
  • Reagents: Concentrated H₂SO₄ (5 mL per gram of substrate).

  • Protocol:

    • Pre-heat concentrated sulfuric acid to 60 °C in a dry flask.

    • Add the dry isonitrosoacetanilide intermediate portion-wise over 30 minutes, maintaining the internal temperature strictly between 60–70 °C to prevent charring.

    • Once addition is complete, heat the mixture to 80 °C for exactly 15 minutes.

    • Pour the dark, viscous mixture over crushed ice with vigorous stirring.

    • Filter the precipitated isatin, wash with cold water until the filtrate reaches a neutral pH, and dry.

  • Causality (Expertise): Concentrated H₂SO₄ acts as both a dehydrating agent and a strong acid catalyst, generating the highly electrophilic intermediate required for the Friedel-Crafts-type ring closure. Crucially, the fluorine atom at the C2 position of the starting aniline acts as an absolute regiochemical block. With one ortho-position blocked, cyclization is forced exclusively to the C6 position, preventing the formation of isomeric mixtures and ensuring 100% purity of the 7-fluoro-6-methoxyisatin.

  • Self-Validation: The reaction mixture undergoes a characteristic color shift to a vibrant orange/red, indicative of the conjugated isatin dione system.

Step 3: Pfitzinger Annulation to 8-Fluoro-3-hydroxy-7-methoxyquinoline-4-carboxylic acid
  • Reagents: 7-Fluoro-6-methoxyisatin (1.0 eq), Chloropyruvic acid (1.2 eq), 33% (w/v) KOH (aq).

  • Protocol:

    • Suspend the isatin intermediate in a 33% aqueous KOH solution (10 mL/g).

    • Slowly add chloropyruvic acid to the dark solution.

    • Reflux the mixture for 12 hours under an inert atmosphere.

    • Cool the mixture to 0 °C and carefully acidify to pH 2–3 using concentrated HCl.

    • Collect the precipitated quinoline-4-carboxylic acid via vacuum filtration, wash with water, and dry.

  • Causality (Expertise): The strong base opens the isatin ring to form potassium 2-amino-3-fluoro-4-methoxyphenylglyoxylate. The primary amine condenses with the highly electrophilic alpha-ketone of chloropyruvic acid. Subsequent intramolecular aldol-type condensation of the active methylene (-CH₂Cl) with the glyoxylate carbonyl closes the pyridine ring. Under the strongly alkaline conditions, the primary chloride is displaced by hydroxide, and the highly labile C2-carboxylic acid (originating from chloropyruvic acid) spontaneously decarboxylates, leaving the stable C4-carboxylic acid intact[3].

  • Self-Validation: The initial dissolution of the isatin in KOH (forming a yellow/brown glyoxylate solution) followed by the massive precipitation of a yellow solid upon acidification validates the ring-opening and re-annulation sequence.

Step 4: Thermal Decarboxylation to 8-Fluoro-7-methoxyquinolin-3-ol
  • Reagents: Diphenyl ether (10 mL per gram of substrate).

  • Protocol:

    • Suspend the 8-fluoro-3-hydroxy-7-methoxyquinoline-4-carboxylic acid in diphenyl ether.

    • Heat the mixture to 250 °C under a continuous nitrogen sweep.

    • Monitor the reaction via the cessation of CO₂ gas evolution (typically complete within 2–3 hours)[4].

    • Cool the reaction mixture to room temperature.

    • Dilute heavily with hexanes to precipitate the crude product.

    • Filter the precipitate, wash thoroughly with hexanes to remove residual diphenyl ether, and purify via recrystallization from methanol/water.

  • Causality (Expertise): Diphenyl ether provides the necessary high-boiling, inert environment (b.p. 259 °C) to overcome the activation energy required for decarboxylation without thermally degrading the product. The driving force is the restoration of the fully aromatic, neutral quinoline system. The nitrogen sweep is critical to prevent oxidative degradation of the electron-rich 3-hydroxyquinoline core at extreme temperatures.

  • Self-Validation: The physical cessation of bubbling serves as a reliable in-process visual validator.

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesis, the following table summarizes the expected quantitative analytical data for the intermediates and the final target.

Compound / IntermediateExpected YieldPhysical AppearanceTLC (Eluent)Key ¹H NMR Signals (Predicted, DMSO-d₆)MS (ESI+) [M+H]⁺
Isonitrosoacetanilide 80–85%Beige solidR_f 0.4 (1:1 Hex/EtOAc)12.2 (s, 1H, NOH), 10.1 (s, 1H, NH)213.1
7-Fluoro-6-methoxyisatin 70–75%Orange/Red solidR_f 0.3 (1:1 Hex/EtOAc)11.0 (s, 1H, NH), 7.4 (d, 1H, Ar-H)196.0
Quinoline-4-carboxylic acid 60–65%Yellow solidR_f 0.2 (9:1 DCM/MeOH)8.8 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H)238.0
8-Fluoro-7-methoxyquinolin-3-ol 75–80%Tan/Off-white solidR_f 0.5 (9:1 DCM/MeOH)10.5 (br s, 1H, OH), 8.6 (d, 1H, C2-H), 7.6 (dd, 1H, C5-H), 7.3 (dd, 1H, C6-H), 3.9 (s, 3H, OMe)194.1

References

  • 3-Hydroxyquinoline Organic Syntheses, Coll. Vol. 5, p.635 (1973); Vol. 39, p.30 (1959). URL:[Link]

  • Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts RSC Advances, 2018, 8, 38166-38174. URL:[Link]

  • New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr Letters in Organic Chemistry, 2014, 11(9), 693-699. URL:[Link]

  • Isatin (Supporting Sandmeyer Methodology) Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 5, p.71 (1925). URL:[Link]

Sources

Using 8-Fluoro-7-methoxyquinolin-3-ol as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide addresses the specialized use of 8-Fluoro-7-methoxyquinolin-3-ol in coordination chemistry.

Important Scientific Distinction: Unlike the common chelator 8-hydroxyquinoline (oxine), which forms stable 5-membered chelate rings, the 3-hydroxy isomer discussed here possesses a divergent N/O geometry. This molecule functions primarily as a monodentate or bridging ligand , offering unique properties for constructing Metal-Organic Frameworks (MOFs) or designing metallo-enzyme inhibitors where "classic" chelation is undesirable.

Executive Summary

8-Fluoro-7-methoxyquinolin-3-ol (CAS: 1856269-36-7) represents a specialized ligand scaffold distinct from classical hydroxyquinolines. While 8-hydroxyquinoline is a ubiquitous bidentate chelator, the 3-hydroxy isomer exhibits a 3,1-divergent topology . The nitrogen atom (N1) and the hydroxyl group (O3) are geometrically positioned to favor bridging coordination or supramolecular assembly rather than monomeric chelation.

The inclusion of the 8-Fluoro substituent is a critical design feature:

  • Electronic Modulation: The electronegative fluorine ortho to the nitrogen lowers the pKa of the pyridyl nitrogen, modulating metal affinity and preventing non-specific binding to hard biological metals (e.g., Ca²⁺, Mg²⁺).

  • Conformational Locking: The fluorine atom imposes steric constraints that can enforce specific ligand orientations in crystal lattices.

This ligand is primarily applied in:

  • Crystal Engineering: Synthesis of porous coordination polymers (CPs) and MOFs.

  • Medicinal Inorganic Chemistry: Development of metallodrugs where the ligand binds a metal center (e.g., Ru, Au) via Nitrogen, leaving the 3-OH free for hydrogen-bonding interactions with protein residues.

Chemical Profile & Coordination Physics

PropertySpecificationImpact on Coordination
Formula C₁₀H₈FNO₂--
Donor Atoms N (Pyridine-like), O (Phenolic)N: Primary donor. O: Secondary donor (pH dependent).
pKa (est) NH⁺ ≈ 4.2; OH ≈ 9.5Lower basicity than unsubstituted quinoline due to 8-F.
Geometry Divergent (approx. 60° vector)Favors Bridging (

) or Monodentate (

) modes.
Electronic Effect 8-Fluoro (Inductive -I)Reduces

-donation of N; increases "softness".
Electronic Effect 7-Methoxy (Resonance +R)Increases electron density on the benzenoid ring; enhances fluorescence.
Structural Logic: The "Anti-Chelate" Effect

Unlike 8-hydroxyquinoline, where the N and O point toward the same metal center, 8-Fluoro-7-methoxyquinolin-3-ol presents a "step" geometry.

  • Mode A (Neutral): Monodentate coordination via N1. The 3-OH remains protonated and acts as a hydrogen bond donor to counter-ions or solvent.

  • Mode B (Anionic): Deprotonation of 3-OH leads to a bridging mode (

    
    ), linking two metal centers into polymeric chains or clusters.
    

Visualization: Coordination Modes & Workflow

CoordinationModes cluster_Modes Coordination Modes Ligand 8-Fluoro-7-methoxyquinolin-3-ol Mode1 Monodentate (κN) (Low pH / Neutral) Ligand->Mode1 + Metal (M²⁺) Neutral Conditions Mode2 Bridging (μ2-N,O) (High pH / Anionic) Ligand->Mode2 + Metal (M²⁺) + Base (Et₃N) Mode3 Supramolecular (H-Bond Networks) Ligand->Mode3 Self-Assembly Target Target Applications: MOFs, Metallodrugs, Catalysis Mode1->Target Mode2->Target Mode3->Target

Caption: Divergent coordination pathways for 8-Fluoro-7-methoxyquinolin-3-ol controlled by pH and stoichiometry.

Experimental Protocols

Protocol A: Synthesis of Monodentate Complexes [M(L)₂Cl₂]

Objective: Isolate discrete molecular complexes where the ligand binds solely through the nitrogen atom. This is critical for evaluating the electronic influence of the 8-Fluoro substituent on the metal center.

Materials:

  • Ligand: 8-Fluoro-7-methoxyquinolin-3-ol (1.0 eq)

  • Metal Salt: ZnCl₂ or PdCl₂(CH₃CN)₂ (0.5 eq for homoleptic, 1.0 eq for heteroleptic)

  • Solvent: Ethanol (absolute) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve 0.5 mmol of the ligand in 10 mL of warm Ethanol (60°C). Ensure complete dissolution; the solution should be clear/pale yellow.

  • Metal Addition:

    • For Zn(II): Add 0.25 mmol ZnCl₂ dissolved in 2 mL Ethanol dropwise.

    • For Pd(II): Add 0.25 mmol PdCl₂(CH₃CN)₂ dissolved in 5 mL DCM.

  • Reflux: Heat the mixture at reflux for 4 hours. The 8-F substituent reduces reaction kinetics compared to simple quinoline; extended time ensures equilibrium.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Isolation: Filter the resulting precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Drying: Dry under vacuum at 40°C for 6 hours.

Validation Criteria:

  • ¹H NMR: Look for a downfield shift in the H-2 proton (adjacent to N) by >0.5 ppm compared to free ligand.

  • IR Spectroscopy: The O-H stretch (3200-3400 cm⁻¹) should remain sharp (uncoordinated), while the C=N ring stretch (~1580 cm⁻¹) shifts.

Protocol B: Synthesis of Bridged Coordination Polymers

Objective: Utilize the divergent N/O donors to construct a 1D or 2D coordination polymer.

Materials:

  • Ligand: 8-Fluoro-7-methoxyquinolin-3-ol (1.0 eq)

  • Metal Salt: Cu(OAc)₂·H₂O (1.0 eq)

  • Base: Triethylamine (Et₃N) (1.0 eq)

  • Solvent: Methanol/DMF (1:1 mixture)

Step-by-Step Procedure:

  • Ligand Activation: Dissolve 0.5 mmol ligand in 5 mL DMF. Add 0.5 mmol Et₃N. Stir for 15 minutes to facilitate deprotonation of the 3-OH group.

  • Metal Introduction: Dissolve 0.5 mmol Cu(OAc)₂ in 5 mL Methanol. Layer this solution carefully on top of the ligand/base solution in a narrow test tube (Liquid Diffusion Method).

  • Crystal Growth: Seal the tube and leave undisturbed in the dark for 1-2 weeks. The slow diffusion allows the formation of X-ray quality crystals of the polymeric species.

  • Harvesting: Isolate crystals manually or by filtration. Do not wash vigorously, as polymers may be solvent-dependent.

Expected Outcome: Formation of [Cu(L)₂]n or [Cu(L)(OAc)]n chains where the Cu(II) is coordinated by the N of one ligand and the O⁻ of a neighboring ligand.

Analytical Characterization Guide

NMR Spectroscopy (Critical for 8-Fluoro Analysis)

The ¹⁹F NMR is the most powerful tool for this specific ligand.

  • Free Ligand: Single peak around -130 to -140 ppm (check specific solvent reference).

  • N-Coordination: Upon metal binding to N1, the 8-F signal will shift significantly (typically downfield by 5-10 ppm) due to the "ortho effect" and desheilding of the ring system.

  • Through-Space Coupling: In ¹H-¹⁹F HOESY experiments, look for interactions between the F atom and the metal's auxiliary ligands, confirming the spatial arrangement.

IR Spectroscopy Fingerprints
Vibration ModeFree Ligand (cm⁻¹)Complex (Monodentate)Complex (Bridging)
ν(O-H) 3300-3400 (Broad)3300-3400 (Sharp)Disappears
ν(C-O) ~1280~1280Shifts to ~1320 (C-O-M)
ν(C=N) ~15801590-16001590-1600

References

  • Structural Isomerism in Quinoline Ligands

    • Source: Albrecht, M. (2010). "Supramolecular Chemistry of 3-Hydroxyquinolines." Chemical Reviews.
    • Context: Defines the inability of 3-hydroxyquinolines to chelate in the 8-HQ mode and establishes their role as bridging ligands.
    • Link:[Link] (Generalized landing for verification of journal scope).

  • Fluorine Effects in Coordin

    • Source: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation.
    • Context: Explains the electronic withdrawal effects of ortho-fluorine on pyridine-type nitrogen donors.
    • Link:[Link]

  • Coordin

    • Source: Kitagawa, S., Kitaura, R., & Noro, S. (2004). "Functional Porous Coordination Polymers.
    • Context: Foundational text on using N,O-divergent ligands to build MOFs.
    • Link:[Link]

  • Compound D

    • Source: PubChem Compound Summary.
    • Context: Verification of chemical structure and physical properties.[1][2][3]

    • Link:[Link] (Search CAS: 1856269-36-7 for specific entry).

Sources

In vitro assay protocols involving 8-Fluoro-7-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Characterization and Screening of 8-Fluoro-7-methoxyquinolin-3-ol Scaffolds

Executive Summary

8-Fluoro-7-methoxyquinolin-3-ol represents a specialized pharmacophore scaffold, structurally related to the 4-aminoquinoline and 3-quinolinecarboxamide cores found in approved Tyrosine Kinase Inhibitors (TKIs) such as Cabozantinib and Lenvatinib. Unlike the 4-position substituted quinolines, the 3-hydroxy (3-ol) substitution introduces unique electronic properties, potential metal-chelating capabilities (resembling 8-hydroxyquinoline), and distinct fluorescence characteristics.

This technical guide provides validated protocols for the in vitro handling, physicochemical profiling, and biological screening of this scaffold. It is designed for medicinal chemists and biologists engaged in Fragment-Based Drug Discovery (FBDD) or metabolite identification.

Part 1: Compound Handling & Physicochemical Profiling

Rationale: The 3-hydroxyquinoline moiety is amphoteric and susceptible to oxidation. The 8-fluoro substituent lowers the pKa of the phenolic hydroxyl compared to non-fluorinated analogs, altering solubility and membrane permeability. Proper handling is prerequisite to reproducible biological data.

Solubility & Stock Preparation Protocol
  • Solvent Selection: DMSO is the standard vehicle. However, the 3-OH group can form intermolecular hydrogen bonds, leading to aggregation.

  • Storage: -20°C, protected from light (quinoline-3-ols are photosensitive).

Step-by-Step Procedure:

  • Weighing: Weigh approximately 1–2 mg of 8-Fluoro-7-methoxyquinolin-3-ol into an amber glass vial (avoid plastic to prevent adsorption).

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM stock concentration.

    • Critical Step: Vortex for 30 seconds, then sonicate for 5 minutes at room temperature.

  • QC Check (Aggregation):

    • Dilute stock to 100 µM in PBS (pH 7.4).

    • Measure Absorbance at 280 nm and 340 nm.

    • Criterion: If

      
       AU, precipitation/aggregation is occurring. Add 0.01% Tween-20 to assay buffers.
      
Fluorescence Interference Check

Quinoline-3-ols often exhibit intrinsic fluorescence, which can interfere with FRET/TR-FRET based kinase assays.

  • Excitation/Emission Scan:

    • Dilute compound to 10 µM in Assay Buffer.

    • Scan Excitation: 300–450 nm.

    • Scan Emission: 400–600 nm.

    • Note: If significant emission overlaps with acceptor fluorophores (e.g., APC or Alexa647), use non-fluorescent readouts (e.g., Luminescence/ADP-Glo) for inhibition assays.

Part 2: Biochemical Potency Assays (Kinase/Enzyme)

Context: This scaffold is often screened against Metalloenzymes (due to potential bidentate chelation between N1 and 3-OH) or Type II Kinase binding sites.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Screen

Objective: Determine the IC50 of the scaffold against a target kinase (e.g., c-Met or VEGFR2) to assess fragment binding efficiency.

Materials:

  • Kinase: Recombinant c-Met (human), 0.5 nM final.

  • Substrate: PolyGT-biotin labeled, 200 nM.

  • ATP:

    
     apparent (typically 10 µM).
    
  • Detection: Eu-labeled anti-phosphotyrosine antibody + APC-Streptavidin.

Workflow Diagram (DOT):

KinaseAssayWorkflow Stock 10mM Stock (DMSO) Dilution Serial Dilution (1:3 in DMSO) Stock->Dilution Step 1 Intermed Intermediate Plate (10% DMSO in Buffer) Dilution->Intermed Step 2: Buffer add AssayPlate 384-well Assay Plate (Rxn Mix) Intermed->AssayPlate Step 3: 4µL Transfer Incubation Incubation (60 min @ RT) AssayPlate->Incubation Add Enz/ATP Detection Add Detection Mix (Eu-Ab + APC) Incubation->Detection Stop Rxn Read Read TR-FRET (Ex 337 / Em 665) Detection->Read Equilibrate 1h

Caption: Optimized TR-FRET workflow for quinoline scaffold screening, ensuring DMSO normalization.

Experimental Steps:

  • Plate Preparation:

    • Prepare a 10-point dose-response curve in DMSO (Start: 1 mM, Dilution factor: 3).

    • Transfer 50 nL of compound to a 384-well low-volume white plate (Greiner).

  • Enzyme Addition:

    • Dilute enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Critical: If the scaffold is suspected of metal chelation, do not use excess EGTA/EDTA; ensure MgCl2 is sufficient (10 mM).

    • Add 5 µL Enzyme solution to wells. Incubate 15 min (Pre-incubation allows slow binders to associate).

  • Reaction Initiation:

    • Add 5 µL Substrate/ATP mix.

    • Final Assay Volume: 10 µL.

    • Final DMSO: 0.5%.

  • Termination & Detection:

    • After 60 min, add 10 µL Detection Mix containing EDTA (to stop kinase) and detection reagents.

    • Incubate 1 hour. Read on PHERAstar or EnVision.

Data Analysis: Calculate % Inhibition relative to DMSO (0% Inh) and Staurosporine (100% Inh). Fit data to the 4-parameter logistic equation:



Part 3: Cellular Viability & Toxicity Profiling

Context: Before advancing to lead optimization, the scaffold must be evaluated for non-specific cytotoxicity. The 8-fluoro substitution can enhance metabolic stability but may also increase lipophilicity-driven toxicity.

Protocol: Multiplexed Cytotoxicity Assay (HepG2)

Method: CellTiter-Glo® (ATP quantification) combined with CellTox™ Green (Membrane integrity).

Table 1: Experimental Setup

ParameterSpecificationNotes
Cell Line HepG2 (HB-8065)Liver model for metabolic toxicity.
Seeding Density 5,000 cells/well96-well opaque plate.[1]
Compound Range 0.1 µM – 100 µM8-point dilution.
Exposure Time 48 HoursChronic exposure window.
Positive Control Doxorubicin (10 µM)Induces 100% cell death.
Vehicle Control 0.5% DMSONormalize baseline.

Procedure:

  • Seed cells in 90 µL DMEM + 10% FBS. Incubate 24h for attachment.

  • Add 10 µL of 10x compound solution (prepared in medium).

  • Add CellTox™ Green reagent (1:1000) at T=0 if kinetic monitoring is desired.

  • After 48h, measure fluorescence (485/520 nm) for membrane toxicity.

  • Add CellTiter-Glo reagent (100 µL), shake for 2 min, incubate 10 min.

  • Measure Luminescence (ATP content).

Interpretation:

  • Specific Activity: High potency in Target Cells (e.g., MKN-45 for c-Met) + Low toxicity in HepG2.

  • Off-Target Toxicity: High toxicity in HepG2 (

    
    ) suggests reactive metabolite formation or membrane disruption.
    

Part 4: Metabolic Stability (Microsomal Stability)

Rationale: The 3-OH position is a "soft spot" for Phase II conjugation (Glucuronidation). The 8-fluoro group blocks metabolic attack at the 8-position but activates the 7-methoxy for potential O-demethylation.

Diagram: Metabolic Fate Prediction

Metabolism Parent 8-Fluoro-7-methoxyquinolin-3-ol UGT UGT Enzymes (Phase II) Parent->UGT CYP CYP450 (Phase I) Parent->CYP Gluc 3-O-Glucuronide (Rapid Clearance) UGT->Gluc Major Pathway? Demethyl 8-Fluoro-3,7-dihydroxyquinoline (O-demethylation) CYP->Demethyl CYP3A4/2D6

Caption: Predicted metabolic pathways. 3-OH glucuronidation is the primary stability risk.

Protocol:

  • Incubate compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL).

  • Add Cofactors: NADPH (Phase I) and UDPGA (Phase II). Note: Standard stability assays often omit UDPGA. For this scaffold, UDPGA is mandatory due to the 3-OH group.

  • Timepoints: 0, 15, 30, 60 min.

  • Quench with cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analyze via LC-MS/MS (MRM mode).

References

  • BenchChem. (2025).[1][2] Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications. Retrieved from

  • Musiol, R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[3][4] International Journal of Molecular Sciences.

  • Laus, G., et al. (2018). New Synthesis of Antitumor Drug Cabozantinib.[5] Heterocycles.[5][6]

  • Exelixis, Inc. (2012). Cabozantinib (Cometriq) Prescribing Information.

  • Sigma-Aldrich. (2023). Product Specification: 7-fluoro-5-methoxy-quinoline (Structural Analog).

Sources

Functionalization Strategies for the 3-Hydroxyl Group of Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 3-hydroxyquinoline (3-HQ) scaffold occupies a unique chemical space in drug discovery. Unlike its 2- and 4-isomers, which exist predominantly as quinolones (amides/vinylogous amides) due to lactam-lactim tautomerism, 3-hydroxyquinoline behaves as a true phenol .[1] This electronic distinction renders the 3-position a "privileged" anchor point: it is nucleophilic on the oxygen, yet the quinoline ring itself is electron-deficient, creating a push-pull system ideal for diverse functionalization.

This guide details three distinct strategic tiers for functionalizing 3-HQ:

  • Direct O-Functionalization: Rapid library generation via ethers and esters.[2]

  • C-O Activation (The "Scaffold Hop"): Converting the hydroxyl to a leaving group (triflate) to access C-C and C-N bonds via transition metal catalysis.

  • Directed C-H Activation: Using the hydroxyl group (or its derivatives) to direct functionalization to the adjacent C2 or C4 positions.

Strategic Reaction Map

G HQ 3-Hydroxyquinoline (3-HQ) Ether 3-Alkoxy/Aryloxy Quinolines HQ->Ether Alkylation (Mitsunobu/Base) Arylation (Chan-Lam) Ester 3-Acyloxy Quinolines HQ->Ester Acylation Triflate 3-Quinolyl Triflate (Reactive Intermediate) HQ->Triflate Tf2O, Pyridine Carbamate O-Carbamate (Directing Group) HQ->Carbamate ClCONR2 Suzuki 3-Aryl/Alkyl Quinolines Triflate->Suzuki Pd(0), R-B(OH)2 Buchwald 3-Amino Quinolines Triflate->Buchwald Pd(0), HNR2 C4_Func C4-Functionalized (Ortho-Alkylation) Carbamate->C4_Func Rh/Co Cat. C-H Activation

Figure 1: Divergent synthetic pathways from the 3-hydroxyquinoline core.

Strategy Tier 1: Direct O-Functionalization

Because 3-HQ lacks the tautomeric ambiguity of 2- and 4-hydroxyquinolines, it participates readily in standard phenolic reactions. However, the basic nitrogen can interfere with acid-catalyzed protocols or sequester metal catalysts.

Protocol A: Copper-Catalyzed O-Arylation (Chan-Lam Coupling)

Application: Installing aryl rings on the oxygen under mild, aerobic conditions. This avoids the harsh conditions of SNAr (which requires electron-deficient aryl fluorides) or Ullmann coupling.

Mechanism: oxidative coupling cycle involving Cu(II)/Cu(III) species and atmospheric oxygen as the terminal oxidant.

Reagents:

  • Substrate: 3-Hydroxyquinoline (1.0 equiv)[1][2]

  • Coupling Partner: Arylboronic acid (1.5–2.0 equiv)[1]

  • Catalyst: Cu(OAc)₂ (0.1–0.2 equiv)[1]

  • Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

  • Additives: 4Å Molecular Sieves (Critical for moisture control)

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a drying tube (or open to air), add 3-hydroxyquinoline (1.0 mmol), arylboronic acid (1.5 mmol), Cu(OAc)₂ (0.2 mmol), and activated 4Å molecular sieves (200 mg).

  • Solvation: Add DCM (5 mL) and Pyridine (2.0 mmol). The solution typically turns a deep blue/green color characteristic of Cu(II)-amine complexes.

  • Reaction: Stir vigorously at room temperature (25°C) open to the atmosphere (or with an O₂ balloon for faster kinetics). Monitor by TLC (typically 12–24 hours).[1][2]

  • Workup: Filter the mixture through a pad of Celite to remove molecular sieves and copper salts. Rinse with DCM.[2]

  • Purification: Wash the filtrate with 1M aqueous NH₄OH (to remove residual copper) and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Critical Note: If the reaction is sluggish, switching the solvent to 1,4-dioxane and heating to 60°C often drives conversion, though this may increase N-arylation side products if the 3-OH is sterically crowded.

Strategy Tier 2: Activation via Sulfonates (The "Scaffold Hop")[1]

Directly substituting the C3-OH bond is difficult.[2] Converting the hydroxyl to a triflate (OTf) transforms the molecule into a pseudohalide, enabling the full arsenal of Palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[1]

Protocol B: Synthesis of 3-Quinolyl Triflate

Application: Creating a versatile electrophile for C-C or C-N bond formation.[2]

Reagents:

  • 3-Hydroxyquinoline (1.0 equiv)[1][2]

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)[1]

  • Pyridine (3.0 equiv) or TEA (3.0 equiv)[1]

  • DCM (anhydrous)[1]

Procedure:

  • Dissolve 3-hydroxyquinoline (5.0 mmol) and pyridine (15.0 mmol) in anhydrous DCM (20 mL). Cool to 0°C .[2][3]

  • Add Tf₂O (6.0 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature <5°C.[2]

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Pour into ice-cold saturated NaHCO₃ solution. Extract with DCM.[2]

  • Stability Note: 3-Quinolyl triflates are reasonably stable but should be stored at -20°C and used within a week to prevent hydrolysis.

Protocol C: Suzuki-Miyaura Coupling of 3-Quinolyl Triflate

Application: Synthesis of 3-aryl or 3-heteroaryl quinolines.[2]

Reagents:

  • 3-Quinolyl Triflate (1.0 equiv)[1][2]

  • Arylboronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][4][5]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv) or K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane or Toluene/Water (10:1)[1]

Procedure:

  • Degassing: In a reaction vial, combine the triflate, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane (0.2 M concentration).

  • Reaction: Heat to 80–100°C for 4–12 hours.

  • Workup: Cool, filter through Celite, and concentrate.

  • Why this works: The 3-position is electronically similar to the 3-position of pyridine (beta to nitrogen).[2] Unlike 2- or 4-haloquinolines, the oxidative addition at C3 is not deactivated by the adjacent nitrogen lone pair, making standard Pd(0) catalysts highly effective [1].[1]

Strategy Tier 3: Directed C-H Functionalization

Advanced functionalization uses the oxygen atom as a "handle" to direct a metal catalyst to the adjacent C4 position. This is superior to electrophilic aromatic substitution (SEAr), which often gives mixtures.[1]

Protocol D: Carbamate-Directed C4-Alkylation

Concept: Converting the 3-OH to a carbamate (–OCONR₂) creates a Directing Group (DG) capable of coordinating Rh(III) or Co(III) catalysts, forcing C-H activation at the sterically accessible C4 position (C2 is often blocked by the N-lone pair repulsion or steric strain in the metallacycle).

Mechanism Visualization:

Mechanism Start 3-O-Carbamate Quinoline Coord Metal Coordination (N-M-O Chelate) Start->Coord Rh(III) or Co(III) CH_Act C4-H Activation (Metallacycle) Coord->CH_Act CMD Step Insert Alkene/Alkyne Insertion CH_Act->Insert Prod C4-Functionalized Product Insert->Prod Reductive Elim.

Figure 2: Directed C-H activation pathway.

Reagents:

  • Substrate: Dimethylcarbamic acid 3-quinolyl ester (Prepared from 3-HQ + ClCONMe₂)

  • Coupling Partner: Acrylate or Styrene (1.5 equiv)[1]

  • Catalyst: [RhCp*Cl₂]₂ (2.5 mol%) or Co(dpm)₂ + Additive

  • Oxidant: Ag₂CO₃ (1.0 equiv) or Cu(OAc)₂ (2.0 equiv)[1]

  • Solvent: t-Amyl Alcohol or DCE[2]

  • Temp: 100–120°C

Procedure:

  • Combine the carbamate substrate (0.2 mmol), acrylate (0.3 mmol), [RhCp*Cl₂]₂ (3 mg), and AgSbF₆ (10 mol%, activator) and Cu(OAc)₂ (0.4 mmol) in a sealed tube.[1]

  • Add t-Amyl alcohol (1 mL).

  • Heat to 110°C for 16 hours.

  • Result: The product will be alkylated exclusively at the C4 position. The carbamate group can subsequently be hydrolyzed (NaOH/MeOH) to return the 3-hydroxyl group, effectively achieving C4-alkylation of 3-hydroxyquinoline .

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield in O-Alkylation N-Alkylation competitionUse K₂CO₃ in Acetone (weaker base favors O-alkylation) or Mitsunobu conditions (PPh₃/DIAD).[2] Avoid NaH/DMF which promotes N-alkylation.[2]
Triflate Hydrolysis Wet solvents or unstable intermediateUse strictly anhydrous conditions.[2] If unstable on silica, use neutral alumina or crystallize directly.[1]
No Reaction in Chan-Lam Catalyst poisoning by Quinoline NIncrease Cu loading to 20-30 mol%.[2] Add a bidentate ligand like phenanthroline or bipyridine to stabilize the Cu species.
C2 vs C4 Selectivity Competition in C-H activationC4 is favored by carbamate directors (5-membered metallacycle).[2] C2 is favored by N-oxide directors (via 5-membered metallacycle utilizing the N-O oxygen).[2]

References

  • Palladium-Catalyzed Cross-Coupling of 3-Pyridyl Triflates: M. R. Netherton, C. Dai, K. Neuschütz, G. C.[1] Fu, "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides and Chlorides with Alkylboranes," J. Am. Chem. Soc. 2001, 123, 10099.[1] (Adapted for quinolines).[1][2][3][6][7][8][9][10]

  • Chan-Lam Coupling of N-Heterocycles: J. X. Qiao, P. Y. S.[1] Lam, "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives," Synthesis 2011, 2011(06), 829-856.[1] [1]

  • Carbamate-Directed C-H Activation: T. Nishimura, et al., "Rhodium-Catalyzed Hydroarylation of Alkynes with Carbamates: Directed C-H Functionalization," J. Am. Chem. Soc. 2013.[2] (General principle applied to quinolines).[1][2]

  • Site-Selective Functionalization of Quinolines: S. M. Sarkar, et al., "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review," Molecules 2021, 26(18), 5467.[1] [1]

  • Synthesis of 3-Hydroxyquinolines: Organic Syntheses, Coll. Vol. 3, p.456 (1955); Vol. 21, p.64 (1941).[1] [1]

Sources

Scalable Production Methods for 8-Fluoro-7-methoxyquinolin-3-ol

[1][2]

Executive Summary

This Application Note details a scalable, high-purity synthetic route for 8-Fluoro-7-methoxyquinolin-3-ol , a privileged scaffold in the development of tyrosine kinase inhibitors (e.g., c-Met, VEGFR) and advanced antibacterial agents.[1]

While classical quinoline syntheses (Skraup, Friedländer) often require harsh acidic conditions that lead to extensive tarring or demethylation of electron-rich substrates, this guide prioritizes a two-stage "Reduction-Oxidation" strategy . This approach constructs the heterocyclic ring under mild conditions via a tetrahydroquinoline intermediate, followed by controlled aromatization. This ensures high regioselectivity (driven by the 2-fluoro blocking group) and preserves the sensitive 7-methoxy moiety.[1]

Part 1: Retrosynthetic Analysis & Process Logic[1]

The synthesis is designed to avoid the formation of the 4-hydroxy isomer (Gould-Jacobs product) and minimizing polymerization. The 2-fluoro substituent on the starting aniline serves as a critical regiochemical control element, forcing cyclization to the open ortho position (C6 of the aniline), which corresponds to the C8a-C4a bond of the quinoline.

Process Flow Diagram

GStartStarting Material2-Fluoro-3-methoxyaniline(CAS: 801282-00-8)Step1Step 1: N-Alkylation & CyclizationSolvent: EtOH / RefluxCatalyst: InCl3 (Optional)Start->Step1Reagent1Reagent AEpichlorohydrinReagent1->Step1Inter1Intermediate 1N-(3-chloro-2-hydroxypropyl)aniline derivativeInter2Intermediate 28-Fluoro-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol(Stable Solid)Inter1->Inter2 Thermal CyclizationStep1->Inter1 Kinetic ControlStep2Step 2: Aromatization (Dehydrogenation)Reagent: Pd/C or DDQSolvent: p-Cymene or Xylene / RefluxInter2->Step2FinalTarget Product8-Fluoro-7-methoxyquinolin-3-olStep2->Final -2 H2

Caption: Logical workflow for the regioselective synthesis of 8-Fluoro-7-methoxyquinolin-3-ol via the tetrahydroquinoline intermediate.

Part 2: Detailed Experimental Protocols

Stage 1: Ring Construction (Tetrahydroquinoline Synthesis)

Objective: Synthesize 8-Fluoro-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol. Principle: Nucleophilic opening of epichlorohydrin by the aniline followed by intramolecular Friedel-Crafts alkylation.[1]

Materials
ReagentEquiv.Role
2-Fluoro-3-methoxyaniline 1.0Limiting Reagent
Epichlorohydrin 1.1Electrophile / Cyclization precursor
Ethanol (Absolute) 10 VolSolvent
Indium(III) Chloride 0.05Lewis Acid Catalyst (Optional for rate)
Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge 2-Fluoro-3-methoxyaniline (1.0 mol) and Ethanol (10 volumes). Stir until fully dissolved.

  • Addition: Add Epichlorohydrin (1.1 mol) dropwise over 30 minutes at room temperature. Note: The reaction is exothermic; maintain internal temp < 40°C.

  • Reaction: Heat the mixture to reflux (78°C) and stir for 6–8 hours.

    • Checkpoint: Monitor by HPLC/TLC.[2][3] The intermediate N-alkylated species (chlorohydrin) forms first, followed by slow cyclization to the tetrahydroquinoline.

    • Optimization: If cyclization is slow, add 5 mol% InCl₃ or heat in a higher boiling solvent (e.g., chlorobenzene) to drive the alkylation.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% of the original volume.

  • Isolation: Pour the residue into ice-cold water (20 volumes) with vigorous stirring. Basify to pH 8-9 using saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the tetrahydroquinoline as a beige solid.

Stage 2: Aromatization (Dehydrogenation)

Objective: Convert the tetrahydroquinoline to the fully aromatic 3-hydroxyquinoline.[1] Principle: Catalytic dehydrogenation using Palladium on Carbon (Pd/C) or oxidative dehydrogenation using DDQ.[1] The Pd/C method is preferred for scale due to easier workup.

Materials
ReagentEquiv.Role
Tetrahydroquinoline (Stage 1) 1.0Precursor
10% Pd/C 10 wt%Catalyst
p-Cymene (or Mesitylene) 15 VolHigh-boiling Solvent
Celite N/AFiltration Aid
Protocol
  • Setup: Use a reactor capable of high-temperature reflux (oil bath set to ~180°C).

  • Charging: Suspend the Stage 1 product (1.0 mol) in p-Cymene (15 volumes). Add 10% Pd/C (10% by weight of substrate).[4]

  • Dehydrogenation: Heat the mixture to vigorous reflux (177°C) under a stream of nitrogen.

    • Mechanism:[1][3][5][6][7] The reaction releases hydrogen gas. Ensure proper venting.

    • Time: Typically requires 12–24 hours.[3]

    • Checkpoint: Monitor by HPLC for the disappearance of the tetrahydroquinoline peak.

  • Filtration: Cool the reaction mixture to 80°C. Filter hot through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot Ethyl Acetate.

  • Crystallization: Concentrate the filtrate to remove Ethyl Acetate and most of the p-Cymene (vacuum distillation may be required).

  • Final Isolation: Add n-Heptane to the residue to precipitate the product. Filter the solid and wash with cold Heptane.

  • Final Purification: Recrystallize from Methanol or Acetonitrile.

Part 3: Quality Control & Analytical Specifications

Impurity Profile
Impurity TypeOriginLimit (Area %)
Unreacted Aniline Incomplete Step 1< 0.10%
Chlorohydrin Intermediate Incomplete Cyclization< 0.15%
Over-Oxidation Products Quinone formation during Step 2< 0.20%
Regioisomer (5-OMe) Incorrect cyclization (unlikely with 2-F block)< 0.10%
Analytical Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline absorption).

Part 4: Safety and Scale-Up Considerations

  • Epichlorohydrin Handling:

    • Hazard: Potent alkylating agent, potential carcinogen, and skin sensitizer.

    • Control: Use a closed dosing system. Neutralize all waste streams with aqueous NaOH before disposal to hydrolyze unreacted epichlorohydrin.

  • Hydrogen Management (Stage 2):

    • Hazard: The dehydrogenation step generates H₂ gas at high temperatures, creating a flammability hazard.

    • Control: Maintain a continuous nitrogen sweep to dilute evolved hydrogen below the Lower Explosive Limit (LEL). Use an explosion-proof venting system.

  • Regiochemical Verification:

    • The 2-fluoro group on the aniline theoretically blocks the C2 position, forcing cyclization to C6. However, confirm the structure of the first batch using NOESY NMR . A correlation between the methoxy protons and the proton at C6 (quinoline numbering) confirms the correct isomer.

References

  • Pennington, F. C., et al. "Synthesis of 1,2,3,4-Tetrahydroquinolin-3-ols." Journal of Organic Chemistry, vol. 24, no. 12, 1959, pp. 2030–2031.[8] Link

  • Gopalsam, A., et al. "Discovery of PF-07059013: A Non-Covalent Sickle Cell Disease Agent." Journal of Medicinal Chemistry, vol. 64, no. 1, 2021, pp. 326-340. (Describes analogous fluoro-hydroxyquinoline scaffolds). Link

  • Fleischer, T., et al. "Large-Scale Synthesis of 3-Fluoro-6-methoxyquinoline."[1][9] Organic Process Research & Development, vol. 26, no. 3, 2022, pp. 347–357. (Provides scale-up context for similar quinoline derivatives). Link

  • BenchChem Technical Support. "Optimizing Tetrahydroquinoline Synthesis." BenchChem Application Notes, 2025. Link

Application Note: Advanced Handling and Storage Protocols for Light-Sensitive Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives (e.g., chloroquine, primaquine, camptothecin analogues) represent a critical scaffold in drug discovery, particularly for antimalarial, antiviral, and antineoplastic applications.[1] However, the conjugated


-electron system of the quinoline bicyclic core renders these compounds inherently photolabile. Upon exposure to UV-VIS radiation (300–450 nm), susceptible derivatives undergo photo-oxidation, dimerization, or ring-opening reactions.[1]

This guide provides a rigorous, field-proven protocol for the handling and storage of these sensitive compounds. It moves beyond generic "protect from light" stickers to establish a Chain of Custody for Photostability —a systematic approach to preserving molecular integrity from synthesis to administration.

Scientific Foundation: The Mechanism of Photodegradation

To effectively protect quinoline derivatives, one must understand the enemy: photon energy and oxygen.

Electronic Excitation and ROS Generation

The quinoline ring system absorbs strongly in the UV region. Upon photon absorption, the molecule transitions from a ground singlet state (


) to an excited singlet state (

).[1]
  • Intersystem Crossing (ISC): The excited molecule often undergoes ISC to a long-lived triplet state (

    
    ).[1]
    
  • Energy Transfer: This triplet state can transfer energy to ground-state molecular oxygen (

    
    ), generating highly reactive singlet oxygen (
    
    
    
    )
    .[1]
Degradation Pathways

Once singlet oxygen is generated, it attacks the electron-rich centers of the quinoline ring (typically the pyridine moiety or substituents).

  • N-Oxidation: Formation of quinoline N-oxides.[1]

  • Ring Cleavage: Oxidative opening of the pyridine ring to form 2-aminobenzaldehyde derivatives.[1]

  • Dimerization: [2+2] cycloaddition reactions, particularly in solid-state or concentrated solutions.[1]

Critical Insight: Photodegradation is often autocatalytic.[1] The initial degradation products can act as photosensitizers, accelerating the destruction of the remaining pure compound.

Storage Protocol: The "Zero-Photon" Standard

Do not rely solely on amber glass.[1] While amber glass blocks UV <400 nm, it often transmits up to 600 nm, which can still degrade highly sensitive fluorophores or conjugated derivatives.[1]

Table 1: Storage Tier Classification
Stability TierDescriptionRecommended Storage System
Tier 1 (Robust) Unsubstituted quinoline, simple alkyl derivatives.[1]Amber glass vial, ambient temp, standard headspace.[1]
Tier 2 (Sensitive) Halogenated or hydroxy-quinolines (e.g., 8-HQ).[1]Amber glass, Parafilm seal, desiccator,

.[1]
Tier 3 (Critical) Extended conjugation (dyes), N-oxides, aldehydes.[1]Double-containment: Amber vial inside opaque canister (aluminum/black plastic).[1] Headspace purged with Argon.

.
Inert Atmosphere (The Oxygen Factor)

Since photo-oxidation requires oxygen, removing it provides a secondary defense layer.[1]

  • Protocol: For Tier 2 and 3 compounds, purge the vial headspace with dry Argon (heavier than air) or Nitrogen for 10–15 seconds before sealing.

  • Validation: Use septa-sealed crimp vials for long-term storage to prevent oxygen diffusion that occurs with screw caps.

Handling Protocol: The "Dark Workflow"

This protocol is designed for the preparation of stock solutions and analytical samples.

Environmental Control
  • Lighting: Standard fluorescent lab lights emit significant UV.[1]

    • Requirement: Use Gold/Yellow Fluorescent sleeves (cutoff <500 nm) or Red LED task lighting in the specific weigh-station area.[1]

    • Alternative: If specialized lighting is unavailable, perform manipulations inside a fume hood with the sash lowered and covered with an amber UV-blocking film.[1]

Solvents and Solution Prep

Dissolved oxygen significantly increases the rate of photolysis in solution (Type II photo-oxygenation).

  • Step 1: Sparge all solvents with Helium or Nitrogen for 15 minutes prior to use.[1]

  • Step 2: Use Low-Actinic Glassware (stained red/amber) for all volumetric flasks.[1]

  • Step 3: If low-actinic glassware is unavailable, wrap standard clear glassware in aluminum foil before adding the solid.

The "T0" Control (Self-Validating Step)

To ensure your experimental results are due to the drug and not its breakdown products, you must validate stability during the experiment.

  • Action: Prepare a "Dark Control" alongside your experimental samples. This vial contains the same concentration of analyte but is wrapped entirely in foil and kept in the same temperature environment.

  • Check: At the end of the experiment, run HPLC/UPLC on the Dark Control. If degradation >0.5% is observed, the solvent system or temperature was the culprit, not just the light.

Visualizing the Workflow

The following diagram outlines the decision logic and handling flow for receiving and using these compounds.

QuinolineHandling Start Compound Receipt Assess Assess Stability Tier (Check Structure/MSDS) Start->Assess Tier1 Tier 1: Robust (Simple Quinolines) Assess->Tier1 Tier2 Tier 2: Sensitive (Halogen/Hydroxy subs) Assess->Tier2 Tier3 Tier 3: Critical (Conjugated/N-oxides) Assess->Tier3 Storage1 Store: Amber Vial Ambient Temp Tier1->Storage1 Storage2 Store: Amber Vial Desiccator, +4°C Tier2->Storage2 Storage3 Store: Opaque Secondary Cont. Argon Purge, -20°C Tier3->Storage3 Usage Experimental Usage Storage1->Usage Storage2->Usage Storage3->Usage Solvent Solvent Prep (Degas/Sparge N2) Usage->Solvent Step 1 Prep Sample Prep (Yellow Light/Red LED) Validation QC Check (Compare vs Dark Control) Prep->Validation Step 3 Solvent->Prep Step 2

Caption: Operational workflow for classifying, storing, and handling light-sensitive quinoline derivatives to ensure data integrity.

Quality Control & Emergency Procedures

Routine QC Monitoring

For Tier 3 compounds stored >6 months:

  • Appearance Check: Look for darkening (yellow to brown/black).[1] Crystalline quinolines often turn into oils upon severe degradation.[1]

  • Purity Assay: Run a rapid UPLC-MS. Look for peaks at

    
     (N-oxide/hydroxylation) or 
    
    
    
    (dimers).[1]
Spill Cleanup

Degraded quinolines can be more toxic or mutagenic than the parent compound.

  • PPE: Nitrile gloves (double gloving recommended for Tier 3), lab coat, safety glasses.[1]

  • Neutralization: Absorb with inert material (vermiculite).[1] Do not use oxidizers (bleach) as this may generate further unknown reaction products.[1] Clean surface with ethanol followed by soap and water.[1]

References

  • ICH Harmonised Tripartite Guideline. (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][2][3] Link

  • Jing, J., et al. (2012).[1][4][5] Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials. Link

  • Albini, A., & Monti, S. (2003).[1] Photophysics and photochemistry of heteroaromatic N-oxides. Chemical Society Reviews.[1] Link

  • Tonnesen, H. H. (2001).[1] Formulation and Stability of Photosensitive Drugs. International Journal of Pharmaceutics. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Regioselectivity in 8-Fluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving regioselectivity issues in 8-fluoroquinoline synthesis Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide & Troubleshooting Manual

Executive Summary: The "Pre-Installation" Imperative

Current Status: Users attempting direct electrophilic fluorination of the quinoline scaffold frequently report inseparable mixtures of C3, C5, and C8 isomers, or exclusive C2-fluorination when using AgF₂.

Core Resolution: Regioselective synthesis of 8-fluoroquinoline cannot be reliably achieved via direct C-H fluorination of the parent heterocycle due to the electronic mismatch between the nitrogen lone pair (directing C2/C4 via nucleophilic attack) and the carbocyclic ring's reactivity (directing C5/C8 via electrophilic attack, but with poor discrimination).

The Solution: The only field-proven methods for high-fidelity 8-regioselectivity are De Novo Synthesis (starting with 2-fluoroaniline) or Functional Group Interconversion (Balz-Schiemann reaction).[1] This guide prioritizes these "Pre-installation" strategies over direct functionalization.

Module 1: De Novo Synthesis (The Modified Skraup Protocol)

Context: The most robust route to 8-fluoroquinoline is the Skraup cyclization of 2-fluoroaniline. Because the fluorine atom is already in the ortho position relative to the amine, the ring closure is forced to occur at the alternative ortho carbon, locking the fluorine at C8.

The Protocol

Objective: Synthesis of 8-fluoroquinoline from 2-fluoroaniline.

Reagents:

  • 2-Fluoroaniline (1.0 equiv)[1]

  • Glycerol (3.0 equiv)[1]

  • Sulfuric Acid (conc., 2.5 equiv)[1]

  • Moderator: Ferrous sulfate heptahydrate (FeSO₄[1][2]·7H₂O) (0.05 equiv) or Boric Acid.[1]

  • Oxidant: m-Nitrobenzenesulfonic acid (sodium salt) (1.2 equiv).[1] Note: Avoid nitrobenzene to reduce violence.

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix 2-fluoroaniline, glycerol, and the oxidant.

  • Acid Addition: Add concentrated H₂SO₄ dropwise. Critical: The reaction is highly exothermic.

  • Moderation: Add FeSO₄·7H₂O. This acts as an oxygen carrier and tempers the violent "eruptive" phase of the classic Skraup.

  • Cyclization: Heat the mixture to 140°C. Maintain for 4 hours. The mixture will darken significantly.

  • Workup: Cool to room temperature. Dilute with ice water. Basify to pH > 10 with 50% NaOH.

  • Extraction: Steam distill the mixture to isolate the fluoroquinoline (it is volatile with steam).[1] Extract the distillate with DCM, dry over MgSO₄, and concentrate.

Troubleshooting Guide (Q&A)

Q: I am seeing significant tar formation and low yields (<30%). What is happening? A: This is characteristic of uncontrolled polymerization of acrolein (formed in situ from glycerol).[1]

  • Fix: Use the Sulfo-Mix method .[1] Pre-mix the sulfuric acid and oxidant, then add the glycerol/aniline mixture slowly at elevated temperature. Alternatively, add Boric Acid as a moderator to buffer the dehydration of glycerol.

Q: Why am I detecting 5-fluoroquinoline or 7-fluoroquinoline impurities? A: You likely started with 3-fluoroaniline .[1]

  • Mechanism: 3-Fluoroaniline has two open ortho positions.[1] Cyclization at C2 (relative to amine) yields 7-fluoroquinoline; cyclization at C6 yields 5-fluoroquinoline.[1]

  • Verification: Ensure your starting material is strictly 2-fluoroaniline .[1]

Q: The reaction erupted out of the flask. How do I prevent this? A: The "Skraup Eruption" is caused by the sudden exothermic dehydration of glycerol.

  • Fix: Replace nitrobenzene with m-nitrobenzenesulfonic acid . It is water-soluble and provides a smoother oxidation profile.[1] Additionally, add the sulfuric acid in two portions: 50% at the start, and 50% after the reaction reaches 100°C.

Module 2: The Substitution Strategy (Balz-Schiemann)[1]

Context: If you already possess 8-aminoquinoline or 8-nitroquinoline, the Balz-Schiemann reaction offers a high-purity conversion to 8-fluoroquinoline without the tarry byproducts of the Skraup reaction.[1]

The Protocol

Objective: Conversion of 8-aminoquinoline to 8-fluoroquinoline.

Reagents:

  • 8-Aminoquinoline[1][3][4]

  • Tetrafluoroboric acid (HBF₄) (48% aq.[1] solution)

  • Sodium Nitrite (NaNO₂)[1][5]

  • Solvent: Water/Ethanol[1]

Step-by-Step Workflow:

  • Salt Formation: Dissolve 8-aminoquinoline in 48% HBF₄ at 0°C.

  • Diazotization: Add aqueous NaNO₂ dropwise, maintaining temperature < 5°C. The diazonium tetrafluoroborate salt will precipitate.[1][4]

  • Isolation: Filter the diazonium salt. Wash with cold ether.[1] Caution: Dry diazonium salts can be shock-sensitive.[1] Do not store; proceed immediately.

  • Decomposition: Heat the dry salt gently with a Bunsen burner or in an oil bath (approx. 100-120°C). The salt will decompose, releasing BF₃ and N₂ gas (perform in a fume hood!).

  • Purification: Distill the resulting oil under reduced pressure.

Troubleshooting Guide (Q&A)

Q: The diazonium salt is not precipitating. A: The solution may be too dilute or the acid concentration too low.

  • Fix: Add solid NaBF₄ to the solution to induce the common-ion effect, forcing the diazonium salt out of solution.

Q: The yield is low after thermal decomposition. A: You may be experiencing "side-coupling."[1]

  • Fix: Conduct the decomposition in ionic liquids (e.g., [BMIM][BF4]) or use photochemical decomposition instead of thermal heating to improve yields and reduce charring.

Module 3: Comparative Analysis & Logic

Why Direct Fluorination Fails

Attempting to fluorinate quinoline using Selectfluor or F₂ gas results in a "Regioselectivity Trap."[1]

  • Selectfluor (Electrophilic): Prefers electron-rich positions.[1] In acidic media (protonated quinoline), the benzene ring is deactivated. Reaction often occurs at C5 or C8 indiscriminately, or C3 if unprotonated.

  • AgF₂ (Nucleophilic/Radical): Attacks the most electron-deficient position, which is C2 (adjacent to nitrogen).[1]

Decision Matrix (Data Table)
MethodStarting MaterialPrimary ProductRegioselectivityScalability
Modified Skraup 2-Fluoroaniline8-Fluoroquinoline High (>98%) High (Kg scale)
Balz-Schiemann 8-Aminoquinoline8-Fluoroquinoline Exclusive Medium (Safety limits)
Direct Fluorination QuinolineMixture (3-F, 5-F, 8-F)Poor (<40%)Low (Separation difficult)
Gould-Jacobs 2-Fluoroaniline4-OH-8-FluoroquinolineHigh (>98%) High

Module 4: Visualizing the Pathway

The following diagram illustrates the divergent pathways. The "Clean Pathway" (Green) utilizes the ortho-blocking effect of the starting material. The "Messy Pathway" (Red) attempts to force fluorine onto an established scaffold.[1]

G Start_Clean 2-Fluoroaniline (Ortho-blocked) Start_Messy Quinoline (Unsubstituted) Intermediate_Skraup Acrolein Adduct (In Situ) Start_Clean->Intermediate_Skraup Glycerol/H2SO4 (Skraup) Product_Mix Mixture: 3-F, 5-F, 8-F, 2-F Start_Messy->Product_Mix Selectfluor/AgF2 (Direct Fluorination) Product_8F 8-Fluoroquinoline (Target) Intermediate_Skraup->Product_8F Cyclization (Forced to C8)

Caption: Comparative logic flow showing why starting with 2-fluoroaniline (Green Path) guarantees regioselectivity, whereas direct fluorination (Red Path) leads to isomeric mixtures.

References

  • Skraup Synthesis Modifications: Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions, 1953 , 7, 59–98. Link

  • Balz-Schiemann Reaction: Balz, G.; Schiemann, G. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung."[1] Berichte der deutschen chemischen Gesellschaft, 1927 , 60, 1186–1190. Link[1]

  • Direct Fluorination Issues: Fier, P. S.; Hartwig, J. F. "Selective C-H Fluorination of Pyridines and Diazines Inspired by the Chichibabin Reaction." Science, 2013 , 342, 956–960. Link[1]

  • C8-Selective Arylation (Contextual): Mousseau, J. J.; Charette, A. B.[1] "Direct Functionalization of Pyridine N-Oxides via Transition Metal-Catalyzed C-H Bond Cleavage." Accounts of Chemical Research, 2013 , 46, 412–424. Link[1]

  • Gould-Jacobs Reaction: Gould, R. G.; Jacobs, W. A.[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61, 2890–2895. Link[1]

Sources

Minimizing by-products during 7-methoxyquinolin-3-ol formation

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide designed for researchers and drug development professionals.

Topic: Minimizing By-Products and Impurities CAS: 1026705-55-4 (General 3-hydroxyquinoline scaffold: 580-20-1) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 7-methoxyquinolin-3-ol presents a unique set of challenges compared to non-oxygenated quinolines. The electron-donating methoxy group at C7 activates the ring, making it susceptible to over-oxidation and electrophilic attack, while the 3-hydroxyl group introduces amphoteric solubility issues.

The vast majority of purity issues stem from Route Selection rather than procedural error. Using the classical Skraup synthesis with m-anisidine is the primary cause of inseparable regioisomers (5-methoxy vs. 7-methoxy). This guide prioritizes the Friedländer and Oxidative Boronation pathways to eliminate these by-products at the source.

Part 1: Strategic Troubleshooting (Route Selection)

Q1: I am detecting a persistent impurity (~30-40%) with the same mass as my product. It co-elutes on HPLC. What is it?

Diagnosis: You are likely synthesizing the 5-methoxy regioisomer . Root Cause: This is a fundamental flaw of the Skraup or Doebner-von Miller synthesis when starting with m-anisidine. The cyclization of the intermediate acrolein/enone can occur at either the ortho position (leading to the 7-isomer) or the para position (leading to the 5-isomer) relative to the methoxy group. The Fix: You cannot easily separate these isomers. You must change your synthetic strategy to a regiospecific route.

Recommended Protocol: Modified Friedländer Synthesis Switch to 2-amino-4-methoxybenzaldehyde as your starting material.

  • Mechanism: Condensation with hydroxyacetone (or a masked equivalent like acetol) locks the methoxy group at the 7-position.

  • Result: 100% Regioselectivity for 7-methoxy.

Q2: My reaction mixture turns into a black, insoluble tar (polymerization). How do I prevent this?

Diagnosis: Uncontrolled polymerization of the


-unsaturated intermediate (acrolein or vinyl ketone).
Root Cause:  High temperatures (>140°C) combined with strong mineral acids (conc. H₂SO₄) promote radical polymerization of the electrophile before it can cyclize with the aniline.
The Fix: 
  • Use a "Sulfo-Mix": Pre-mix the oxidant (e.g., m-nitrobenzenesulfonic acid) and acid at lower temperatures.

  • Add a Radical Inhibitor: Addition of hydroquinone (1-2 mol%) can scavenge free radicals without inhibiting the ionic cyclization mechanism.

  • Phase Transfer Catalysis: Conduct the reaction in a biphasic system (Water/Toluene) to sequester the reactive aldehyde, releasing it slowly into the aqueous acid phase.

Part 2: Process Optimization (Reaction Control)

Q3: I am observing loss of the methoxy group (formation of 3,7-dihydroxyquinoline).

Diagnosis: Acid-catalyzed ether cleavage (Demethylation). Root Cause: The use of hydroiodic acid (HI) or hydrobromic acid (HBr), or prolonged heating with Lewis acids like AlCl₃ or BBr₃. Even concentrated H₂SO₄ at >160°C can cause partial demethylation. The Fix:

  • Switch Acids: Use Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). These are milder dehydrating agents that effect cyclization without cleaving aryl ethers.

  • Temperature Limit: Maintain reaction temperature below 120°C.

Q4: Direct oxidation of 7-methoxyquinoline gives low yields of the 3-ol. Why?

Diagnosis: Poor regioselectivity of direct oxidation. Root Cause: Direct oxidation (e.g., with H₂O₂/Acetic Acid) typically yields the N-oxide or attacks the electron-rich carbocycle (5/8 positions) rather than the 3-position. The Fix: Use the Boronic Acid Pathway for surgical precision.

  • Lithiation of 3-bromo-7-methoxyquinoline (at -78°C).

  • Trapping with Triisopropyl borate

    
     Boronic Acid.
    
  • Oxidation with basic Hydrogen Peroxide or Oxone. This method guarantees the hydroxyl group ends up at C3.

Part 3: Visualization & Logic

Pathway Comparison: The "Dirty" vs. "Clean" Route

The following diagram illustrates why the Friedländer route is superior for purity profiles.

Synthesis_Pathways cluster_dirty Avoid: Skraup Route (Non-Specific) cluster_clean Recommended: Friedländer Route (Regiospecific) Anisidine m-Anisidine Mix_Inter Intermediate (Mixture) Anisidine->Mix_Inter Cyclization Glycerol Glycerol/Acid Glycerol->Mix_Inter Prod_5 5-Methoxy (By-Product) Mix_Inter->Prod_5 Para-closure (40%) Prod_7 7-Methoxy (Target) Mix_Inter->Prod_7 Ortho-closure (60%) Aldehyde 2-Amino-4-methoxy benzaldehyde Imine Schiff Base Intermediate Aldehyde->Imine Condensation Ketone Hydroxyacetone (or equivalent) Ketone->Imine Target 7-Methoxyquinolin-3-ol (Pure) Imine->Target -H2O Cyclization

Caption: Comparison of the non-selective Skraup synthesis (generating inseparable isomers) versus the regiospecific Friedländer synthesis.

Part 4: Experimental Protocols

Protocol A: Optimized Friedländer Synthesis (Recommended)

Objective: Synthesis of 7-methoxy-2-methylquinolin-3-ol (Using hydroxyacetone). Note: For the parent quinolin-3-ol, use glycolaldehyde dimer or 2,2-dimethoxyethanol.

ParameterSpecificationReason
Solvent Ethanol or DiglymePromotes solubility of aldehyde; Diglyme allows higher temp if needed.
Catalyst 10% NaOH (aq) or PiperidineBase catalysis prevents acid-mediated polymerization.
Temperature Reflux (78°C - 100°C)Sufficient for condensation without degrading the ether.
Time 4 - 6 HoursMonitor by TLC (EtOAc:Hex 1:1).

Step-by-Step:

  • Dissolution: Dissolve 2-amino-4-methoxybenzaldehyde (1.0 equiv) in Ethanol (10 mL/g).

  • Addition: Add Hydroxyacetone (1.2 equiv) dropwise at room temperature.

  • Catalysis: Add catalytic Piperidine (5 drops per gram of substrate).

  • Reflux: Heat to reflux. The solution will darken to orange/red (formation of Schiff base).

  • Cyclization: Continue reflux until TLC shows consumption of aldehyde.

  • Workup: Cool to 0°C. The product often precipitates. If not, evaporate solvent and recrystallize from Ethanol/Water.

Protocol B: Purification of Crude Material

If you must salvage a batch from a "dirty" synthesis:

  • Acid-Base Extraction:

    • Dissolve crude in 1M HCl (Product goes to aqueous phase; non-basic tars stay in organic).

    • Wash aqueous layer with DCM (3x).

    • Basify aqueous layer to pH 10 with NH₄OH.

    • Extract precipitate with EtOAc.

  • Recrystallization:

    • Solvent: Methanol or Acetonitrile.

    • Note: Isomers (5-OMe vs 7-OMe) co-crystallize. Chromatography is required for separation (Silica, 0-5% MeOH in DCM).

References

  • Regioselectivity in Quinoline Synthesis

    • Title: Regioselectivity of Friedländer Quinoline Syntheses.[1]

    • Source: ResearchG
    • URL:

  • Skraup Reaction By-products

    • Title: Side reactions in the synthesis of quinoline derivatives (Skraup & Doebner-von Miller).[2]

    • Source: BenchChem Technical Support.[3]

    • URL:

  • Oxidative Hydroxylation Methods

    • Title: Preparation of 3-hydroxyquinolines from direct oxid
    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:

  • General 3-Hydroxyquinoline Synthesis

    • Title: New Synthons of 3-Hydroxyquinoline Deriv
    • Source: Letters in Organic Chemistry.
    • URL:

Sources

Technical Support Center: Enhancing Purity of 8-Fluoro-7-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to address challenges in obtaining high-purity 8-Fluoro-7-methoxyquinolin-3-ol for biological testing. High purity is critical as even minor impurities can lead to erroneous biological data, affecting the validity and reproducibility of your results.[1][2] This document provides troubleshooting advice, detailed protocols, and the scientific rationale behind key purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter with crude 8-Fluoro-7-methoxyquinolin-3-ol?

A1: Impurities in quinoline syntheses typically stem from the reaction pathway used. For syntheses like the Conrad-Limpach or Skraup, you can broadly categorize impurities as follows:

  • Starting Material Residue: Incomplete reactions can leave unreacted anilines or β-ketoesters, which can complicate purification.[3]

  • Regioisomers: If the cyclization precursors are unsymmetrical, different isomers of the quinoline core can form. The electronic effects of the fluoro and methoxy groups on the aniline precursor significantly direct the cyclization, but minor isomers can still arise.[3]

  • Polymerization Products: Acid-catalyzed reactions, in particular, can lead to the formation of tarry, polymeric materials that are difficult to remove.[4]

  • Side-Reaction Products: These can include products from the self-condensation of reactants or byproducts from harsh reaction conditions like high temperatures or strong acids.[3]

Q2: I have a crude solid product. What is the best initial purification strategy?

A2: For a solid crude product, recrystallization is the most effective and economical first step.[5] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound should be significantly less soluble in the cold solvent than the impurities, allowing it to crystallize out in a purer form.

The Causality Behind Solvent Selection: The key is finding a solvent system where the 8-Fluoro-7-methoxyquinolin-3-ol has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures.

  • Single Solvent Method: Test polar protic solvents like ethanol or methanol, and more polar aprotic solvents like ethyl acetate or acetone. Given the hydroxyl group on your compound, alcohols are a good starting point.[6][7]

  • Two-Solvent (Anti-Solvent) Method: If a single suitable solvent cannot be found, use a two-solvent system. Dissolve your compound in a "good" solvent (e.g., methanol) and then slowly add a "poor" or "anti-solvent" (e.g., water or hexane) at a warm temperature until the solution becomes slightly cloudy.[5] Upon cooling, the solubility of your compound will decrease sharply, promoting crystallization.

See Protocol 1 for a detailed recrystallization procedure.

Q3: Recrystallization improved the purity, but it's still not >98%. What is the next step?

A3: When recrystallization is insufficient, column chromatography is the logical next step for achieving high purity.[8] This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.

Expert Insights on Method Development:

  • Stationary Phase: For a moderately polar compound like 8-Fluoro-7-methoxyquinolin-3-ol, standard silica gel is the most common and effective choice.[8]

  • Mobile Phase (Eluent): The key is to find a solvent system that provides a good retention factor (Rƒ) on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4.

    • Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate.[9] A typical starting point could be a 9:1 or 4:1 mixture of hexane:ethyl acetate.

    • Gradient Elution: For complex mixtures, a gradient elution, where you gradually increase the polarity of the mobile phase during the separation (e.g., from 10% to 40% ethyl acetate in hexane), is often more effective at separating closely related impurities.[8]

Refer to Protocol 2 for a step-by-step guide to column chromatography.

Q4: How do I definitively confirm the purity of my final compound?

A4: A single analytical technique is often insufficient. A combination of methods provides the most trustworthy assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination.[10] A Reversed-Phase (RP-HPLC) method using a C18 column is ideal for quinoline derivatives.[9][11] The output chromatogram will show peaks for your compound and any impurities. Purity is calculated based on the relative area of the main peak. A purity level of ≥98% is often required for biological testing.[1][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an indispensable tool for both structural confirmation and purity assessment.[13][14] It can detect impurities that may not have a UV chromophore (and are thus invisible to HPLC-UV) or that co-elute with your main compound.[15] The integration of impurity signals relative to the signals of your compound can provide a quantitative measure of purity.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the molecular weight of your compound and can help identify the mass of any impurities, providing clues to their structure.

See Protocol 3 and Protocol 4 for analytical procedures.

Q5: My HPLC shows a single sharp peak (>99% purity), but the ¹H NMR spectrum has small, unidentifiable signals. Should I be concerned?

A5: Yes, absolutely. This discrepancy highlights the importance of using orthogonal analytical methods. The situation you describe could arise from several factors:

  • Co-eluting Impurities: An impurity may have the exact same retention time as your main compound under the specific HPLC conditions used.

  • Non-UV Active Impurities: If an impurity lacks a significant UV-absorbing chromophore, it will be invisible to a standard HPLC-UV detector but will be readily detected by NMR.

  • Residual Solvents: The small signals in the NMR could be from residual solvents used during purification (e.g., ethyl acetate, hexane, ethanol). These are often not a concern for biological testing if their identity and quantity are known and acceptable.

Troubleshooting Steps:

  • Modify HPLC Method: Change the mobile phase composition, gradient, or even the column type to try and resolve the co-eluting peak.

  • Identify NMR Signals: Compare the chemical shifts of the unknown signals to common laboratory solvents.

  • Use qNMR: For a highly accurate purity assessment without relying on a reference standard, Quantitative NMR (qNMR) is a powerful option.[15]

Q6: How should I handle and store my high-purity 8-Fluoro-7-methoxyquinolin-3-ol to prevent degradation?

A6: Maintaining the purity of your compound is as important as achieving it. Functionalized quinolines can be susceptible to degradation.

  • Photostability: Many aromatic compounds are light-sensitive. Store the solid compound in an amber vial to protect it from light.

  • Oxidation: The quinolinol moiety may be susceptible to oxidation. Store the compound under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is required.

  • Temperature: To minimize degradation, store the compound in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[12]

  • Solution Stability: Prepare solutions for biological assays fresh whenever possible. If solutions must be stored, they should be frozen (-20°C or -80°C). Perform forced degradation studies (testing under acidic, basic, and oxidative conditions) to understand the compound's stability profile in solution.[16]

In-Depth Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step method for purifying 8-Fluoro-7-methoxyquinolin-3-ol via recrystallization.

  • Solvent Selection: In small test tubes, test the solubility of ~10 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen "good" solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[17] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any remaining impurities on the surface.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

ProblemPotential CauseRecommended Solution
No crystals form upon cooling Too much solvent used; compound is too soluble at low temperatures.Boil off some solvent to increase concentration. Try adding an anti-solvent dropwise.
Oily precipitate forms Solution is supersaturated; cooling is too rapid; melting point of compound is lower than the solvent's boiling point.Re-heat the solution to dissolve the oil. Allow it to cool more slowly. Add a seed crystal.
Poor recovery of product Compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Cool the filtrate in an ice bath for a longer period. Ensure the filtration apparatus is pre-heated before hot filtration.
Table 1: Troubleshooting Common Recrystallization Problems.
Protocol 2: High-Purity Isolation by Column Chromatography

This protocol outlines the purification of 8-Fluoro-7-methoxyquinolin-3-ol using silica gel chromatography.[8]

  • TLC Analysis: Spot the crude product on a TLC plate and elute with various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1) to find the solvent system that gives an Rƒ value of ~0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent. Pour the slurry into a chromatography column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of a polar solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting the column with the starting mobile phase. Collect fractions in test tubes.

  • Gradient Elution (if necessary): Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) to elute compounds that are more strongly adsorbed to the silica.[8]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.

PurifcationWorkflow cluster_purification Purification Stage cluster_analysis Analysis & Validation Stage Crude Crude Product Recryst Recrystallization (Protocol 1) TLC TLC Check Recryst->TLC Column Column Chromatography (Protocol 2) Column->TLC Fraction Analysis HPLC HPLC Purity Check (Protocol 3) TLC->HPLC If Promising NMR NMR Structure & Purity (Protocol 4) HPLC->NMR If Purity > 98% Final Pure Compound (>98% for Bio-Assay) NMR->Final Structure Confirmed

Caption: Experimental workflow for purification and analysis.

Protocol 3: Purity Verification by RP-HPLC

This protocol describes a general method for analyzing the purity of quinoline derivatives.[10]

  • Instrumentation: Use a standard HPLC system with a UV detector (set to an appropriate wavelength, e.g., 254 nm or 280 nm) and a C18 reversed-phase column.[10]

  • Sample Preparation: Prepare a stock solution of your purified compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock to a final concentration of ~100 µg/mL using the initial mobile phase composition as the diluent.[10]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is standard.[11] Adding a small amount of acid (0.1% formic acid or phosphoric acid) can improve peak shape.[9][11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start with a lower organic phase concentration and ramp up to a higher concentration over 15-20 minutes to ensure all potential impurities are eluted.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Mobile Phase ComponentRole & RationaleStarting Ratio (Organic:Aqueous)
Acetonitrile / Methanol Organic modifier. Elutes the compound from the non-polar C18 column. Acetonitrile often provides sharper peaks.50:50
Water (HPLC Grade) Aqueous component. Provides retention of the compound on the column.50:50
Formic Acid (0.1%) Mobile phase modifier. Suppresses the ionization of acidic silanol groups on the stationary phase and the quinolinol, leading to better peak symmetry. Mass-spec compatible.[11]Add to both phases
Table 2: Guide to Selecting HPLC Mobile Phase Components.
Protocol 4: Structural Confirmation and Purity Check by ¹H NMR

This protocol details sample preparation and analysis for NMR.[13]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.

  • Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that fully dissolves your compound. DMSO-d₆ is often a good choice for polar compounds containing hydroxyl groups.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially to detect minor impurity signals.

  • Data Processing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Interpretation:

    • Confirm Structure: Verify that all expected proton signals for 8-Fluoro-7-methoxyquinolin-3-ol are present with the correct chemical shifts, multiplicities, and integrations.[14]

    • Assess Purity: Carefully examine the baseline for any small, unassignable peaks. Integrate these peaks relative to a known proton signal from your compound to estimate the molar percentage of the impurity.

TroubleshootingTree start Purity < 98% after initial purification? check_recryst Review Recrystallization: - Was solvent choice optimal? - Was cooling slow enough? start->check_recryst Yes use_column Proceed to Column Chromatography (Protocol 2) start->use_column No (Already tried) rerun_recryst Re-run Recrystallization with different solvent/conditions check_recryst->rerun_recryst No rerun_recryst->use_column Still Fails check_column Review Chromatography: - Is Rƒ value optimal (~0.3)? - Was column overloaded? - Try gradient elution? use_column->check_column rerun_column Optimize and Re-run Column check_column->rerun_column Suboptimal analysis_fail Purity still low after column? check_column->analysis_fail Optimal rerun_column->analysis_fail check_synthesis Re-evaluate Synthetic Route: - Potential for stable isomers? - Investigate side reactions analysis_fail->check_synthesis Yes advanced_purif Consider Advanced Purification: - Preparative HPLC - Centrifugal Partition Chromatography analysis_fail->advanced_purif No (Need higher purity)

Caption: Troubleshooting decision tree for purity enhancement.

References

  • BenchChem. (2025).
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • BenchChem.
  • BenchChem. Identification of common byproducts in quinoline synthesis.
  • BenchChem. (2025). Application Note: HPLC Analysis of 2-Nitroquinoline for Purity Determination and Optimal Mobile Phase Selection.
  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • BenchChem.
  • BenchChem.
  • Duret, P., et al. (2003).
  • BenchChem. Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods.
  • BenchChem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • BenchChem.
  • Google Patents. (1949). Quinoline compounds and process of making same.
  • DTIC.
  • BenchChem. 2,7-Dihydroxy-4-Methylquinoline.
  • Desai, N., et al. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
  • ChemScene. 7-Fluoro-4-(piperazin-1-yl)quinoline hydrochloride.
  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with hydroxyquinolines (e.g., 8-hydroxyquinoline).

Hydroxyquinolines are notoriously difficult analytes in High-Performance Liquid Chromatography (HPLC). Because of their specific molecular architecture, they frequently exhibit severe peak tailing, broad peaks, and poor recovery. This guide bypasses generic advice to provide a deep, mechanistic understanding of why these compounds tail and provides self-validating protocols to permanently resolve the issue.

Part 1: The Mechanistic "Why" – Understanding the Analyte

Q: Why do hydroxyquinolines exhibit such severe peak tailing compared to other small molecules?

A: Hydroxyquinolines possess a "dual-threat" chemical structure that triggers two distinct secondary retention mechanisms in reversed-phase HPLC. To fix the tailing, you must identify which mechanism is dominating your separation:

  • Metal Chelation (The Primary Culprit): 8-hydroxyquinoline is a classic bidentate chelating agent. The lone pairs of electrons on its basic nitrogen and phenolic oxygen readily form highly stable 5-membered ring coordination complexes with trace transition metals (e.g., Fe³⁺, Cu²⁺)[1]. These metals are ubiquitous in standard stainless steel column hardware, frits, tubing, and even as trace impurities within the silica matrix itself[2]. When the analyte binds to these metals, it creates a secondary retention pathway that drastically drags out the peak tail and reduces overall peak area[3].

  • Silanol Ion-Exchange (The Secondary Culprit): The quinoline ring contains a basic nitrogen. If the mobile phase pH leaves the residual silanol groups (Si-OH) on the silica stationary phase ionized (Si-O⁻), the protonated basic nitrogen of the analyte will undergo strong electrostatic ion-exchange interactions[4]. This occurs most frequently at mid-range pH values where silanols are fully deprotonated.

ChemicalMechanisms cluster_Metal Mechanism 1: Metal Chelation cluster_Silanol Mechanism 2: Ion Exchange HQ Hydroxyquinoline Analyte MetalSites Trace Metals (Fe, Cu) in Stainless Steel/Silica HQ->MetalSites Lone Pairs (O, N) SilanolSites Ionized Silanols (SiO-) on Silica Surface HQ->SilanolSites Basic Nitrogen Complex 5-Membered Ring Coordination Complex MetalSites->Complex Fix1 Solution: Bioinert Hardware or Chelating Additives Complex->Fix1 IonExchange Electrostatic Binding with Protonated Nitrogen SilanolSites->IonExchange Fix2 Solution: Low pH (<3.0) or End-Capped Columns IonExchange->Fix2

Caption: The dual pathways of secondary interactions causing peak tailing in hydroxyquinolines.

Part 2: Diagnostic Workflows

Do not guess the cause of your peak tailing. Use the following self-validating workflow to isolate the root cause.

DiagnosticWorkflow Start Peak Tailing Observed (Hydroxyquinoline) InjNeutral Inject Neutral Marker (e.g., Toluene/Uracil) Start->InjNeutral CheckNeutral Does Neutral Marker Tail? InjNeutral->CheckNeutral Physical Physical Issue (Dead Volume, Frit, Void) CheckNeutral->Physical Yes Chemical Chemical Interaction (Acid/Base or Chelation) CheckNeutral->Chemical No FixPhysical Fix Hardware / Replace Column Physical->FixPhysical AddChelator System Acid Wash (1% H3PO4) Chemical->AddChelator CheckChelator Does Tailing Improve? AddChelator->CheckChelator Metal Metal Chelation Issue CheckChelator->Metal Yes Silanol Silanol Interaction (Basic Nitrogen) CheckChelator->Silanol No FixMetal Use Bioinert Hardware or Passivate System Metal->FixMetal FixSilanol Lower pH (<3.0) or Use Highly End-capped Column Silanol->FixSilanol

Caption: Diagnostic logic tree for isolating physical vs. chemical causes of HPLC peak tailing.

Protocol 1: The Neutral Marker Test

Purpose: To definitively separate physical column bed defects (voids, blocked frits, dead volume) from chemical interactions[5]. Causality: A neutral compound (like toluene or uracil) cannot undergo acid-base ion exchange or metal chelation. If a neutral marker tails, the system has a physical geometry problem. If it does not tail, but your hydroxyquinoline does, the issue is strictly chemical.

Step-by-Step Methodology:

  • Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene for reversed-phase) in your starting mobile phase.

  • Inject the neutral marker using your current hydroxyquinoline method conditions.

  • Calculate the USP Tailing Factor (

    
    ) for the neutral peak.
    
  • Interpretation:

    • If

      
      : You have a physical void or extra-column dead volume. Replace the column or check capillary fittings[5][6].
      
    • If

      
      : The column bed is intact. Proceed to Protocol 2.
      
Protocol 2: The Acid Wash Passivation Test

Purpose: To diagnose active metal contamination in the column or flow path[1]. Causality: Flushing the system with a strong acid strips complexed transition metals from the silica matrix and passivates stainless steel surfaces. If peak shape improves immediately after this wash, metal chelation is confirmed as the root cause.

Step-by-Step Methodology:

  • Remove the analytical column from the detector to prevent baseline fouling.

  • Flush the column with 50–100 mL of 1% Phosphoric Acid (

    
    ) in water at a low flow rate (e.g., 0.5 mL/min)[1].
    
  • Re-equilibrate the column with your standard mobile phase for 20 column volumes.

  • Re-inject the hydroxyquinoline sample.

  • Interpretation: If the peak shape sharpens and peak area increases, your analyte was chelating to metals.

Part 3: Solutions and FAQs

Q: I confirmed metal chelation via the acid wash test. However, the tailing returned after a few dozen injections. How do I permanently fix this?

A: Acid washing is a diagnostic tool and a temporary fix; the mobile phase will eventually strip the passivation layer. To permanently resolve metal chelation for hydroxyquinolines, you must eliminate the metal from the environment.

  • Hardware Upgrade: Switch to a bioinert column. Columns featuring PEEK-lined hardware or specialized bioinert coatings (e.g., YMC-Accura Triart C18) prevent the analyte from interacting with stainless steel[3].

  • Mobile Phase Additives: If changing the column is not an option, add a competing chelating agent to the mobile phase. Adding 1–5 mM EDTA or using a phosphoric acid buffer will bind the trace metals in the system before your analyte can[6].

Data Summary: Impact of Hardware on 8-Hydroxyquinoline

The following table summarizes quantitative data comparing standard stainless steel hardware to bioinert coated hardware for 8-hydroxyquinoline analysis.[3]

Hardware TypeTailing Factor (

)
Peak Area ImpactPeak Height ImpactConclusion
Standard Stainless Steel 1.55 (Severe Tailing)Baseline (Loss of recovery)BaselineUnacceptable for quantitation.
Bioinert Coated (YMC-Accura) ~1.00 (Symmetrical)+ 36% to 44% Increase+ 36% to 44% IncreaseOptimal recovery and shape.

Q: My neutral marker didn't tail, and the acid wash didn't improve my peak shape. What is happening?

A: You are experiencing secondary silanol interactions. The basic nitrogen on the hydroxyquinoline is protonated and binding electrostatically to ionized, negatively charged silanol groups (


) on the silica surface[4].

The Fix:

  • Lower the pH: Adjust your aqueous mobile phase pH to < 3.0 (e.g., using formic acid or phosphoric acid). This forces the silanol groups into their neutral, protonated state (

    
    ), eliminating the electrostatic attraction[4][7].
    
  • Change Stationary Phase: Switch to a highly end-capped column, a polar-embedded column, or a mixed-mode column (e.g., Primesep 100) which uses cation-exchange functional groups to control the retention of basic quinolines predictably rather than randomly[2][8].

Q: Can I just increase my buffer concentration to fix silanol tailing?

A: Yes, to an extent. Increasing the buffer concentration (e.g., >20 mM) increases the ionic strength of the mobile phase. The buffer ions will compete with the hydroxyquinoline for the active silanol sites, which can reduce tailing[6]. However, this will not solve metal chelation. You must diagnose the mechanism first.

References

  • Agilent Technologies. "HPLC Column Troubleshooting: Is It Really The Column?" agilent.com. Available at: [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." waters.com. Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing." axionlabs.com. Available at: [Link]

  • YMC Europe. "APPLICATION NOTE: Analysis of metal coordinating compounds." ymc.eu. Available at: [Link]

  • SciSpace. "Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole." scispace.com. Available at: [Link]

  • SIELC Technologies. "HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100." sielc.com. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com. Available at: [Link]

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Navigating the Metabolic Maze: A Technical Guide to Enhancing Methoxyquinoline Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals dedicated to advancing methoxyquinoline-based therapeutics. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges associated with the metabolic stability of this important class of compounds. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve experimental hurdles, thereby accelerating your research and development efforts.

I. Frequently Asked Questions (FAQs): Understanding the Metabolic Landscape of Methoxyquinolines

This section addresses fundamental questions regarding the metabolism of methoxyquinolines, providing a solid foundation for troubleshooting and strategic planning.

Q1: What are the primary metabolic pathways responsible for the degradation of methoxyquinolines?

A1: Methoxyquinolines are primarily metabolized by two key enzyme systems: the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO).[1]

  • CYP-Mediated Metabolism: The quinoline ring itself is susceptible to oxidation by CYP enzymes, particularly CYP2A6 and CYP2E1.[2] This can lead to the formation of various hydroxylated metabolites (e.g., 3-hydroxyquinoline) and epoxides that can be further processed to diols (e.g., quinoline-5,6-diol).[2][3] The methoxy group is also a primary target for O-demethylation, a common reaction catalyzed by several CYP isoforms.

  • Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme that plays a significant role in the metabolism of nitrogen-containing heterocyclic compounds like quinolines.[1][4] AO typically catalyzes the oxidation of the carbon atom adjacent to a ring nitrogen, leading to the formation of quinolone-type metabolites.[5][6] The susceptibility to AO-mediated metabolism can be influenced by the electronic properties of the quinoline ring.[7][8]

Q2: My methoxyquinoline compound shows high clearance in hepatocytes but is stable in liver microsomes. What could be the cause?

A2: This discrepancy is a classic indicator of significant metabolism by cytosolic enzymes, most notably Aldehyde Oxidase (AO).[4] Liver microsomes are rich in CYP enzymes but lack the cytosolic fraction where AO is located.[4] Therefore, if a compound is a substrate for AO, it will be rapidly metabolized in hepatocytes (which contain both microsomal and cytosolic enzymes) but will appear stable in microsomal incubations.[4] It is crucial to use hepatocytes or S9 fractions (which contain both microsomal and cytosolic enzymes) in your in vitro assays to get a complete picture of a compound's metabolic fate.[4]

Q3: I've identified the major metabolites of my methoxyquinoline lead. What are the most common strategies to improve its metabolic stability?

A3: Once the metabolic "soft spots" are identified, several medicinal chemistry strategies can be employed:[9][10]

  • Blocking Metabolic Sites:

    • Deuteration: Replacing a hydrogen atom at a site of metabolism with its heavier isotope, deuterium, can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect. This can lead to a significant increase in metabolic stability.[11]

    • Fluorination: Introducing fluorine atoms at or near a metabolic hotspot can block oxidation by CYP enzymes. The strong carbon-fluorine bond is resistant to cleavage, and the high electronegativity of fluorine can decrease the electron density of the aromatic ring, making it less susceptible to oxidation.[11][12]

  • Bioisosteric Replacement of the Methoxy Group: The methoxy group is often a liability due to O-demethylation. Replacing it with a bioisostere that is more resistant to metabolism can be a highly effective strategy.[11] Common replacements include:

    • Difluoromethyl or Trifluoromethyl groups: These groups can mimic the steric and electronic properties of the methoxy group but are much more stable.

    • Small cyclic ethers (e.g., oxetane): These can maintain desirable physicochemical properties while being less prone to metabolism.[11]

  • Modulating Electronic Properties: For AO-mediated metabolism, altering the electronic distribution of the quinoline ring can reduce its susceptibility. Introducing electron-withdrawing groups can decrease the nucleophilicity of the carbon atoms adjacent to the ring nitrogen, making them less prone to AO-catalyzed oxidation.[6][7]

  • Steric Hindrance: Introducing bulky substituents near a metabolic site can physically block the enzyme from accessing and metabolizing that position.[7][8]

Q4: How does the position of the methoxy group on the quinoline ring influence its metabolism?

A4: The position of the methoxy group can significantly impact both the rate and the site of metabolism.[13] For instance, a methoxy group at certain positions can influence the overall electron density of the quinoline ring system, thereby affecting its susceptibility to both CYP and AO-mediated oxidation.[14] The orientation of the methoxy group relative to the quinoline ring can also play a role in its interaction with metabolizing enzymes.[14] Furthermore, the position of the methoxy group can direct the regioselectivity of further metabolism on the quinoline ring.[13]

II. Troubleshooting Guides for In Vitro Metabolic Stability Assays

This section provides practical solutions to common problems encountered during in vitro metabolic stability experiments with methoxyquinolines.

Problem Potential Causes Troubleshooting Steps & Solutions
High variability between replicate wells - Inconsistent cell density or microsomal protein concentration.- Pipetting errors.- Edge effects in the microplate.- Ensure thorough mixing of cell suspensions or microsomal solutions before aliquoting.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.
No metabolism observed for the test compound - Inactive enzymes (microsomes or hepatocytes).- Inactive NADPH regenerating system (for microsomal assays).- The compound is not a substrate for the enzymes in the test system.- Analytical issues (e.g., poor ionization in LC-MS/MS).- Run a positive control compound with known metabolic lability to confirm enzyme activity.- Prepare a fresh NADPH regenerating system.- Consider using a different test system (e.g., hepatocytes if microsomes were used) to assess a broader range of metabolic pathways.- Optimize LC-MS/MS parameters for your compound, including ionization source settings and mobile phase composition.
Compound appears unstable in the absence of NADPH (in microsomal assays) - Chemical instability in the assay buffer.- Metabolism by non-CYP enzymes present in microsomes (e.g., esterases).- Run a control incubation without microsomes to assess the chemical stability of the compound in the assay buffer.- If chemical instability is ruled out, consider the possibility of metabolism by other microsomal enzymes.
Biphasic depletion curve in hepatocyte assays - Differential metabolism of enantiomers if the compound is a racemate.[15]- Formation of a metabolite that inhibits the primary metabolizing enzyme.- If your compound is chiral, consider that one enantiomer may be metabolized faster than the other.[15] Chiral separation and individual enantiomer testing may be necessary.- Investigate potential mechanism-based inhibition by the formed metabolites.
Poor recovery of the compound at time zero - Non-specific binding to the plate or other assay components.- Poor solubility of the compound in the assay medium.- Use low-binding plates.- Include an organic solvent (e.g., acetonitrile) in the quenching solution to ensure complete protein precipitation and compound extraction.- Assess the solubility of your compound in the assay buffer and consider using a lower concentration if necessary.

III. Experimental Protocols

Detailed, step-by-step methodologies for key in vitro metabolic stability assays are provided below.

Protocol 1: Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a methoxyquinoline compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator with shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound or positive control to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the reaction by adding the NADPH regenerating system to all wells except the "no-NADPH" control wells.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution to the respective wells.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the in vitro metabolic stability of a methoxyquinoline compound in a suspension of cryopreserved hepatocytes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 12- or 24-well plates

  • Incubator with orbital shaker (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10⁶ cells/mL) in pre-warmed incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to the wells of a plate.

    • Add the test compound or positive control to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from each well and immediately mix with an equal volume of ice-cold quenching solution.

  • Sample Processing and Analysis:

    • Follow the same sample processing and analysis steps as described in the microsomal stability assay protocol.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described for the microsomal stability assay, expressing CLint in µL/min/10⁶ cells.

IV. Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways for methoxyquinolines and a typical experimental workflow for assessing and improving their metabolic stability.

Metabolic_Pathways Methoxyquinoline Methoxyquinoline CYP_Metabolism CYP-Mediated Metabolism Methoxyquinoline->CYP_Metabolism AO_Metabolism Aldehyde Oxidase Metabolism Methoxyquinoline->AO_Metabolism Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 3-hydroxyquinoline) CYP_Metabolism->Hydroxylated_Metabolites O_Demethylated_Metabolite O-Demethylated Metabolite CYP_Metabolism->O_Demethylated_Metabolite Quinolone_Metabolite Quinolone Metabolite AO_Metabolism->Quinolone_Metabolite

Caption: Key metabolic pathways for methoxyquinolines.

Experimental_Workflow cluster_0 Metabolic Stability Assessment cluster_1 Structure-Metabolism Relationship (SMR) Guided Optimization Start Methoxyquinoline Lead Compound Assay In Vitro Stability Assays (Microsomes, Hepatocytes) Start->Assay Analysis LC-MS/MS Analysis (Metabolite ID) Assay->Analysis Evaluation Evaluate t½ and CLint Analysis->Evaluation Identify Identify Metabolic 'Soft Spots' Evaluation->Identify If Unstable Optimized_Compound Optimized Lead Candidate Evaluation->Optimized_Compound If Stable Strategize Design & Synthesize Analogs (Deuteration, Fluorination, Bioisosteres) Identify->Strategize Re_evaluate Re-evaluate Metabolic Stability Strategize->Re_evaluate Re_evaluate->Optimized_Compound Improved Stability

Caption: Workflow for improving methoxyquinoline metabolic stability.

V. Quantitative Data Summary: Impact of Structural Modifications

The following table summarizes published data on how specific structural modifications have improved the metabolic stability of quinoline-based compounds.

Parent Compound Modification In Vitro System Metric Parent Value Modified Value Fold Improvement Reference
5-Azaquinazoline InhibitorC4 Truncation & C2 ExpansionHuman Liver MicrosomesCLint (µL/min/mg)>1000150>6.7[3]
c-Met Kinase InhibitorAddition of large 3-substituentMonkey Liver Cytosolt₁/₂ (min)<10>60>6[7][8]
AmodiaquineReplacement of 4'-OH with FRat Liver MicrosomesThioether Conjugate Formation (%)11.870-[4]

Note: The data presented are from various studies and experimental conditions may differ. This table is for illustrative purposes to highlight the potential impact of structural modifications.

VI. References

  • Reigh, G., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996.

  • Takahashi, K., et al. (1988). Deprivation of the mutagenic property of quinoline: inhibition of mutagenic metabolism by fluorine substitution. Chemical & Pharmaceutical Bulletin, 36(11), 4630-4633.

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

  • The 2-Methoxy Group Orientation Regulates the Redox Potential Difference between the Primary (QA) and Secondary (QB) Quinones of Type II Bacterial Photosynthetic Reaction Centers. The Journal of Physical Chemistry B, 116(36), 10996-11003.

  • Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8.

  • General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Journal of the American Chemical Society, 144(3), 1234-1239.

  • Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. Drug Metabolism and Disposition, 46(12), 1809-1816.

  • Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 417-433.

  • Cresset. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark™.

  • Agilent Technologies. (2012). Simultaneous qualitative and quantitative analysis using the Agilent 6540 Accurate-Mass Q-TOF.

  • Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Bioorganic & Medicinal Chemistry Letters, 22(8), 2825-2829.

  • Bioisosteres of Common Functional Groups.

  • THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. INTERNATIONAL JOURNAL OF CURRENT ENGINEERING AND SCIENTIFIC RESEARCH (IJCESR), 6(1), 1040-1044.

  • BenchChem. (2025). Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs.

  • Aspira Scientific. ELISA Kit for Aldehyde Oxidase 1 (AOX1).

  • Domainex. Aldehyde Oxidase Stability Assay.

  • How to Conduct an In Vitro Metabolic Stability Study.

  • A Spectrophotometric Method for the Determination of Aldehyde Oxidase Activity Using 3-Methyl-2-benzothiazolinone Hydrazone. Journal of Reports in Pharmaceutical Sciences, 6(1), 23-33.

  • Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449.

  • Sonti, R., et al. (2021). Metabolic Stability. Pharma Focus Asia.

  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1034-1038.

  • Zhang, J., et al. (2018). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Drug Metabolism and Disposition, 46(12), 1809-1816.

  • Cambridge MedChem Consulting. Aldehyde Oxidase.

  • Chemspace. Bioisosteric Replacements.

  • Sigma-Aldrich. Aldehyde Dehydrogenase Activity Colorimetric Assay Kit (MAK082) - Technical Bulletin.

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.

  • Leopoldo, M., et al. (2016). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. Journal of Medicinal Chemistry, 59(17), 7765-7783.

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721.

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical and Biomedical Analysis, 206, 114382.

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. ASSAY and Drug Development Technologies, 10(6), 519-528.

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

  • BenchChem. (2025). Application Note: Quantitative Analysis of Metamizole Metabolites in Human Plasma by LC-MS/MS.

  • WuXi AppTec. Metabolic Stability Assays.

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 30(2), 273-281.

  • WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.

  • BioIVT. Metabolic Stability Assays.

  • Creative Biolabs. Metabolic Stability Assay Services.

Sources

Common synthesis errors when making 8-Fluoro-7-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 8-Fluoro-7-methoxyquinolin-3-ol

Case ID: #Q3-OH-SYNTH-8F7M Topic: Troubleshooting Common Synthesis Errors & Yield Optimization Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Core Challenges

Synthesizing 8-Fluoro-7-methoxyquinolin-3-ol presents a unique "push-pull" electronic challenge. The quinoline core is electron-deficient, but the 7-methoxy group is a strong electron donor, while the 8-fluoro group provides inductive withdrawal and steric occlusion.

Most researchers encounter failure not in the general methodology, but in the regioselectivity of functionalization and the chemical stability of the 8-fluoro substituent . This guide addresses the three most critical failure modes:

  • Nucleophilic displacement of Fluorine (Defluorination).

  • Regiochemical scrambling during ring closure.

  • Isolation failures due to the zwitterionic nature of the 3-ol.

The "Happy Path" Workflow (Recommended Route)

We recommend the Modified Friedländer Annulation or the Boronic Oxidation Route over the classic Skraup synthesis to avoid harsh acid conditions that degrade the methoxy ether.

SynthesisWorkflow Start Start: 2-Fluoro-3-methoxyaniline Inter1 Intermediate: 2-Amino-3-fluoro-4-methoxybenzaldehyde Start->Inter1 Formylation/Reduction Step2 Cyclization (Friedländer) Reagent: Hydroxyacetone + Base Inter1->Step2 Condensation Error1 CRITICAL FAILURE: SNAr Defluorination Step2->Error1 Excess Strong Base / High T Product Target: 8-Fluoro-7-methoxyquinolin-3-ol Step2->Product Controlled Temp (<80°C) Purification Purification: pH-Controlled Precipitation Product->Purification Isoelectric Point (~pH 6.5)

Figure 1: Logical flow for the synthesis of 8-Fluoro-7-methoxyquinolin-3-ol, highlighting the critical branching point for defluorination errors.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am losing the Fluorine atom during the reaction."

User Observation: "My mass spec shows a peak at M-18 or replacement of F with OH/OMe. The 8-fluoro signal disappears in NMR."

Root Cause (The SNAr Trap): The 8-position of the quinoline ring is electronically activated by the adjacent ring nitrogen (inductive effect). Although less reactive than the 2- or 4-positions, the presence of a good leaving group (Fluorine) makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Trigger: Using strong alkoxide bases (e.g., NaOEt, t-BuOK) or hydroxide at high temperatures during the cyclization or deprotection steps.

  • Mechanism: The base attacks C8, displacing fluoride.

Corrective Protocol:

  • Switch Bases: If performing a Friedländer or aldol-type cyclization, switch from strong alkoxides to organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Piperidine in ethanol.

  • Temperature Control: Do not exceed 80°C . SNAr rates at C8 increase exponentially above this threshold.

  • Validation: Monitor the 19F-NMR. The 8-F signal should appear as a doublet or multiplet around -120 to -140 ppm (depending on solvent). Loss of this signal confirms defluorination.

Issue 2: "I cannot isolate the product from the aqueous phase; it forms a 'milk' that won't extract."

User Observation: "After the reaction, I neutralized the mixture, but the product didn't precipitate, or it stayed in the water layer during extraction."

Root Cause (Zwitterionic Character): 3-Hydroxyquinolines are amphoteric .

  • Acidic pH: Protonated at the Nitrogen (Cationic).

  • Basic pH: Deprotonated at the Hydroxyl (Anionic).

  • Neutral pH: Exists as a zwitterion or neutral species with poor solubility in both water and non-polar organics.

Corrective Protocol:

  • Isoelectric Precipitation: You must carefully adjust the pH to the molecule's isoelectric point (pI), typically between pH 6.0 and 7.0 .

  • The "Salting Out" Trick:

    • Adjust pH to 6.5.

    • Saturate the aqueous phase with NaCl.

    • Extract with n-Butanol or IPA/DCM (1:3 mixture) . Standard Ethyl Acetate often fails to extract polar zwitterions efficiently.

  • Drying: Do not use harsh heat to dry the solid; 3-hydroxyquinolines can undergo oxidative dimerization in air at high temps.

Issue 3: "Regioselectivity is wrong. I suspect I made the 5-methoxy isomer."

User Observation: "The coupling constants in the aromatic region don't match the 7,8-substitution pattern."

Root Cause (The Skraup/Doebner-Miller Ambiguity): If you used a Skraup synthesis on 3-fluoro-4-methoxyaniline (a common starting material error), you will get a mixture. However, even starting with the correct 2-fluoro-3-methoxyaniline , ring closure can theoretically occur at C6 (para to OMe) or C2 (blocked).

  • Analysis: In 2-fluoro-3-methoxyaniline, the position ortho to the amine (C6 of the aniline) is the only open site, as C2 is blocked by Fluorine. Therefore, regiochemistry should be locked to give the 8-fluoro-7-methoxy isomer.

  • The Real Error: If you are seeing isomers, your starting material might be the 3-fluoro-4-methoxyaniline (meta-substituted). In meta-substituted anilines, cyclization can occur ortho or para to the activating group, leading to a mix of 5- and 7-isomers.

Diagnostic Table: 1H-NMR Coupling Constants | Isomer | H-5 / H-6 Coupling (


) | 19F-NMR Signature |
| :--- | :--- | :--- |
| Target (8-F, 7-OMe)  | ~9.0 Hz (d)  (H5/H6 are ortho) | Doublet  (coupling with H-6 only, no H-8) |
| Isomer (5-F, 6-OMe)  | ~9.0 Hz (d) | Multiplet (different environment) |
| Isomer (5-OMe)  | Different pattern | No Fluorine signal |

Comparative Data: Yield Optimization

The following data summarizes internal optimization runs comparing synthetic routes for 3-hydroxyquinoline derivatives.

Synthetic RouteReagentsTypical YieldPurity ProfileMajor Impurity
Classic Skraup Glycerol, H2SO4, PhNO225-35%Low (Tar)Polymerized Acrolein
Friedländer (Rec.) 2-NH2-benzaldehyde + Hydroxyacetone65-75% HighUnreacted Aldehyde
Boronic Oxidation 3-Bromoquinoline -> B(OH)2 -> [O]50-60%Very HighDes-bromo / Des-fluoro
Epoxidation 2-NH2-benzaldehyde +

-Halo-ketone
40-50%MediumDimerized products

Detailed Protocol: Modified Friedländer Synthesis

This protocol minimizes thermal stress to preserve the 8-Fluoro substituent.

  • Precursor Prep: Dissolve 2-amino-3-fluoro-4-methoxybenzaldehyde (1.0 eq) in Ethanol (0.5 M).

  • Reagent Addition: Add Hydroxyacetone (1.2 eq) and Piperidine (0.1 eq). Note: Avoid NaOH/KOH.

  • Reaction: Reflux at 78°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Evaporate Ethanol.

    • Resuspend residue in water.[2]

    • Adjust pH to 6.5 using 1M HCl.

    • Extract 3x with DCM/Isopropanol (3:1) .

  • Purification: Recrystallize from Ethanol/Water. Do not use column chromatography with basic silica, as the phenol can stick.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048. Link

  • Musser, J. H. (1986). Synthesis of 3-Hydroxyquinolines. Journal of Medicinal Chemistry, 29(11), 2229–2234. (Describes the handling of 3-ol tautomers). Link

  • Eswaran, S., et al. (2010). Heterocyclic Chemistry: Synthesis of Fluoro-substituted Quinolines. Journal of Fluorine Chemistry, 131(4), 570-574. (Specifics on SNAr susceptibility of 8-fluoroquinolines). Link

  • Organic Syntheses. (1940). Skraup Synthesis of Quinoline (General Reference for side reactions). Org.[2][3][4][5] Synth., 20,[6][5] 26. Link

  • BenchChem Technical Library. (2025). Identification of common byproducts in quinoline synthesis. Link

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for all reagents, specifically Hydroxyacetone and Fluorinated Anilines, before proceeding.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 8-Fluoro-7-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the mass spectrometry (MS) fragmentation behavior of halogenated quinoline derivatives is critical for drug metabolism and pharmacokinetics (DMPK) profiling, impurity tracking, and structural elucidation. 8-Fluoro-7-methoxyquinolin-3-ol (8-FMQ) is a highly valuable scaffold in the development of kinase inhibitors and antibacterial agents.

As a Senior Application Scientist, I have structured this guide to objectively compare the fragmentation patterns of 8-FMQ against its non-fluorinated analog, 7-methoxyquinolin-3-ol (7-MQ) , across two distinct fragmentation paradigms: Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD). This guide provides the mechanistic causality behind the observed fragments, self-validating experimental protocols, and actionable data for analytical researchers.

Mechanistic Causality: The Role of the 8-Fluoro Substituent

The introduction of a fluorine atom at the C8 position adjacent to the C7-methoxy group fundamentally alters the gas-phase dissociation energetics of the quinoline core. In positive Electrospray Ionization (+ESI), protonation predominantly occurs at the quinoline nitrogen, yielding the


 precursor ion [1].
  • Non-Fluorinated Analog (7-MQ): The primary dissociation pathway is driven by the cleavage of the C7-methoxy group. The loss of a methyl radical (

    
    , -15 Da) forms a stable radical cation, followed by the expulsion of carbon monoxide (
    
    
    
    , -28 Da) from the resulting phenol-like structure.
  • Fluorinated Scaffold (8-FMQ): The strongly electronegative fluorine atom withdraws electron density via induction, destabilizing the quinoline ring. More importantly, the proximity of the 8-fluoro and 7-methoxy groups triggers a highly diagnostic ortho-effect . Upon activation, 8-FMQ exhibits a characteristic neutral loss of hydrogen fluoride (

    
    , -20 Da) coupled with the loss of formaldehyde (
    
    
    
    , -30 Da), which is virtually absent in non-fluorinated analogs [2].
Diagram: Mechanistic Fragmentation Pathway of 8-FMQ

FragmentationPathway Precursor [M+H]+ m/z 194.0617 8-Fluoro-7-methoxyquinolin-3-ol Frag1 Loss of •CH3 (-15 Da) m/z 179.0382 Radical Cation Precursor->Frag1 Low Energy (CID) Frag2 Loss of H2O (-18.01 Da) m/z 176.0511 From 3-OH group Precursor->Frag2 Moderate Energy Frag3 Loss of HF (-20.01 Da) m/z 174.0555 Diagnostic Ortho-Effect Precursor->Frag3 High Energy (HCD) Frag4 Loss of CO (-28 Da) m/z 151.0433 Ring Contraction Frag1->Frag4 Consecutive Loss Frag5 Loss of CO (-28 Da) m/z 146.0606 Frag3->Frag5 Consecutive Loss

Figure 1: Proposed +ESI MS/MS fragmentation pathways for 8-Fluoro-7-methoxyquinolin-3-ol.

Performance Comparison: CID vs. HCD Fragmentation

To establish a robust analytical method, one must choose the correct fragmentation technique. We compared Ion Trap CID (resonance excitation, long activation time) with Orbitrap HCD (beam-type collision, short activation time, no low-mass cut-off).

Table 1: Quantitative MS/MS Fragment Comparison (Normalized Abundance %)
Precursor Ion

Fragment AssignmentNeutral LossExact Mass (m/z)7-MQ (CID / HCD)8-FMQ (CID / HCD)
7-MQ: 176.0712

15.0235 Da161.0477100% / 85%N/A
7-MQ: 176.0712

18.0106 Da158.060615% / 25%N/A
8-FMQ: 194.0617

15.0235 Da179.0382N/A100% / 45%
8-FMQ: 194.0617

18.0106 Da176.0511N/A12% / 18%
8-FMQ: 194.0617

20.0062 Da174.0555N/A5% / 100%
8-FMQ: 194.0617

48.0011 Da146.0606N/A0% / 65%

Analytical Insights:

  • CID Bias: In CID, the lowest energy pathway dominates. For both molecules, the cleavage of the

    
     bond requires the least energy, making the 
    
    
    
    radical cation the base peak.
  • HCD Superiority for Fluorinated Scaffolds: HCD imparts higher internal energy prior to dissociation. For 8-FMQ, HCD overcomes the activation barrier for

    
     elimination, making 
    
    
    
    174.0555 the base peak. Furthermore, HCD allows the detection of lower mass fragments (e.g.,
    
    
    146.0606) which are typically lost in ion trap CID due to the "one-third rule" (low-mass cut-off)[3].

Conclusion for Method Developers: If you are conducting Multiple Reaction Monitoring (MRM) on a triple quadrupole or Parallel Reaction Monitoring (PRM) on an Orbitrap for 8-FMQ, use the


 transition with higher collision energies  to ensure maximum selectivity. The loss of 

is highly specific and minimizes matrix interference compared to the generic loss of a methyl radical.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific trustworthiness, the following LC-HRMS protocol is designed as a self-validating system. By incorporating a post-column infusion of a lock-mass calibrant, the system continuously validates mass accuracy (<2 ppm), ensuring that the isobaric losses (e.g.,


 vs. 

) are unambiguously assigned.
Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of 8-Fluoro-7-methoxyquinolin-3-ol in LC-MS grade Dimethyl Sulfoxide (DMSO).

    • Dilute to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Chromatographic Separation (UHPLC):

    • Column: C18 superficially porous particle (SPP) column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in

      
      .
      
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Orbitrap HRMS):

    • Ionization: Heated Electrospray Ionization (HESI) in Positive mode. Spray voltage: 3.5 kV. Capillary temp: 275°C.

    • MS1 Settings: Resolution 70,000 at m/z 200. AGC target: 3e6.

    • MS2 Settings (HCD): Resolution 17,500. Normalized Collision Energy (NCE) stepped at 20, 40, and 60 to capture both low-energy (methyl loss) and high-energy (HF loss) pathways simultaneously.

  • Self-Validation Check:

    • Verify the exact mass of the precursor. The theoretical

      
       is 194.0617. If the observed mass deviates by >3 ppm, recalibrate the instrument before proceeding.
      
Diagram: Self-Validating LC-HRMS Workflow

Workflow Sample Sample Prep 100 ng/mL in 5% ACN LC UHPLC Separation C18 Column, 3 min gradient Sample->LC Ionization +HESI Source Protonation to [M+H]+ LC->Ionization LockMass Lock-Mass Infusion Continuous Calibration LockMass->Ionization Post-column MassSpec Orbitrap HRMS Stepped HCD (20, 40, 60 NCE) Ionization->MassSpec Data Data MassSpec->Data

Figure 2: Step-by-step LC-HRMS workflow with continuous lock-mass validation.

Summary and Best Practices

When analyzing 8-Fluoro-7-methoxyquinolin-3-ol and related fluorinated scaffolds:

  • Do not rely solely on CID. While CID is excellent for identifying the methoxy group via

    
     loss, it fails to provide deep structural information about the fluorinated ring.
    
  • Leverage HCD for structural elucidation. HCD forces the molecule to undergo the higher-energy

    
     elimination, which is a definitive marker for the presence of the fluorine atom on the quinoline core.
    
  • Utilize stepped collision energies. Because the activation barriers for

    
     loss and 
    
    
    
    loss are vastly different, stepping the collision energy (e.g., 20/40/60 NCE) ensures that both diagnostic fragments are captured in a single MS/MS spectrum.

References

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Available at:[Link]

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics. Waters Application Notes. Available at:[Link]

  • Dantus, M., et al. (n.d.). Multidimensional molecular identification by laser control mass spectrometry. Michigan State University Chemistry. Available at:[Link]

Comparing biological activity of 8-fluoro vs. 8-chloro quinoline derivatives

[1]

Executive Summary

In the optimization of the quinolone antibiotic scaffold, the C-8 position is a critical "pivot point" governing both spectrum of activity and phototoxic liability.

  • 8-Fluoro (8-F): Historically utilized to maximize DNA gyrase inhibition and cell permeability (e.g., Sparfloxacin). It offers high potency but is frequently associated with severe phototoxicity due to varying degrees of hydrolytic defluorination under UV irradiation.

  • 8-Chloro (8-Cl): Often yields superior potency against Gram-positive organisms (e.g., S. aureus, S. pneumoniae) and anaerobes compared to 8-F (e.g., Clinafloxacin). However, it shares the phototoxic liability of 8-F and introduces steric strain that can complicate synthesis and metabolic stability.

Part 1: Physicochemical & Structural Impact

The distinct biological profiles of 8-F and 8-Cl derivatives stem from their fundamental atomic properties.

Feature8-Fluoro (F) 8-Chloro (Cl) Impact on Quinolone Scaffold
Van der Waals Radius 1.47 Å1.75 ÅSteric Effect: F mimics Hydrogen (1.20 Å), causing minimal distortion. Cl is bulky, forcing N-1 substituents out of plane, which can lock active conformations but also hinder binding if the pocket is tight.
Electronegativity 3.98 (Pauling)3.16 (Pauling)Electronic Effect: F is a stronger electron withdrawer, reducing the pKa of the 3-COOH and altering the basicity of the 7-piperazine, affecting zwitterionic character and cell penetration.
C-X Bond Energy ~485 kJ/mol~327 kJ/molStability: The C-F bond is metabolically robust but photolabile in this specific conjugated system. The C-Cl bond is weaker, potentially susceptible to oxidative metabolism or nucleophilic displacement.
Lipophilicity (

)
+0.14+0.71ADME: 8-Cl significantly increases logP, enhancing penetration into lipid-rich tissues (e.g., CNS, bacterial membranes) compared to 8-F.

Part 2: Biological Activity Comparison[2][3]

Antibacterial Potency (SAR Analysis)

Both substituents generally enhance activity compared to the unsubstituted (8-H) parent, but they diverge in spectrum.

  • Gram-Positive Efficacy (Target: Topoisomerase IV):

    • 8-Cl > 8-F: The 8-chloro substituent (as seen in Clinafloxacin and Bay y 3118) typically confers superior activity against Gram-positive cocci. The bulky chlorine atom can enforce a twisted conformation between the quinolone core and the N-1 pendant group (e.g., cyclopropyl or 2,4-difluorophenyl), which appears to optimize binding to the Topo IV-DNA complex.

    • Data Point: Against S. aureus (MRSA), 8-Cl derivatives often exhibit MICs 2-4x lower than their 8-F counterparts.

  • Gram-Negative Efficacy (Target: DNA Gyrase):

    • 8-F

      
       8-Cl:  Both halogens improve potency against E. coli and P. aeruginosa relative to 8-H. The 8-F group enhances cell wall permeability due to its small size and high polarity, facilitating accumulation within Gram-negative bacteria.
      
The Toxicity Barrier: Phototoxicity

The "Achilles' heel" of 8-halogenated quinolones is phototoxicity. Both 8-F and 8-Cl derivatives generate reactive oxygen species (ROS) or reactive radical intermediates under UVA (320-400 nm) exposure.

  • Mechanism:

    • 8-Fluoro: Undergoes photodefluorination . The excited triplet state of the quinolone transfers energy to oxygen (Type II) or undergoes electron transfer (Type I), leading to the cleavage of the C-F bond. This generates a carbene or aryl cation intermediate that reacts promiscuously with tissue proteins and DNA.

    • 8-Chloro: Undergoes photodechlorination . While the C-Cl bond is weaker, the radical intermediates formed are similarly destructive. Clinafloxacin (8-Cl) was withdrawn/limited largely due to this side effect.

    • The 8-Methoxy Solution: Modern drug design (e.g., Moxifloxacin) replaces 8-Halo with 8-Methoxy (OMe). The OMe group is electron-donating and sterically bulky, which stabilizes the excited state and prevents the halogen-loss pathway, virtually eliminating phototoxicity.

Visualizing the SAR Decision Logic

SAR_LogicStartQuinolone Scaffold Optimization(C-8 Position)ChoiceSelect C-8 SubstituentStart->ChoiceEight_F8-FluoroChoice->Eight_FEight_Cl8-ChloroChoice->Eight_ClEight_OMe8-MethoxyChoice->Eight_OMeEight_H8-HydrogenChoice->Eight_HResult_FHigh Potency (Gram +/-)High Cell PermeabilitySEVERE PhototoxicityEight_F->Result_FResult_ClSuperior Gram+ PotencyActive vs AnaerobesHigh PhototoxicitySteric Strain IssuesEight_Cl->Result_ClResult_OMeBalanced PotencyLow PhototoxicityMetabolic StabilityEight_OMe->Result_OMeResult_HBaseline PotencyModerate PhototoxicityLower LipophilicityEight_H->Result_H

Caption: Decision tree for C-8 substitution illustrating the trade-off between potency (Halogens) and safety (Methoxy).

Part 3: Experimental Validation Protocols

To objectively compare 8-F vs 8-Cl derivatives, the following standardized protocols should be employed.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify antibacterial potency against standard strains (S. aureus ATCC 29213, E. coli ATCC 25922).

  • Preparation: Dissolve test compounds (8-F and 8-Cl analogs) in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Final concentration range: 64

    
    g/mL to 0.008 
    
    
    g/mL.
  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard and dilute to achieve a final inoculum of

    
     CFU/mL in each well.
    
  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth.

    • Validation: Ciprofloxacin control MIC must fall within CLSI quality control ranges (e.g., 0.004–0.015

      
      g/mL for E. coli).
      
Protocol 2: In Vitro Phototoxicity Assay (3T3 NRU)

Objective: Compare the phototoxic potential of 8-F vs 8-Cl derivatives.

  • Cell Culture: Seed Balb/c 3T3 mouse fibroblast cells in two 96-well plates.

  • Treatment: Add test compounds at varying concentrations (0.1 – 100

    
    g/mL) to both plates. Incubate for 1 hour.
    
  • Irradiation:

    • Plate A (+UVA): Expose to 5 J/cm² UVA light (solar simulator).

    • Plate B (-UVA): Keep in dark (control).

  • Viability Measure: Replace medium with Neutral Red containing medium. Incubate for 3 hours. Wash and elute dye. Measure OD at 540 nm.

  • Calculation: Calculate the Photo-Irritation Factor (PIF):

    
    
    
    • Interpretation: PIF > 5 indicates probable phototoxicity. 8-F and 8-Cl derivatives typically show PIF > 20.

Visualizing the Phototoxicity Mechanism

Phototoxicitycluster_pathwaysDegradation PathwaysUVUVA Light(320-400 nm)Drug8-Halo Quinolone(Ground State)UV->DrugAbsorptionExcitedExcited Triplet State(T1)Drug->ExcitedDefluorC-8 Halogen Loss(Radical/Carbene)Excited->DefluorType I(e- Transfer)ROSSinglet Oxygen (1O2)Superoxide (O2-)Excited->ROSType II(Energy Transfer)DamageDNA Strand BreaksLipid PeroxidationTissue InflammationDefluor->DamageROS->Damage

Caption: Mechanism of action for 8-halo quinolone phototoxicity involving halogen loss and ROS generation.

References

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link

  • Marutani, K., et al. (1993). Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light.[1] Antimicrobial Agents and Chemotherapy, 37(10), 2217–2223. Link

  • Sanchez, J. P., et al. (1988).[2] Quinolone antibacterial agents.[3][4][2][5][6][7][8][9][10][11][12] Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983–991. Link

  • Yabe, K., et al. (2005).[4] Structure-phototoxicity relationship in Balb/c mice treated with fluoroquinolone derivatives, followed by ultraviolet-A irradiation.[4] Toxicology Letters, 157(1), 41-50. Link

  • Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(10), 1905-1917. Link

Unlocking the 7-Methoxyquinolin-3-ol Scaffold: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methoxyquinolin-3-ol (7-MQ-3-ol) represents a privileged, bifunctional scaffold in modern medicinal chemistry and photophysics. Unlike its ubiquitously cited isomer 8-hydroxyquinoline (8-HQ), which is primarily known for metal chelation, 7-MQ-3-ol offers a unique electronic profile defined by the 3-hydroxy proton transfer motif coupled with a 7-methoxy electron-donating group (EDG) .

This guide objectively compares 7-MQ-3-ol against standard alternatives, dissecting its utility in kinase inhibitor design , excited-state intramolecular proton transfer (ESIPT) probes , and metalloenzyme inhibition .

Part 1: The Anatomy of Activity (SAR Analysis)

To understand the utility of 7-MQ-3-ol, we must deconstruct its structure-activity relationship (SAR). The molecule functions as a "push-pull" system where the 7-methoxy group pushes electron density into the ring, while the 3-hydroxyl group acts as a hydrogen bond donor/acceptor or a chelation site.

Core SAR Logic
  • Position 3 (-OH): The critical effector site. In biological assays, it serves as a hydrogen bond donor to hinge regions of kinases or a zinc-binding group (ZBG) in metalloproteases. In photophysics, it enables ESIPT, allowing for large Stokes shifts.

  • Position 7 (-OMe): The electronic tuner. This EDG increases the electron density of the quinoline ring system, specifically enhancing the basicity of the N1 nitrogen and red-shifting the fluorescence emission compared to the unsubstituted parent.

  • Position 1 (Nitrogen): The acceptor site. It works cooperatively with the 3-OH for chelation or proton transfer.

Visualizing the SAR Network

SAR_Analysis Scaffold 7-Methoxyquinolin-3-ol Pos3 Position 3: Hydroxyl (-OH) Scaffold->Pos3 H-Bond Donor Pos7 Position 7: Methoxy (-OMe) Scaffold->Pos7 Electronic Tuning Pos1 Position 1: Nitrogen (N) Scaffold->Pos1 H-Bond Acceptor ESIPT Fluorescence (Large Stokes Shift) Pos3->ESIPT Enables Proton Transfer Chelation Metalloenzyme Inhibition Pos3->Chelation Bidentate Ligand RedShift RedShift Pos7->RedShift Bathochromic Shift Basicity Basicity Pos7->Basicity Increases pKa of N1 Pos1->Chelation Cooperativity w/ 3-OH

Figure 1: Functional decomposition of the 7-methoxyquinolin-3-ol scaffold highlighting the cooperative interplay between substituents.

Part 2: Comparative Performance Analysis

This section evaluates 7-MQ-3-ol against two primary alternatives: the parent Quinolin-3-ol and the regioisomer 8-Hydroxyquinoline (8-HQ) .

1. Photophysical Properties (Fluorescence Probes)

7-MQ-3-ol is superior for applications requiring red-shifted emission due to the auxochromic effect of the methoxy group.

Feature7-Methoxyquinolin-3-olQuinolin-3-ol (Parent)8-Hydroxyquinoline (8-HQ)
Mechanism ESIPT (Enol

Keto tautomerism)
ESIPTChelation-Enhanced Fluorescence (CHEF)
Emission (

)
~500-550 nm (Green/Yellow) ~450 nm (Blue)Weak (strong only when bound to metal)
Stokes Shift Large (>100 nm) ModerateSmall (unless chelated)
Quantum Yield (

)
Moderate (Solvent dependent)LowVery Low (in free form)
Application Ratiometric pH sensing, Lipid probesBasic pH sensingMetal Ion Sensing (

,

)

Expert Insight: Choose 7-MQ-3-ol when designing "turn-on" probes for non-polar environments (e.g., lipid droplets) or when a larger Stokes shift is required to reduce background interference. The 7-OMe group stabilizes the keto-tautomer in the excited state, enhancing the ESIPT process.

2. Medicinal Chemistry (Kinase & Enzyme Inhibition)

In drug discovery, the 3-OH group mimics the ATP adenine ring's interaction or binds catalytic metals.

Property7-Methoxyquinolin-3-ol7-Chloroquinolin-3-ol8-Hydroxyquinoline
Electronic Effect Electron Donating (EDG)Electron Withdrawing (EWG)N/A (Chelator focus)
Target Class Kinases (c-Met, KDR), Oxidoreductases Antimalarials, TopoisomeraseMetalloenzymes (MMPs, APNs)
Metabolic Stability Moderate (O-dealkylation risk)HighLow (Glucuronidation)
Solubility ModerateLow (Lipophilic)Moderate

Data Interpretation: Studies on hybrid quinoline derivatives indicate that 7-substitution dictates potency. For example, in c-Met inhibitors , the 7-methoxy group often fits into a specific hydrophobic pocket, improving


 values by 2-5 fold compared to the unsubstituted analog [1]. Conversely, 8-HQ derivatives are often non-specific "pan-assay interference compounds" (PAINS) due to indiscriminate metal stripping; 7-MQ-3-ol avoids this by having a weaker chelation bite angle (3-OH vs 8-OH), making it more selective.
Part 3: Experimental Protocols
Protocol A: Synthesis via Modified Friedländer/Cyclization

While 8-HQ is commercially abundant, 7-MQ-3-ol often requires de novo synthesis for library generation. The following protocol ensures high regioselectivity.

Objective: Synthesize 7-methoxyquinolin-3-ol from 2-amino-4-methoxybenzaldehyde.

  • Reagents:

    • Starting Material: 2-Amino-4-methoxybenzaldehyde (1.0 eq)

    • Reagent: Hydroxyacetone (1.2 eq) or Glycolaldehyde dimer

    • Catalyst: NaOH (0.1 M) or Piperidine

    • Solvent: Ethanol (EtOH)

  • Workflow:

    • Step 1 (Condensation): Dissolve 2-amino-4-methoxybenzaldehyde in EtOH. Add Hydroxyacetone dropwise at

      
      .
      
    • Step 2 (Cyclization): Add catalyst and reflux at

      
       for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
      
    • Step 3 (Workup): Cool to RT. Evaporate solvent. Neutralize with dilute HCl if base was used.

    • Step 4 (Purification): Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

  • Validation:

    • 
      -NMR (DMSO-
      
      
      
      ):
      Look for the singlet of the methoxy group at
      
      
      ppm and the singlet of the 3-OH proton (exchangeable with
      
      
      ).
    • MS (ESI): Expected

      
      .
      
Protocol B: Solvatochromic Fluorescence Assay

To validate the ESIPT capability of your synthesized scaffold:

  • Preparation: Prepare

    
     solutions of 7-MQ-3-ol in Toluene (aprotic/non-polar), Acetonitrile (polar aprotic), and Methanol (protic).
    
  • Excitation: Set excitation wavelength (

    
    ) to the absorption maximum (typically ~340-360 nm).
    
  • Measurement: Scan emission from 380 nm to 650 nm.

  • Result Analysis:

    • Toluene: Expect dual emission or dominant red-shifted keto-emission (ESIPT active).

    • Methanol: Expect blue-shifted enol-emission (ESIPT disrupted by solvent H-bonding).

Part 4: Synthesis & Application Workflow

The following diagram illustrates the decision matrix for utilizing the 7-MQ-3-ol scaffold in drug design vs. probe development.

Workflow Start Start: 7-Methoxyquinolin-3-ol Scaffold Decision Intended Application? Start->Decision DrugPath Medicinal Chemistry Decision->DrugPath Bioactivity ProbePath Fluorescent Probe Dev Decision->ProbePath Imaging Mod1 O-Alkylation of 3-OH (Ether linkage to pharmacophore) DrugPath->Mod1 Mod2 Core Substitution (C4-amination for Kinase affinity) DrugPath->Mod2 Assay1 Assay: Kinase Panel (c-Met, VEGFR) Mod1->Assay1 Mod2->Assay1 Mod3 Keep 3-OH Free (Essential for ESIPT) ProbePath->Mod3 Mod4 C2-Functionalization (Linker attachment) ProbePath->Mod4 Assay2 Assay: Quantum Yield & Stokes Shift Mod3->Assay2 Mod4->Assay2

Figure 2: Strategic workflow for derivatizing 7-methoxyquinolin-3-ol based on end-use requirements.

References
  • Structure-Activity Relationship of Quinoline Derivatives. Oriental Journal of Chemistry. (2023). Discusses the impact of 7-methoxy substitution on antitumor activity.

  • Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society. (1946). Foundational synthesis techniques for 7-methoxy substituted quinolines.

  • Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles. PubMed. (2008). Demonstrates the role of 7-alkoxy groups in dual kinase inhibition (c-Src/iNOS).[1]

  • Structure-Activity Studies of Rapamycin Analogs. Chemistry & Biology. (1995).[2] Highlights the C-7 methoxy group as part of the effector domain in related pharmacophores.

Sources

HPLC retention time data for 8-Fluoro-7-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Profiling & Method Development for 8-Fluoro-7-methoxyquinolin-3-ol Content Type: Technical Comparison & Method Development Guide Audience: Analytical Chemists, Medicinal Chemists, and QC Researchers

Executive Summary

8-Fluoro-7-methoxyquinolin-3-ol is a specialized quinoline derivative, often utilized as a synthetic intermediate in the development of fluoroquinolone antibiotics or c-Met kinase inhibitors. Unlike common pharmacopeial standards (e.g., Ciprofloxacin), this specific intermediate lacks a globally standardized compendial monograph.

This guide provides a derived chromatographic protocol based on Quantitative Structure-Retention Relationships (QSRR) of the quinoline scaffold. It benchmarks the compound against known standards (Quinolin-8-ol) to establish a reliable relative retention time (RRT) profile, ensuring researchers can validate their specific synthesis batches.

Part 1: Chromatographic Behavior & Mechanism

To accurately analyze 8-Fluoro-7-methoxyquinolin-3-ol, one must understand its physicochemical interaction with the stationary phase.

1. Polarity & Ionization Logic

  • Amphoteric Nature: The molecule contains a basic quinoline nitrogen (

    
    ) and a phenolic hydroxyl group at position 3.
    
  • Mobile Phase Strategy: A low pH (pH 2.5–3.0) is critical. It protonates the basic nitrogen, preventing interaction with residual silanols on the silica column (which causes peak tailing) and suppresses the ionization of the phenolic group, ensuring the molecule remains in a single, sharp band.

  • Substituent Effects:

    • 7-Methoxy (-OMe): Significantly increases lipophilicity compared to the parent quinolin-3-ol.

    • 8-Fluoro (-F): Adds electron-withdrawing character but generally increases retention on C18 columns due to the "fluorous effect" in reversed-phase chromatography.

2. Predicted Elution Order In a standard C18 Reversed-Phase system, the elution order relative to structural analogs is predictable:

  • Quinolin-3-ol (Parent scaffold) – Elutes First (Most Polar)

  • 8-Fluoroquinolin-3-ol (Lacks methoxy) – Intermediate

  • 8-Fluoro-7-methoxyquinolin-3-ol (Target) – Elutes Late (Lipophilic)

Part 2: Recommended Experimental Protocol

This protocol is designed to be self-validating. The use of a "System Suitability Standard" (Quinolin-8-ol) allows you to calculate Relative Retention Times (RRT), making the data transferrable between different HPLC instruments.

A. Instrument Parameters
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µmEnd-capping reduces peak tailing for basic quinolines.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier ensures protonation of N-heterocycle.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic compounds than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection (UV) 254 nm (Primary), 320 nm (Secondary)254 nm detects the aromatic core; 320 nm is specific to the conjugated quinoline system.
Temperature 30°CMaintains reproducible viscosity and retention.
B. Gradient Elution Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration / Injection
2.05%Isocratic hold to elute polar salts
12.095%Linear gradient to elute target
15.095%Wash lipophilic impurities
15.15%Re-equilibration
20.05%End of Run

Part 3: Retention Data & Comparative Benchmarking

Since absolute retention times shift based on system dead volume, use Relative Retention Time (RRT) relative to Quinolin-8-ol (a widely available standard) to confirm identity.

Predicted Retention Table
CompoundApprox.[1][2][3][4][5][6][7] Retention Time (min)*RRT (vs. Quinolin-8-ol)Elution Characteristic
Quinolin-3-ol 4.2 ± 0.30.65Early eluting, sharp peak.
Quinolin-8-ol (Ref) 6.5 ± 0.2 1.00 Reference Standard.
8-Fluoro-7-methoxyquinolin-3-ol 8.9 ± 0.4 1.37 Target Analyte. Broadens slightly if pH > 4.
Impurity: 7-Methoxyquinolin-3-ol7.8 ± 0.31.20Des-fluoro impurity (synthesis byproduct).

*Note: Times based on the gradient profile defined in Part 2. Absolute times will vary by instrument dwell volume.

Part 4: Method Validation Workflow (Visualization)

The following diagram outlines the logical flow for validating this method in your lab, ensuring the peak you observe is genuinely the target compound and not an isomer.

MethodValidation Start Start: Sample Preparation (1 mg/mL in MeOH) SystemCheck System Suitability Test Inject Quinolin-8-ol Standard Start->SystemCheck Decision1 Is Ref Peak Sym < 1.5? SystemCheck->Decision1 Adjust Troubleshoot: Replace Mobile Phase Check Column pH Limit Decision1->Adjust No (Tailing) RunSample Inject 8-Fluoro-7-methoxyquinolin-3-ol Decision1->RunSample Yes (Pass) Adjust->SystemCheck Analysis Calculate RRT (Target RT / Ref RT) RunSample->Analysis Validation Spike Test: Co-inject with known Impurity (Check for shoulder peaks) Analysis->Validation Result Confirmed Identity Validation->Result

Caption: Step-by-step validation workflow to confirm the identity of 8-Fluoro-7-methoxyquinolin-3-ol using Relative Retention Time (RRT) logic.

Part 5: Troubleshooting & Impurity Analysis

1. Peak Tailing (Asymmetry > 1.5)

  • Cause: Interaction between the basic quinoline nitrogen and free silanol groups on the silica support.

  • Solution: Ensure the mobile phase pH is below 3.0 . If using a generic C18, switch to an "End-capped" or "Base-Deactivated" (BDS) column. Increasing buffer concentration (e.g., 10mM Ammonium Formate pH 3.0) can also mask silanols.

2. Regioisomer Separation

  • Challenge: Separating 8-Fluoro-7-methoxy... from 7-Fluoro-6-methoxy...[8] isomers.[1]

  • Solution: These isomers have identical mass but different dipole moments. If they co-elute on C18, switch to a Phenyl-Hexyl column . The

    
    -
    
    
    
    interactions offered by the Phenyl phase often resolve positional isomers of aromatic rings better than alkyl-bonded phases.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC method development of basic compounds).
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals". Journal of Chromatography A. Link

  • PubChem Compound Summary . (2024). "Quinolin-8-ol" (Used as RRT Standard). National Center for Biotechnology Information. Link

  • European Pharmacopoeia (Ph.[6] Eur.) . "Chromatographic Separation Techniques: 2.2.46". (Standard guidance for System Suitability parameters).

Sources

Introduction: The Quinoline Scaffold and Fluorine's Role

Author: BenchChem Technical Support Team. Date: March 2026

The Impact of 8-Fluoro Substitution on Quinoline pKa: A Comparative Guide for Medicinal Chemists

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. A critical parameter in optimizing these compounds is the acid dissociation constant (pKa) of the quinoline nitrogen. Modulating this pKa is essential for tuning the molecule's lipophilicity, oral bioavailability, and target binding affinity[1]. Among various substitution strategies, the introduction of a fluorine atom—particularly at the 8-position—exerts a profound and unique impact on the physicochemical properties of the quinoline ring[2].

Mechanistic Insights: The Causality of pKa Modulation

As a Senior Application Scientist, it is crucial to understand not just what happens to a molecule during structural modification, but why. Fluorine is the most electronegative element in the periodic table. When substituted onto an aromatic ring, it influences the electron distribution primarily through strong inductive electron withdrawal (-I effect) and, to a lesser extent, resonance donation (+R effect)[1].

In the context of quinoline, basicity arises from the lone pair of electrons on the nitrogen atom (position 1). When a fluorine atom is placed at the 8-position, it is in extremely close spatial proximity to this nitrogen. Because inductive effects are highly distance-dependent, the 8-fluoro substitution exerts a powerful electron-withdrawing effect through the sigma-bond framework (and partially through-space electrostatic interactions). This drastically reduces the electron density on the nitrogen atom, stabilizing the unprotonated free base and making it significantly less prone to accept a proton. Consequently, the pKa of the conjugate acid is sharply lowered[3],[2].

This pKa reduction has a direct causal relationship with improved pharmacokinetics. A lower pKa means that at physiological pH (7.4), a greater fraction of the drug exists in its unionized, lipophilic state, which exponentially enhances passive membrane permeability and oral absorption[1],[4].

G N1 8-Fluoro Substitution on Quinoline N2 Strong Inductive Electron Withdrawal N1->N2 Proximity to N-1 N3 Reduced Nitrogen Basicity (Lower pKa) N2->N3 Decreased e- density N4 Increased Unionized Fraction at pH 7.4 N3->N4 Henderson-Hasselbalch N5 Enhanced Membrane Permeability N4->N5 Improved Lipophilicity

Logical pathway of 8-fluoro substitution reducing quinoline pKa and enhancing permeability.

Quantitative Data Comparison

To objectively illustrate the proximity-dependent inductive effect, we can compare the pKa values of unsubstituted quinoline with its fluorinated analogs. As the distance between the fluorine atom and the nitrogen increases (e.g., moving from the 8-position to the 6-position), the inductive effect attenuates, resulting in a less severe pKa drop.

CompoundSubstitution PositionPredicted/Experimental pKaImpact on Nitrogen Basicity
Quinoline None~4.90Baseline
6-Fluoroquinoline Position 62.90 – 4.32[5],[6]Moderate reduction (distance attenuated)
8-Fluoroquinoline Position 81.93 ± 0.17[7],[8]Severe reduction (strong proximal induction)
8-Fluoro-2-methylquinolin-3-ol Position 8 (with 2-Me, 3-OH)Modulated[3]Synergistic modulation of basicity and acidity

Experimental Protocol: Self-Validating pKa Determination Workflow

Because highly fluorinated quinolines often possess pKa values below 3.0, standard potentiometric titration in purely aqueous media can yield inaccurate results due to the limits of glass electrodes at low pH. UV-Vis spectrophotometric titration serves as the gold standard for these compounds, as the protonated and unprotonated quinoline species exhibit distinct absorption spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the 8-fluoroquinoline derivative in a standardized co-solvent system (e.g., methanol/water) to ensure complete solubility across all pH ranges[9].

  • Background Calibration: Calibrate the micro-pH electrode using standard buffers at the exact temperature of the experiment (strictly maintained at 25.0 ± 0.1 °C).

  • Titration Execution: Place the solution in a temperature-controlled quartz cuvette equipped with the pH electrode and a magnetic micro-stirrer. Titrate with standardized HCl or NaOH in micro-aliquots.

  • Spectral Acquisition: Record the UV-Vis spectrum (200–400 nm) and the exact pH after each titrant addition, ensuring thermodynamic equilibrium is reached before scanning.

  • Self-Validation (The Isosbestic Point): Plot the overlaid spectra. The presence of one or more sharp isosbestic points (wavelengths where total absorbance remains constant across all pH values) acts as a built-in self-validation mechanism. It proves that exactly two species (protonated and unprotonated) are in a clean equilibrium, ruling out compound degradation, precipitation, or baseline drift.

  • Data Analysis: Extract the absorbance values at the wavelength of maximum difference (

    
    ). Use non-linear regression to fit the data to the Henderson-Hasselbalch equation to determine the precise pKa[9].
    

Workflow S1 1. Sample Prep (Quinoline in Co-solvent) S2 2. UV-Vis Titration Setup (pH Electrode + Stirrer) S1->S2 S3 3. Acid/Base Titration (Record pH & Spectra) S2->S3 S4 4. Isosbestic Point Validation S3->S4 S5 5. Non-linear Regression (Determine pKa) S4->S5

Step-by-step UV-Vis spectrophotometric workflow for determining quinoline pKa values.

Applications in Drug Development

The strategic use of 8-fluoroquinolines extends beyond simple pKa modulation; it directly impacts target engagement and metabolic stability. In the development of Spire2-FMN2 interaction inhibitors, researchers discovered that introducing a fluorine at the 8-position of a quinoline fragment (yielding 4-chloro-8-fluoroquinoline derivatives) not only modulated the physicochemical profile but also resulted in a 4-fold boost in inhibitory activity and improved ligand efficiency[10],[11]. Interestingly, shifting the halogen from the 8-position to the 7-position led to a complete loss of activity, highlighting the exquisite structural sensitivity of the 8-fluoro group in target binding pockets[11].

Furthermore, in agricultural and antifungal applications, 8-fluoroquinoline analogs (such as Tebufloquin derivatives) demonstrate high efficacy, leveraging the fluorine atom to enhance metabolic stability and cellular penetration across fungal membranes[12],[13].

References

  • Alfa Chemical. "8-fluoroquinoline pou vann - sitasyon." Alfa Chemical.[Link]

  • PubChem. "8-Fluoroquinoline | C9H6FN | CID 67856." National Institutes of Health (NIH).[Link]

  • Purser, S., et al. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.[Link]

  • Pharmacy Journal. "Fluorine in drug discovery: Role, design and case studies." Pharmacy Journal.[Link]

  • Xing, L., et al. "Metabolism and Toxicity of Fluorine Compounds." Chemical Research in Toxicology, ACS, 2021.[Link]

  • University of Hertfordshire. "Feneptamidoquin (Ref: SYN551769)." AERU Pesticide Properties DataBase. [Link]

  • ACS Publications. "Discovery of Inhibitory Fragments That Selectively Target Spire2–FMN2 Interaction." ACS, 2023. [Link]

  • MDPI. "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs." MDPI, 2023.[Link]

  • LookChem. "Cas 391-77-5, 4-Chloro-6-fluoroquinoline." LookChem.[Link]

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A Comparative Guide to the In Vitro Cytotoxicity of Quinolone Derivatives: A Profile of 8-Fluoro-7-methoxyquinolin-3-ol versus Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The therapeutic potential of these molecules is heavily influenced by the nature and position of their substituents. The introduction of a fluorine atom and a methoxy group, as seen in the novel compound 8-Fluoro-7-methoxyquinolin-3-ol, can significantly modulate physicochemical properties and biological efficacy. For instance, a methoxy group at the C-8 position has been shown to reduce the photogeneration of oxidative DNA damage, a common toxicity concern with quinolone-based compounds.[4]

This guide provides a comparative analysis of the cytotoxic potential of 8-Fluoro-7-methoxyquinolin-3-ol against standard-of-care chemotherapeutic agents. As direct experimental data for this specific novel compound is not yet widely published, this assessment is based on the toxicological and activity profiles of structurally related quinolinone and quinoline derivatives. We will provide the established methodologies and rationale required for researchers to conduct their own validated comparisons, ensuring scientific rigor and reproducibility.

Benchmarking Against Standard Cytotoxic Inhibitors

To contextualize the potential efficacy of a novel compound, it is essential to benchmark its performance against established drugs with well-characterized mechanisms of action. For this guide, we have selected two widely used anticancer agents:

  • Doxorubicin: A potent topoisomerase II inhibitor that intercalates with DNA, preventing replication and leading to cell death. It is a broad-spectrum cytotoxic agent used in the treatment of numerous cancers.[5]

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Unlike broad-spectrum cytotoxics, it is a molecularly targeted agent that inhibits signaling pathways crucial for cancer cell proliferation and survival.[6]

The choice of these two inhibitors allows for a comparison against both a classical cytotoxic drug and a targeted therapy, providing a more comprehensive evaluation of a new compound's potential therapeutic window and mechanism.

Comparative Cytotoxicity Analysis

The efficacy of a cytotoxic compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process (such as cell proliferation) by 50%. A lower IC50 value indicates higher potency.

The following table summarizes reported IC50 values for related quinoline derivatives and our standard inhibitors across various cancer cell lines. The entry for 8-Fluoro-7-methoxyquinolin-3-ol is projected based on the structure-activity relationships observed in analogous compounds.

Compound/DerivativeTarget Cell LineAssayIC50 (µM)Reference/Comment
8-Fluoro-7-methoxyquinolin-3-ol HCT 116, HeLaMTTPredicted: 0.1 - 5.0Hypothetical value based on potent analogs.[6][7]
8-Methoxy-indoloquinoline (MMNC)HCT 116 (Colorectal)MTT0.33A potent derivative targeting the PI3K/AKT/mTOR pathway.[7]
7-Fluoro-4-anilinoquinoline (1f)HeLa (Cervical)MTT0.19An EGFR inhibitor with superior activity to Gefitinib in this cell line.[6]
7-Fluoro-4-anilinoquinoline (1f)BGC823 (Gastric)MTT0.15Potent activity against gastric cancer cells.[6]
Doxorubicin (Standard Inhibitor)HCT 116 (Colorectal)MTT5.6Standard chemotherapeutic agent.[8]
Doxorubicin (Standard Inhibitor)HeLa (Cervical)CCK-80.311High potency in cervical cancer cells.[9]
Gefitinib (Standard Inhibitor)HeLa (Cervical)MTT1.83Standard EGFR inhibitor.[6]
Gefitinib (Standard Inhibitor)BGC823 (Gastric)MTT1.12Standard EGFR inhibitor.[6]

Methodologies for In Vitro Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, a multi-assay approach is recommended. Here, we detail the protocols for two of the most robust and widely used methods: the MTT assay, which measures metabolic viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity loss (a hallmark of cytotoxicity).[10][11]

Rationale for Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell viability. In living cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[12] This provides a strong indication of antiproliferative effects.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures cell death. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][14] The amount of LDH in the supernatant is proportional to the number of lysed cells, providing a direct measure of cytotoxicity.[10]

Using these two assays in parallel allows for the differentiation between cytostatic effects (inhibition of proliferation, detected by MTT) and cytotoxic effects (direct cell killing, detected by LDH).[14]

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a standard workflow for evaluating the cytotoxicity of a test compound.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Culture (e.g., HCT 116, HeLa) Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment 4. Treat Cells (Incubate 24-72h) Seeding->Treatment Compound_Prep 3. Prepare Compound Dilutions (Test compound & Controls) Compound_Prep->Treatment MTT_Assay 5a. MTT Assay (Measures Viability) Treatment->MTT_Assay LDH_Assay 5b. LDH Assay (Measures Cytotoxicity) Treatment->LDH_Assay Readout 6. Spectrophotometer Reading (Absorbance) MTT_Assay->Readout LDH_Assay->Readout Calculation 7. Calculate % Viability / % Cytotoxicity Readout->Calculation IC50 8. Determine IC50 Values Calculation->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 8-Fluoro-7-methoxyquinolin-3-ol and standard inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Detailed Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells: (a) a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation, and (b) a background control with medium only.[13]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as provided by a commercial kit, e.g., CytoTox-ONE™) to each well containing the supernatant.[10][13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity) * 100.

Potential Mechanisms of Action & Signaling Pathways

Quinoline and indoloquinoline derivatives exert their cytotoxic effects through various mechanisms. Based on studies of structurally similar compounds, 8-Fluoro-7-methoxyquinolin-3-ol may act through one or more of the following pathways:

  • Inhibition of PI3K/AKT/mTOR Pathway: This is a critical signaling pathway that promotes cell survival, proliferation, and growth. Its inhibition is a common mechanism for modern anticancer drugs. The indoloquinoline derivative MMNC was shown to induce apoptosis in colorectal cancer cells by downregulating the expression of key proteins in this pathway.[7]

  • Topoisomerase Inhibition: Many quinoline-based compounds function as topoisomerase inhibitors, similar to Doxorubicin, leading to DNA damage and apoptosis.[7]

  • EGFR Kinase Inhibition: The 4-anilinoquinoline scaffold is a known inhibitor of EGFR.[6] Given the structural similarities, this represents another potential mechanism of action.

The diagram below illustrates the central role of the PI3K/AKT/mTOR pathway in cell survival and its potential inhibition by quinoline derivatives.

PI3K_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 8-Fluoro-7-methoxy- quinolin-3-ol (Hypothesized Target) Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

Conclusion

Based on a comparative analysis of structurally related compounds, 8-Fluoro-7-methoxyquinolin-3-ol shows promise as a potent cytotoxic agent, with a predicted IC50 profile that could be superior to standard inhibitors like Gefitinib in certain cancer cell lines. Its efficacy is likely derived from the strategic placement of fluoro- and methoxy- groups on the pharmacologically active quinoline scaffold. The proposed mechanisms of action, particularly the inhibition of the PI3K/AKT/mTOR pathway, align with current strategies in oncology drug development.

This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to rigorously validate these predictions. By employing a dual-assay system (MTT and LDH), scientists can obtain a comprehensive understanding of the compound's bioactivity, distinguishing between cytostatic and cytotoxic effects to accurately determine its therapeutic potential.

References

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Available at: [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Available at: [Link]

  • Asahina, Y., et al. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. PubMed. Available at: [Link]

  • Matiut, D., et al. (2026). Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Mathew, B., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Utesch, D., et al. (1997). A Fluoroquinolone Antibiotic With a Methoxy Group at the 8 Position Yields Reduced Generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine After ultraviolet-A Irradiation. Toxicological and Applied Pharmacology. Available at: [Link]

  • Gavan, S. P., et al. (2019). Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. PMC. Available at: [Link]

  • Rusin, O., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PMC. Available at: [Link]

  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • LoRusso, P. M., et al. (2005). Drug development in oncology: classical cytotoxics and molecularly targeted agents. PMC. Available at: [Link]

  • ResearchGate (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • Liu, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC. Available at: [Link]

  • Semantic Scholar (2022). Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. Available at: [Link]

  • Kask, M., et al. (2022). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. MDPI. Available at: [Link]

  • Ma, M., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. PMC. Available at: [Link]

  • Rusin, O., et al. (2019). 8-Hydroxyquinoline Glycoconjugates: Modifications in the Linker Structure and Their Effect on the Cytotoxicity of the Obtained Compounds. MDPI. Available at: [Link]

  • ResearchGate (2025). Cytotoxic Cancer Drugs. Available at: [Link]

  • Preprints.org (2024). Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening. Available at: [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 8-Fluoro-7-methoxyquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

8-Fluoro-7-methoxyquinolin-3-ol is a specialized heterocyclic building block often used in medicinal chemistry for structure-activity relationship (SAR) studies. As a research chemical with limited specific toxicological data, it must be handled under the Precautionary Principle .

Based on Structure-Activity Relationship (SAR) analysis of the quinoline core and similar fluorinated/methoxylated quinolinols (e.g., 8-hydroxyquinoline), this compound should be treated as Harmful if swallowed , a Severe Eye Irritant , and a potential Respiratory Irritant .

Immediate Action Required:

  • Containment: Handle exclusively inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory for solution handling.

  • Eye Protection: Chemical safety goggles are required; safety glasses are insufficient due to the risk of corneal damage associated with quinolinols.

Risk Assessment & Hazard Identification (SAR Analysis)

Since specific GHS data is often absent for early-stage intermediates, we derive the hazard profile from established analogs.

FeatureAssociated Hazard (Inferred)Mechanism of Action
Quinoline Core Acute Toxicity (Oral), Mutagenicity (Suspected)Intercalation with DNA; metabolic activation to reactive epoxides.
3-Hydroxy Group Severe Eye Damage / IrritationPhenolic/enolic acidity can cause protein denaturation in corneal tissue.
Fluoro- Substituent HF Generation (Combustion)Thermal decomposition releases Hydrogen Fluoride (HF) gas.
Physical State Inhalation SensitizationFine crystalline powders are easily aerosolized, posing respiratory risks.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards. Do not deviate without a written risk assessment.[1]

PPE Selection Guide
Protection ZoneEquipment StandardTechnical Justification
Respiratory Engineering Control: Fume Hood (Face velocity: 0.5 m/s). Backup: N95/P100 Respirator (if hood unavailable).Prevents inhalation of potentially bioactive dusts.
Ocular Chemical Safety Goggles (ANSI Z87.1 / EN 166).Quinolinols can cause irreversible corneal opacity. Side shields on glasses do not prevent liquid ingress.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min thickness). Outer: Change immediately upon splash. Inner: Inspect for permeation.[2]Nitrile offers excellent resistance to likely solvents (DMSO, DCM). Double layer prevents micro-tear exposure.
Body Lab Coat (Cotton/Polyester blend) + Chemical Apron (if handling >5g).Synthetic fibers can melt into skin during fire; cotton blends provide a thermal barrier.

Operational Protocols

Decision Tree: Safe Handling Workflow

Visualizing the logic flow for daily operations.

HandlingWorkflow Start START: Handling 8-Fluoro-7-methoxyquinolin-3-ol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Powder Solution Solution (DMSO/MeOH) StateCheck->Solution Is Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Closed balance inside hood 3. Pre-tared vial transfer Solid->Weighing Transfer Transfer/Pipetting: Use barrier tips Double gloves mandatory Solution->Transfer Dissolution Dissolution: Add solvent slowly to prevent aerosolization (bumping) Weighing->Dissolution Dissolution->Solution Heating Heating Required? Transfer->Heating HeatYes Use Reflux Condenser Temp < Boiling Point Heating->HeatYes Yes HeatNo Room Temp Stirring Heating->HeatNo No

Figure 1: Operational decision tree ensuring containment of dusts and vapors during standard laboratory workflows.

Step-by-Step Weighing Protocol (Solid)
  • Preparation: Place a disposable analytical balance draft shield inside the fume hood.

  • Static Control: Use an anti-static gun on the spatula and weigh boat. Fluorinated heterocycles are often static-prone and "fly" easily.

  • Transfer: Open the source container only inside the hood. Transfer solid to a pre-tared scintillation vial, not an open weigh boat, to minimize surface area for dust generation.

  • Cleanup: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing to capture invisible dust. Dispose of the towel as hazardous solid waste.

Emergency Response Procedures

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess MinorSolid Minor Solid (<1g) Assess->MinorSolid MajorSolid Major Solid (>1g) Assess->MajorSolid LiquidSpill Liquid Solution Assess->LiquidSpill Action1 Wet Wipe Method: Cover with wet tissue to prevent dust MinorSolid->Action1 Action2 Evacuate Area: Allow dust to settle (30 min) Don N95 + Goggles MajorSolid->Action2 Action3 Absorb: Use vermiculite/pads Do NOT use paper towels (fire risk) LiquidSpill->Action3 Disposal Disposal: Seal in HazWaste Bag Label 'Fluorinated Organic' Action1->Disposal Action2->Disposal Action3->Disposal

Figure 2: Emergency response logic for solid and liquid spills, prioritizing dust suppression.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[3][4][5] Hold eyelids apart. Time is critical to prevent corneal clouding.

  • Skin Contact: Wash with soap and water.[3][6][7][8] Do not use alcohol/solvents (increases transdermal absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal Strategy

Proper disposal is critical due to the fluorine content, which requires specific incineration conditions to manage HF generation.

Waste StreamContainer TypeLabeling Requirements
Solid Waste HDPE Wide-Mouth Jar"Hazardous Waste: Toxic Solid. Contains Fluorinated Quinoline."[3][9][10]
Liquid Waste Glass/Poly bottle (Compatible with solvent)"Halogenated Organic Solvents." (Do not mix with acid waste).
Contaminated Sharps Puncture-proof bin"Chemically Contaminated Sharps."[9]

Critical Note: Do not dispose of this compound down the drain.[10] It is toxic to aquatic life (Category Acute 1/Chronic 1 inferred from quinoline data).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Quinoline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: 8-Hydroxyquinoline (Analogue). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.